Bis-SS-C3-NHS ester
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]disulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O8S2/c19-11-5-6-12(20)17(11)25-15(23)3-1-9-27-28-10-2-4-16(24)26-18-13(21)7-8-14(18)22/h1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGMACUPMXOQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCSSCCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bis-SS-C3-NHS Ester: A Cleavable Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-SS-C3-NHS ester is a homobifunctional crosslinking reagent integral to the advancement of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[1][2] This cleavable linker possesses two N-hydroxysuccinimide (NHS) ester functional groups, enabling the covalent attachment to primary amines on biomolecules such as the lysine (B10760008) residues of antibodies.[3] The core of its functionality lies in the disulfide bond within its structure, which remains stable in the bloodstream but is susceptible to cleavage in the reducing environment of the intracellular space.[4][] This targeted release mechanism is a cornerstone of modern therapeutic strategies, aiming to enhance the therapeutic window of potent cytotoxic agents by minimizing off-target toxicity.[][6]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its application in ADC synthesis, and a summary of relevant quantitative data to inform experimental design.
Core Concepts: Chemical Structure and Properties
This compound is characterized by a disulfide bridge flanked by two propanoic acid chains, each activated with an NHS ester. This structure dictates its reactivity and application in bioconjugation.
Chemical Name: Bis(N-succinimidyl) 3,3'-dithiodipropionate CAS Number: 98604-88-7[7] Molecular Formula: C₁₄H₁₆N₂O₈S₂ SMILES: O=C(ON1C(CCC1=O)=O)CCCSSCCC(=O)ON2C(CCC2=O)=O[8]
The NHS esters are highly reactive towards primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) under mild, slightly alkaline conditions (pH 7.2-8.5), forming stable amide bonds.[3][9] A critical competing reaction is the hydrolysis of the NHS ester in an aqueous solution, the rate of which increases with higher pH.[9]
Data Presentation
The following tables summarize key quantitative data relevant to the use of this compound and similar NHS ester-containing linkers. This data is crucial for optimizing conjugation reactions and ensuring the quality and consistency of the resulting bioconjugates.
Table 1: Physicochemical Properties and Purity of Similar Commercial Linkers
| Property | Value | Considerations |
| Purity | >95% | Purity should be verified upon receipt, as NHS esters are susceptible to hydrolysis.[10] |
| Storage | -20°C, desiccated | Protect from moisture to prevent degradation of the reactive NHS ester groups.[11] |
| Solubility | DMSO, DMF | Prepare stock solutions in anhydrous solvents immediately before use.[11] |
Table 2: Influence of pH on the Stability of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[9][12] |
| 8.0 | 4 | 1 hour[12][13] |
| 8.6 | 4 | 10 minutes[9][12] |
Note: This data represents the general stability of NHS esters and may vary for specific molecules.
Table 3: Key Parameters for Optimizing Drug-to-Antibody Ratio (DAR) in ADC Synthesis
| Parameter | Recommended Range/Value | Rationale |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | Higher ratios generally lead to a higher DAR. The optimal ratio must be determined empirically for each antibody-drug combination.[8] |
| Reaction Buffer | Phosphate, Borate, or Bicarbonate Buffer | Buffers should be free of primary amines (e.g., Tris) which compete with the antibody for reaction with the NHS ester.[12] |
| Reaction pH | 7.2 - 8.5 | Balances the reactivity of primary amines with the stability of the NHS ester.[3][12] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can minimize hydrolysis of the NHS ester and are often preferred for sensitive proteins.[12] |
| Reaction Time | 30 minutes to 4 hours | Dependent on temperature, pH, and the specific reactants.[9] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of an antibody-drug conjugate using this compound.
Protocol 1: Two-Step Conjugation of a Drug to an Antibody
This protocol describes the reaction of an amine-containing drug with this compound to form a drug-linker intermediate, which is then conjugated to an antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Amine-containing cytotoxic drug
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Drug-Linker Intermediate:
-
Dissolve the amine-containing drug and a molar excess (e.g., 5-fold) of this compound in anhydrous DMF or DMSO.
-
Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction progress by LC-MS to confirm the formation of the drug-linker conjugate.
-
Purify the drug-linker conjugate using reversed-phase HPLC. Lyophilize the pure fractions.
-
-
Antibody Preparation:
-
If necessary, exchange the antibody into the Reaction Buffer using a desalting column to a final concentration of 5-10 mg/mL.
-
-
Conjugation of Drug-Linker to Antibody:
-
Dissolve the purified drug-linker complex in anhydrous DMSO to a concentration of 10 mM.
-
Add the desired molar excess of the drug-linker solution to the antibody solution with gentle mixing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC using a desalting column or size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This protocol provides a method for determining the average DAR of the purified ADC.
Methodology:
-
Determine Molar Extinction Coefficients:
-
Measure the absorbance of the unconjugated antibody at 280 nm and at the wavelength of maximum absorbance for the drug (λmax_drug).
-
Measure the absorbance of the free drug at 280 nm and λmax_drug.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths.
-
-
Measure ADC Absorbance:
-
Record the absorbance of the purified ADC sample at 280 nm and λmax_drug.
-
-
Calculate Average DAR:
-
Use the Beer-Lambert law and the following equations to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample:
-
A₂₈₀ = (ε_Ab,₂₈₀ * C_Ab) + (ε_Drug,₂₈₀ * C_Drug)
-
A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)
-
-
The average DAR is the molar ratio of the drug concentration to the antibody concentration (DAR = C_Drug / C_Ab).[7]
-
Mandatory Visualization
The following diagrams illustrate the mechanism of action of a disulfide-linked ADC and the experimental workflow for its synthesis.
Caption: Mechanism of action of a disulfide-linked antibody-drug conjugate.
Caption: Experimental workflow for the synthesis and characterization of an ADC.
Conclusion
This compound is a valuable tool for the development of advanced bioconjugates, particularly antibody-drug conjugates. Its cleavable disulfide bond allows for the targeted release of therapeutic payloads within the reducing environment of cancer cells, thereby enhancing efficacy and minimizing systemic toxicity. A thorough understanding of its chemical properties, coupled with optimized experimental protocols and rigorous characterization, is essential for the successful application of this linker in the creation of next-generation targeted therapies. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.
References
- 1. lcms.cz [lcms.cz]
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. hpst.cz [hpst.cz]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. assets.fishersci.com [assets.fishersci.com]
An In-depth Technical Guide to Bis-SS-C3-NHS Ester: A Cleavable Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis-SS-C3-NHS ester, a pivotal tool in modern bioconjugation and a key component in the construction of antibody-drug conjugates (ADCs). We will delve into its chemical structure, properties, synthesis, and applications, offering detailed protocols and visual workflows to support your research and development endeavors.
Core Concepts: Structure and Functionality
This compound is a homobifunctional, cleavable crosslinking reagent. Its structure is meticulously designed for the covalent conjugation of molecules, particularly proteins and peptides, through amine-reactive groups. The key features of its architecture are:
-
Two N-hydroxysuccinimide (NHS) Esters: These are highly reactive groups that specifically target primary amines (such as the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.
-
A Central Disulfide Bond (-S-S-): This bond is the lynchpin of the linker's "cleavable" nature. It remains stable under physiological conditions but can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or endogenous molecules such as glutathione, which is found at higher concentrations inside cells. This feature is critical for the intracellular release of payloads in drug delivery systems.
-
A Propyl (C3) Spacer Arm: The aliphatic chain separating the NHS ester and the disulfide bond provides spatial separation, which can be crucial for maintaining the biological activity of the conjugated molecules.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, also known by synonyms such as 3,3'-Dithiodipropionic acid bis(N-hydroxyl succinimide (B58015) ester) and Dithiobis(succinimidyl propionate) (DSP).
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₆N₂O₈S₂ | [1] |
| Molecular Weight | 404.42 g/mol | [1][2] |
| CAS Number | 57757-57-0 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [2] |
| Spacer Arm Length | 12.0 Å | [2] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in protein crosslinking, a foundational technique for creating antibody-drug conjugates.
Synthesis of this compound
This protocol is adapted from a patented synthesis method for 3,3'-dithiodipropionic acid bis(N-hydroxyl succinimide ester).[3]
Materials:
-
3,3'-Dithiodipropionic acid
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC hydrochloride)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 3,3'-dithiodipropionic acid (0.028 mol), N-hydroxysuccinimide (0.06 mol), and EDC hydrochloride (0.06 mol).
-
Add 40 mL of dichloromethane to the flask.
-
Stir the mixture at room temperature. The solids will gradually dissolve.
-
Allow the reaction to proceed overnight with continuous stirring. A white solid product will form.
-
Collect the white solid product by filtration.
-
Dry the product thoroughly. The expected yield is approximately 70%.
Application: Protein-Protein Crosslinking Protocol
This protocol outlines a general procedure for crosslinking proteins using this compound (DSP).
Materials:
-
This compound (DSP)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Protein solution(s) to be crosslinked
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate buffer) at pH 7.2-8.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Stock Solution: Immediately before use, prepare a 10-25 mM stock solution of this compound by dissolving it in anhydrous DMSO or DMF.[2][4]
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at the desired concentration (typically 0.1-5 mg/mL).
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final concentration that represents a 10- to 50-fold molar excess of the crosslinker over the protein.[4] The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[2] Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
Purification: Remove excess crosslinker and reaction byproducts by using a desalting column or through dialysis against an appropriate buffer.
-
Cleavage of Disulfide Bond (Optional): To cleave the crosslink, incubate the sample with 10-50 mM DTT at 37°C for 30 minutes.[5]
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.
Synthesis Workflow
Caption: A flowchart illustrating the synthesis of this compound.
Antibody-Drug Conjugation Workflow
Caption: A two-step workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Mechanism of Action: ADC Internalization and Payload Release
Caption: The mechanism of ADC action, from cell binding to payload release.
References
- 1. Di-(N-succinimidyl)-3,3´-dithiodipropionate — CF Plus Chemicals [cfplus.cz]
- 2. proteochem.com [proteochem.com]
- 3. CN105315191A - Synthesis method of 3,3'-dithiodipropionic acid bis(N-hydroxyl succinimide ester) - Google Patents [patents.google.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. store.sangon.com [store.sangon.com]
The Dual-Action Mechanism of Bis-SS-C3-NHS Ester: A Technical Guide to Reducible Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action, experimental protocols, and critical parameters associated with Bis-SS-C3-NHS ester, a thiol-cleavable, homobifunctional crosslinking agent. This reagent, also widely known as DSP or Lomant's Reagent, is instrumental in proteomics and drug delivery for its ability to covalently link molecules via amine-reactive groups and subsequently be cleaved at a disulfide bond, allowing for the recovery of interacting partners.
Core Mechanism of Action
The functionality of this compound is rooted in two distinct chemical processes: an amine-reactive crosslinking reaction and a disulfide bond reduction.
A. Amine-Reactive Crosslinking: The molecule possesses two N-hydroxysuccinimide (NHS) ester groups at either end of its spacer arm.[1] These NHS esters specifically and efficiently react with primary amines (–NH₂) found on target molecules, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins.[2][3] The reaction is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[4][] This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[2][6] This homobifunctional nature allows the reagent to covalently link two amine-containing molecules.[7]
B. Thiol-Cleavable Linkage: A key feature of the this compound is the disulfide bond (S-S) located within its spacer arm.[1] This bond can be readily cleaved by treatment with reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1][3] This cleavage breaks the crosslink, releasing the originally linked molecules. This reversibility is critical for applications such as identifying protein-protein interactions, where captured binding partners need to be released for analysis.[8]
Below is a diagram illustrating the two-stage mechanism of action.
Figure 1: Mechanism of this compound crosslinking and cleavage.
Quantitative Data and Reaction Parameters
The efficiency of crosslinking and cleavage is dependent on specific reaction conditions. The following tables summarize the key quantitative parameters for using this compound and its associated cleavage reagents.
| Parameter | Recommended Value/Range | Notes | Citation |
| Optimal Reaction pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester stability. Lower pH protonates amines, while higher pH accelerates hydrolysis. | [2][4] |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can minimize the rate of hydrolysis, a competing reaction. | [4][9] |
| Reaction Time | 30 minutes - 4 hours | Dependent on temperature, pH, and concentration of reactants. | [2][4] |
| Solvent | DMSO or DMF | The crosslinker is typically dissolved in a water-miscible organic solvent before addition to the aqueous reaction buffer. | [1][6] |
| Compatible Buffers | Phosphate, HEPES, Borate, Bicarbonate | Buffers must not contain primary amines (e.g., Tris, Glycine) as they will compete with the target molecules. | [2][10] |
| NHS Ester Hydrolysis Half-life | ~4-5 hours at pH 7.0 (0°C) | Decreases significantly as pH increases (e.g., ~10 minutes at pH 8.6, 4°C). | [2] |
Table 1: Recommended Reaction Conditions for NHS Ester Crosslinking.
| Reducing Agent | Typical Concentration | Incubation Conditions | Notes | Citation |
| Dithiothreitol (DTT) | 10 - 50 mM | 30-60 min at 37°C or room temp | A common and effective reducing agent. | [3][11] |
| TCEP-HCl | 10 - 20 mM | 30-60 min at 37°C or room temp | Odorless, more stable, and effective over a wider pH range (1.5-9.0) than DTT. | [12][13][14] |
Table 2: Conditions for Disulfide Bond Cleavage.
Experimental Protocols
General Protocol for Protein Crosslinking
This protocol provides a general workflow for crosslinking proteins in solution.
-
Reagent Preparation:
-
Crosslinking Reaction:
-
Dissolve the protein sample in the crosslinking buffer.
-
Add the crosslinker stock solution to the protein solution to achieve a final concentration typically in a 5- to 20-fold molar excess over the amine-containing molecule.[4]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.[2]
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.[2]
-
Incubate for 15 minutes at room temperature to allow the quenching reagent to react with any excess NHS ester.
-
-
Downstream Analysis:
-
The crosslinked sample is now ready for purification (e.g., immunoprecipitation, affinity chromatography) or analysis (e.g., SDS-PAGE).
-
Protocol for Cleavage of Crosslinked Proteins
This protocol describes how to cleave the disulfide bond after the crosslinked complex has been isolated.
-
Sample Preparation:
-
Prepare the isolated crosslinked protein complex in a suitable buffer.
-
-
Reduction:
-
Analysis:
-
The previously linked components are now separated and can be analyzed by methods such as SDS-PAGE or mass spectrometry to identify the interacting partners.
-
Workflow Visualization
The following diagram illustrates a typical experimental workflow for identifying protein-protein interactions using this compound followed by immunoprecipitation and mass spectrometry.
References
- 1. DSP Crosslinker - Dithiobis(succinimidyl Propionate) [prochemonline.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. DTSSP 80 Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 1 g - FAQs [thermofisher.cn]
- 8. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Unlocking Targeted Therapies: An In-depth Technical Guide to Cleavable Disulfide Linkers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of cleavable disulfide linkers, a critical component in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). We delve into the core principles of their function, explore the diverse chemical architectures, and provide detailed experimental methodologies for their evaluation.
At the heart of many targeted drug delivery systems lies the linker, a molecular bridge connecting a potent therapeutic payload to a targeting moiety, such as a monoclonal antibody.[1][2] Among the various linker technologies, cleavable disulfide linkers have emerged as a cornerstone due to their unique ability to remain stable in the bloodstream while selectively releasing their cargo within the target cell.[1][3] This selective release is paramount to maximizing therapeutic efficacy while minimizing off-target toxicities.[4][5]
The Core Principle: Exploiting the Redox Gradient
The fundamental mechanism of action for disulfide linkers hinges on the significant difference in the reductive potential between the extracellular environment and the intracellular cytoplasm.[6][] The bloodstream is a relatively oxidizing environment with low concentrations of reducing agents like glutathione (B108866) (GSH), typically in the micromolar range (~5 µmol/L).[][8] In stark contrast, the cytoplasm of cells, particularly tumor cells, maintains a highly reducing environment with millimolar concentrations of GSH (1-10 mmol/L).[][8][9] This substantial gradient, up to a 1000-fold difference, serves as the trigger for disulfide bond cleavage.[10]
An antibody-drug conjugate (ADC) equipped with a disulfide linker circulates stably in the plasma.[1] Upon binding to its target antigen on a cancer cell, the ADC is internalized, often through receptor-mediated endocytosis.[6] Once inside the cell, the high intracellular GSH concentration facilitates the reduction of the disulfide bond, breaking the link between the antibody and the cytotoxic payload.[8][11] This releases the active drug precisely where it is needed to exert its cell-killing effect.[8]
dot
References
- 1. Effects of Receptor Binding on Plasma Half-life of Bifunctional Transferrin Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Steric Effects in Peptide and Protein Exchange with Activated Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Antibody Drug Conjugate Mimic Enables LC-MS Method Development Without Risk [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 11. Allosteric disulphide bonds as reversible mechano-sensitive switches that control protein functions in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis-SS-C3-NHS Ester for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Bis-SS-C3-NHS ester, a cleavable linker utilized in the development of antibody-drug conjugates (ADCs). It details the linker's core properties, mechanism of action, and application in ADC synthesis, offering valuable insights for researchers and professionals in the field of targeted cancer therapy.
Introduction to this compound
This compound is a homobifunctional crosslinker designed for the conjugation of cytotoxic drugs to monoclonal antibodies.[1] Its structure features two N-hydroxysuccinimide (NHS) ester functional groups and a central disulfide bond within a three-carbon chain. This design allows for the covalent attachment of the linker to primary amines on the antibody surface and subsequent linkage to a drug molecule, creating a stable ADC for targeted delivery. The key feature of this linker is its cleavable disulfide bond, which is designed to be stable in the bloodstream but susceptible to cleavage in the reducing environment of the intracellular space of tumor cells.[][3]
Mechanism of Action
The functionality of this compound in an ADC is a two-stage process: conjugation and intracellular drug release.
1. Antibody Conjugation: The NHS ester groups of the linker react with primary amines, predominantly the ε-amino groups of lysine (B10760008) residues on the surface of the antibody. This reaction is a nucleophilic acyl substitution, forming a stable amide bond.[4] The bifunctional nature of the linker allows for the potential to crosslink different molecules, though in the context of ADCs, it is typically used to introduce a reactive handle for drug attachment or to directly link a drug that has been modified to contain a primary amine.
2. Intracellular Drug Release: Following administration, the ADC circulates in the bloodstream and binds to the target antigen on the surface of cancer cells. The ADC-antigen complex is then internalized, often via endocytosis. Inside the cell, the higher concentration of reducing agents, particularly glutathione (B108866) (GSH), facilitates the cleavage of the disulfide bond in the linker.[][5] This cleavage releases the cytotoxic drug from the antibody, allowing it to exert its therapeutic effect. The significant difference in glutathione concentration between the extracellular environment and the intracellular space of tumor cells provides the basis for the targeted release of the payload.[]
Physicochemical and Handling Properties
| Property | General Value/Recommendation | Rationale |
| Storage | Store at -20°C, desiccated. | NHS esters are susceptible to hydrolysis. Low temperature and dry conditions minimize degradation. |
| Solubility | Soluble in organic solvents like DMSO and DMF. | Prepare stock solutions in anhydrous organic solvents immediately before use to prevent hydrolysis. |
| Reaction pH | Optimal pH range for NHS ester reaction is 7.2-8.5. | Balances the nucleophilicity of primary amines with the stability of the NHS ester. Below pH 7.2, amines are protonated and less reactive. Above pH 8.5, hydrolysis of the NHS ester increases significantly. |
| Reaction Time | Typically 1-4 hours at room temperature or overnight at 4°C. | Reaction time is dependent on the specific antibody, linker, and drug concentrations, as well as temperature. |
| Stability | Disulfide bonds are relatively stable in plasma but are cleaved in the presence of reducing agents like glutathione. | The stability can be influenced by steric hindrance around the disulfide bond. |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of an ADC using a bifunctional NHS ester disulfide linker like this compound.
Antibody Preparation
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like glycine, perform a buffer exchange into a suitable conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.5). This can be done using dialysis or desalting columns.[6]
-
Concentration Adjustment: Adjust the antibody concentration to a working range, typically 1-10 mg/mL.[4]
-
Purity Check: Ensure the purity of the antibody using methods like SDS-PAGE.
Preparation of Drug-Linker Complex (if applicable)
In some strategies, the drug is first reacted with the linker before conjugation to the antibody.
-
Dissolution: Dissolve the amine-containing drug and a molar excess of this compound in an anhydrous organic solvent such as DMF or DMSO.[4]
-
Reaction: Incubate the mixture at room temperature for 2-4 hours, protected from light. Monitor the reaction progress by LC-MS.[4]
-
Purification: Purify the drug-linker conjugate using techniques like reversed-phase HPLC.[4]
Antibody-Drug Conjugation
-
Reagent Preparation: Immediately before use, dissolve the this compound or the pre-formed drug-linker complex in anhydrous DMSO or DMF to create a stock solution.[7]
-
Conjugation Reaction: Add a calculated molar excess of the linker or drug-linker solution to the prepared antibody solution. The optimal molar ratio should be determined empirically to achieve the desired drug-to-antibody ratio (DAR).[4]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing.[4]
-
Quenching: Stop the reaction by adding a quenching reagent that contains primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any remaining unreacted NHS esters.[6]
Purification of the ADC
-
Removal of Unconjugated Species: Purify the ADC from unconjugated antibody, free drug, and linker-related byproducts. This is commonly achieved using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[7][8]
-
Sterile Filtration: Sterile filter the final ADC product.
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This can be measured using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[8]
-
Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC.
-
In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on target cancer cell lines.
-
Plasma Stability Assay: Assess the stability of the ADC in plasma by incubating the ADC in plasma from different species and measuring the release of the free drug over time using methods like LC-MS/MS.[9][10][11][12]
-
Intracellular Cleavage Assay: Confirm the intracellular release of the drug. This can be studied using cell-based assays that monitor the cleavage of the disulfide bond, potentially using fluorescently labeled components.[13]
Visualizations
Caption: Chemical structure of this compound.
Caption: NHS ester reaction with an antibody's primary amine.
Caption: Experimental workflow for ADC synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. furthlab.xyz [furthlab.xyz]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Plasma Stability Assay | Domainex [domainex.co.uk]
- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis-SS-C3-NHS Ester: A Cleavable Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-SS-C3-NHS ester, a homobifunctional, cleavable crosslinking reagent. It is designed to be a vital resource for researchers and professionals in drug development and related scientific fields who are utilizing bioconjugation techniques. This document details the core properties of this compound, provides structured data for easy reference, and outlines detailed experimental protocols for its application.
Core Concepts: Chemical Structure and Properties
This compound is a chemical crosslinker featuring two N-hydroxysuccinimide (NHS) ester functional groups connected by a spacer arm containing a disulfide bond. This disulfide bond is the key feature of this crosslinker, as it allows for the cleavage of the crosslinked molecules under reducing conditions. The NHS esters are highly reactive towards primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-termini of proteins, forming stable amide bonds.[1][]
The cleavable nature of the disulfide bond makes this compound particularly valuable in applications such as antibody-drug conjugate (ADC) development, where the release of a therapeutic payload at a target site is desired.[3][4] It is also utilized in proteomics research for identifying protein-protein interactions.
Data Presentation
A summary of the key quantitative data for this compound is presented below. It should be noted that while some physical and chemical properties are readily available, specific quantitative data such as solubility in various solvents and precise hydrolysis rates are not extensively documented in publicly available literature. The stability data provided is based on general knowledge of NHS esters.
| Property | Value | Reference |
| Chemical Name | Bis[2,5-dioxo-1-pyrrolidinyl] 4,4'-dithiobis[butanoate] | |
| CAS Number | 98604-88-7 | [5] |
| Molecular Formula | C16H20N2O8S2 | |
| Molecular Weight | 444.47 g/mol | |
| Spacer Arm Length | Not explicitly found in searches | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers. | [6] |
| Storage | Store at -20°C, desiccated. Protect from moisture. | [7] |
| Reactivity | Reacts with primary amines at pH 7.2-8.5 to form stable amide bonds. | [1][8] |
| Cleavability | The disulfide bond is cleaved by reducing agents such as DTT or TCEP. | |
| Stability (Aqueous) | The NHS ester is susceptible to hydrolysis, with the rate increasing with pH. The half-life is approximately 4-5 hours at pH 7 and 0°C, and decreases to 10 minutes at pH 8.6 and 4°C. | [8][9] |
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical Structure of this compound.
Reaction Mechanism with Primary Amines
Caption: Reaction of this compound with a primary amine.
Experimental Workflow for Protein Crosslinking
Caption: General workflow for protein crosslinking.
Cleavage of Disulfide Bond
Caption: Cleavage of the disulfide bond in the crosslinker.
Experimental Protocols
The following protocols are generalized procedures for the use of this compound. Optimal conditions, such as the molar excess of the crosslinker and reaction times, should be determined empirically for each specific application.
Protocol 1: General Procedure for Protein-Protein Crosslinking
This protocol outlines a general method for crosslinking interacting proteins in a purified sample.
Materials:
-
Purified protein complex in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate buffer), pH 7.2-8.5.
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein buffer contains primary amines (e.g., Tris), a buffer exchange into a suitable conjugation buffer is required.
-
Crosslinker Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-25 mM stock solution.[10] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[7]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution while gently stirring.[11] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[10] The primary amines in the quenching buffer will react with and consume any excess NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to confirm the crosslinking.
Protocol 2: Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond in the crosslinked product to separate the conjugated molecules.
Materials:
-
Crosslinked protein sample
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Reducing Agent Solution: Prepare a fresh solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).
-
Cleavage Reaction: Add the reducing agent to the solution of the crosslinked protein to a final concentration of 10-50 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Analysis: Analyze the sample by SDS-PAGE under reducing conditions to confirm the cleavage of the crosslinker and the separation of the protein subunits. The appearance of lower molecular weight bands corresponding to the individual proteins is indicative of successful cleavage.
Conclusion
This compound is a versatile and valuable tool for bioconjugation, particularly in applications requiring cleavable linkages. Its ability to efficiently crosslink molecules containing primary amines, combined with the reversible nature of the disulfide bond, makes it a powerful reagent in drug delivery systems and proteomic studies. A thorough understanding of its chemical properties, particularly the reactivity and stability of the NHS ester groups, is crucial for successful and reproducible conjugation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to develop and optimize their specific applications of this important crosslinker.
References
- 1. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Solubility of Bis-SS-C3-NHS Ester in Dimethyl Sulfoxide (DMSO): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Bis-SS-C3-NHS ester in dimethyl sulfoxide (B87167) (DMSO). This compound is a homobifunctional, cleavable crosslinker integral to the synthesis of antibody-drug conjugates (ADCs)[1][2]. A thorough understanding of its solubility and handling is critical for the successful development of stable and effective bioconjugates. This document details recommended solvents, provides experimental protocols for dissolution and conjugation, and outlines key factors influencing the stability of this compound in solution.
Core Concepts: Solubility and Stability
While a specific, quantitative solubility value for this compound in DMSO is not extensively published, it is widely recognized as being soluble in anhydrous DMSO[3][4][5][6][7][8][9][10][11]. DMSO is the recommended solvent for preparing stock solutions of NHS esters, particularly those with poor aqueous solubility[5][7][10].
The most critical factor in handling this compound is the use of anhydrous DMSO [4][6][8][9]. The N-hydroxysuccinimide (NHS) ester functional groups are highly susceptible to hydrolysis in the presence of water, which leads to the formation of an inactive carboxylic acid and significantly reduces the efficiency of subsequent conjugation reactions[8][9][10].
Quantitative Solubility Data for Related NHS Esters
To provide a practical reference for researchers, the following table summarizes the reported solubility of structurally related NHS esters in DMSO. This data can serve as a valuable guide for estimating the appropriate concentration range for preparing stock solutions of this compound.
| Compound | Reported Solubility in DMSO | Molarity (approx.) | Notes |
| Bis-PEG7-NHS ester | 100 mg/mL | 161.13 mM | Ultrasonic assistance may be required for dissolution. |
| Unspecified NHS-dye derivative | 10 mg/mL | Not Applicable | A common starting concentration for labeling reactions. |
Note: It is always recommended to perform small-scale solubility tests for your specific application and lot of reagent.
Experimental Protocols
Preparation of a this compound Stock Solution in Anhydrous DMSO
This protocol outlines the recommended procedure for dissolving this compound in anhydrous DMSO to create a stock solution for immediate use in bioconjugation reactions.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO), high-purity
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, dry microcentrifuge tubes or vials
-
Precision balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening. This is a critical step to prevent the condensation of atmospheric moisture onto the compound[9][10].
-
Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of this compound into a sterile, dry vial.
-
Solvent Addition: Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the vial to achieve the target concentration. For initial experiments, a concentration of 10 mg/mL is a common starting point[6].
-
Dissolution: Gently vortex the vial or pipette the solution up and down to facilitate dissolution. If the compound does not readily dissolve, brief sonication in an ultrasonic bath may be carefully applied[8][9].
-
Inert Gas Purge: Before sealing the vial, it is best practice to purge the headspace with an inert gas, such as nitrogen, to displace any residual air and moisture[10].
-
Immediate Use: The freshly prepared stock solution should be used immediately for the conjugation reaction. Storage of NHS esters in solution, even in anhydrous DMSO, is not recommended for extended periods as gradual hydrolysis can still occur.
General Protocol for Conjugation to a Primary Amine-Containing Molecule
This protocol provides a generalized workflow for the conjugation of this compound to a protein (e.g., an antibody) containing primary amines.
Materials:
-
Freshly prepared this compound stock solution in anhydrous DMSO
-
Amine-containing molecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification tools (e.g., desalting column, dialysis cassette)
Procedure:
-
Prepare Amine-Containing Molecule: Ensure the protein or other target molecule is in a suitable amine-free buffer at an appropriate concentration. Buffers containing primary amines, such as Tris, should be avoided in the reaction mixture as they will compete with the target molecule for conjugation.
-
Calculate Reagent Volumes: Determine the required volume of the this compound stock solution to achieve the desired molar excess over the amine-containing molecule. A 5- to 20-fold molar excess is a common starting point to drive the reaction to completion[4].
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the solution of the amine-containing molecule. The final concentration of DMSO in the reaction mixture should typically be kept below 10% to avoid denaturation of proteins[9].
-
Incubation: Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours[4]. The optimal reaction time and temperature should be determined empirically for each specific system.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and consume any excess, unreacted this compound[4][12].
-
Purification: Remove excess crosslinker and reaction byproducts using a desalting column, dialysis, or another suitable purification method.
Visualized Workflows and Logical Relationships
To further clarify the experimental processes and underlying chemical principles, the following diagrams have been generated.
Caption: Experimental workflow for preparing and using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. furthlab.xyz [furthlab.xyz]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
Introduction to Homobifunctional Crosslinkers
An In-depth Technical Guide to Homobifunctional Crosslinkers
Homobifunctional crosslinkers are chemical reagents featuring two identical reactive groups designed to covalently link two similar functional groups.[1][2] These reagents are fundamental tools in biochemistry, molecular biology, and drug development.[2] They are composed of three main parts: two identical reactive ends and a spacer arm that connects them.[1] The utility of these crosslinkers lies in their ability to stabilize protein structures, elucidate protein-protein interactions, and create multi-subunit complexes.[3] By "capturing" transient or weak interactions, they provide a snapshot of molecular organization within biological systems.[1][2]
The selection of a specific homobifunctional crosslinker is guided by several factors, including the target functional group, the required distance between the linked molecules (determined by the spacer arm length), and other experimental needs like cleavability or membrane permeability.[1]
Core Concepts of Homobifunctional Crosslinking
The fundamental principle of homobifunctional crosslinking is the reaction of its two identical reactive ends with specific functional groups on proteins.[2] The most common targets are primary amines (-NH₂) at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues, and sulfhydryl groups (-SH) on cysteine residues.[2][4]
Reactive Groups: The reactive ends dictate the crosslinker's specificity.[1]
-
Amine-Reactive Crosslinkers: These are the most common due to the high abundance and surface accessibility of lysine residues in most proteins.[2] They typically utilize N-hydroxysuccinimide (NHS) esters or their water-soluble counterparts, sulfo-NHS esters, which react with primary amines in a pH range of 7-9 to form stable amide bonds.[1]
-
Sulfhydryl-Reactive Crosslinkers: These usually contain maleimide (B117702) groups that specifically react with sulfhydryl groups at a pH of 6.5-7.5, forming stable thioether bonds.[1] This type of crosslinking can be more specific due to the lower abundance of cysteine residues in proteins.[4]
Spacer Arm: The spacer arm's length and chemical composition are critical. It determines the distance between the two crosslinked molecules.[1] Longer spacer arms can be beneficial for linking large proteins or when reactive groups are sterically hindered.[5] The composition also affects the crosslinker's solubility and whether it can permeate cell membranes.[1]
Cleavability: Crosslinkers can be either cleavable or non-cleavable.[1] Cleavable crosslinkers have a linkage within their spacer arm (like a disulfide bond) that can be broken under specific conditions (e.g., with reducing agents).[1][6] This is particularly advantageous for downstream applications like mass spectrometry, as it allows for the separation of the crosslinked molecules for easier identification.[1]
Quantitative Data on Common Homobifunctional Crosslinkers
The selection of an appropriate homobifunctional crosslinker is crucial for experimental success. The following tables summarize key quantitative data for a range of commonly used amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.
Table 1: Amine-Reactive Homobifunctional Crosslinkers [6]
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Membrane Permeable? | Key Characteristics |
| DSS (Disuccinimidyl suberate) | NHS Ester | 11.4 | No | No | Yes | Most common amine-reactive crosslinker; ideal for intracellular crosslinking.[7][8] |
| BS³ (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS Ester | 11.4 | No | Yes | No | A water-soluble analog of DSS, suitable for cell surface crosslinking. |
| DSG (Disuccinimidyl glutarate) | NHS Ester | 7.7 | No | No | Yes | A shorter-chain version of DSS. |
| DSP (Dithiobis[succinimidyl propionate]) | NHS Ester | 12.0 | Yes (by reducing agents) | No | Yes | A cleavable crosslinker, useful for applications involving mass spectrometry.[7][8] |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS Ester | 12.0 | Yes (by reducing agents) | Yes | No | A water-soluble and cleavable crosslinker.[9] |
| EGS (Ethylene glycol bis[succinimidylsuccinate]) | NHS Ester | 16.1 | Yes (by hydroxylamine) | No | Yes | Cleavable with hydroxylamine, preserving protein disulfide bonds.[10] |
Table 2: Sulfhydryl-Reactive Homobifunctional Crosslinkers [6]
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Membrane Permeable? | Key Characteristics |
| BMOE (Bismaleimidoethane) | Maleimide | 8.0 | No | No | Yes | A short, specific crosslinker for cysteine residues.[7][8] |
| BMH (Bismaleimidohexane) | Maleimide | 16.1 | No | No | Yes | A longer-chain maleimide crosslinker.[9] |
| DTME (Dithiobismaleimidoethane) | Maleimide | 13.1 | Yes (by reducing agents) | No | Yes | A cleavable maleimide crosslinker, allowing for the reversal of the crosslink.[6] |
Applications in Research and Drug Development
Homobifunctional crosslinkers are versatile reagents with a wide range of applications.[1]
-
Protein-Protein Interaction Studies: They are used to covalently link interacting proteins, which allows for the identification of binding partners and the mapping of interaction interfaces.[1][3]
-
Stabilization of Protein Structures: Crosslinking can stabilize the three-dimensional structure of proteins or protein complexes, facilitating their study.[3]
-
Creation of Multi-subunit Complexes: These reagents can be used to assemble novel protein complexes.[1]
-
Immobilization of Biomolecules: They play a significant role in attaching enzymes and other bioactive molecules to solid supports for use in biosensors, bioassays, and biocatalysis.[3]
-
Antibody-Drug Conjugates (ADCs): While heterobifunctional crosslinkers are more common in ADC development for better control, homobifunctional crosslinkers can be used in certain contexts.[11][12]
Experimental Protocols
The following are detailed methodologies for key experiments using homobifunctional crosslinkers. It is important to optimize reaction conditions for each specific application.[4]
Protocol 1: Crosslinking of Proteins for Interaction Studies using an Amine-Reactive Crosslinker (e.g., DSS or BS³)[6]
This protocol is suitable for identifying protein-protein interactions.[6]
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[6]
-
Amine-reactive crosslinker (e.g., DSS, BS³).[6]
-
Anhydrous DMSO or DMF (for water-insoluble crosslinkers like DSS).[4][6]
Procedure:
-
Sample Preparation: Prepare the protein sample at a concentration of 0.1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (like Tris), it must be exchanged via dialysis or a desalting column.[1][4]
-
Crosslinker Preparation: Immediately before use, prepare a 10-25 mM stock solution of the crosslinker. For DSS, dissolve it in anhydrous DMSO or DMF. For BS³, dissolve it in the reaction buffer.[1][4]
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve a final concentration typically between 0.25 and 2 mM. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point, but the optimal concentration may need to be determined empirically.[1][11]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][11]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.[1][11]
-
Analysis: The crosslinked protein sample can now be analyzed by SDS-PAGE to visualize higher molecular weight bands corresponding to crosslinked complexes. For more detailed analysis, the sample can be subjected to mass spectrometry to identify the interacting proteins and crosslinked residues.[4]
Protocol 2: Crosslinking of Cysteine-Containing Proteins using a Maleimide-Based Crosslinker (e.g., BMOE)[1]
This protocol outlines a general procedure for crosslinking proteins with cysteine residues.[1]
Materials:
-
Protein sample in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5).[1]
-
BMOE (Bismaleimidoethane).[1]
-
Anhydrous DMSO or DMF.[1]
-
Quenching reagent (e.g., cysteine or β-mercaptoethanol).[1]
Procedure:
-
Sample Preparation: Prepare the protein sample in a suitable reaction buffer at a concentration of 0.1-2 mg/mL.[1] If necessary, reduce any existing disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of BMOE in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add the BMOE stock solution to the protein sample to achieve a final concentration that is typically in a 10- to 20-fold molar excess over the protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Add a quenching reagent like cysteine or β-mercaptoethanol to stop the reaction.
-
Analysis: Analyze the crosslinked sample by SDS-PAGE and other relevant methods.
Visualizations
Diagrams are useful for understanding complex workflows and relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. cyanagen.com [cyanagen.com]
- 6. benchchem.com [benchchem.com]
- 7. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. 交联剂选择指南 [sigmaaldrich.com]
- 10. covachem.com [covachem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to Bis-SS-C3-NHS Ester: A Cleavable Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bis-SS-C3-NHS ester, a pivotal tool in the development of next-generation antibody-drug conjugates (ADCs). This document details its chemical properties, provides a thorough experimental protocol for its application in ADC synthesis, and illustrates the underlying mechanisms through logical and signaling pathway diagrams.
Core Concepts: The Role of this compound in ADC Development
This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups and a central, cleavable disulfide bond.[1] This architecture is instrumental in the design of ADCs, which are highly targeted biopharmaceuticals that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The NHS esters facilitate covalent conjugation to primary amines, such as those on lysine (B10760008) residues of an antibody, while the disulfide bond provides a mechanism for the controlled release of the therapeutic payload within the target cell.[2]
The selective cleavage of the disulfide bond within the reducing environment of the cell, particularly in the endosomal and lysosomal compartments, is a key advantage of this linker.[3][4] This targeted release strategy minimizes systemic toxicity and enhances the therapeutic window of the ADC.
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative data for this compound and a related sulfo-derivative are presented below.
| Property | This compound | Bis-SS-C3-sulfo-NHS ester |
| Molecular Weight | 432.47 g/mol [1] | 592.60 g/mol |
| Chemical Formula | C₁₆H₂₀N₂O₈S₂ | C₁₆H₂₀N₂O₁₄S₄ |
| CAS Number | 98604-88-7[5] | 98604-89-8 |
| Appearance | White to off-white solid[1] | Not specified |
| Purity | Typically ≥98% | Typically ≥98% |
| Storage | -20°C, protected from moisture[1] | -20°C for 3 years |
Experimental Protocol: Synthesis of an Antibody-Drug Conjugate
This section provides a detailed methodology for the synthesis of an ADC using this compound. This protocol is a general guideline and may require optimization for specific antibodies and drug payloads.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound
-
Amine-containing cytotoxic drug
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the conjugation buffer.
-
Adjust the antibody concentration to 1-10 mg/mL in the conjugation buffer.
-
-
Drug-Linker Intermediate Synthesis (Pre-conjugation):
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
In a separate reaction vessel, dissolve the amine-containing cytotoxic drug in anhydrous DMSO or DMF.
-
Add a slight molar excess (e.g., 1.2 to 1.5-fold) of the this compound stock solution to the drug solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring. This step conjugates one of the NHS esters to the drug.
-
-
Conjugation to the Antibody:
-
Add a 5- to 20-fold molar excess of the freshly prepared drug-linker intermediate to the antibody solution. The optimal ratio should be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction and quench any unreacted NHS esters, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unconjugated drug-linker complexes, unreacted antibody, and quenching reagents.
-
Collect the fractions corresponding to the purified ADC.
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., using a BCA assay).
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Visualizing the Process: Diagrams and Pathways
To further elucidate the concepts and procedures described, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Shelf Life and Storage of NHS Esters
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxysuccinimide (NHS) esters are invaluable reagents in bioconjugation, enabling the efficient and specific labeling of proteins, peptides, and other biomolecules. Their reactivity, however, is intrinsically linked to their stability. Improper handling and storage can lead to the degradation of NHS esters, compromising experimental outcomes and the integrity of resulting conjugates. This technical guide provides an in-depth overview of the critical factors influencing the shelf life of NHS esters, recommended storage protocols, and methods to assess their reactivity.
Core Principles of NHS Ester Stability
The utility of NHS esters lies in their ability to react with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds.[1] However, this reactivity also makes them susceptible to hydrolysis, a competing reaction with water that cleaves the ester bond and renders the reagent inactive.[2] The rate of this hydrolysis is the primary determinant of the shelf life of NHS esters and is significantly influenced by moisture, pH, and temperature.[3]
Storage and Handling of NHS Ester Reagents
Proper storage is paramount to preserving the reactivity of NHS esters. The main objective is to minimize exposure to moisture, which drives hydrolysis.[3]
Recommendations for Storage of Solid NHS Esters:
| Parameter | Recommendation | Rationale |
| Form | Store as a dry powder whenever possible.[3][4] | The solid form is significantly more stable than solutions.[3] |
| Temperature | Store at -20°C to -80°C for long-term storage.[3][5] | Low temperatures slow the rate of hydrolysis and other degradation pathways.[3] |
| Atmosphere | Store in a desiccated environment.[6] Purging the container with an inert gas like nitrogen or argon before sealing is optimal.[4][6] | Minimizes exposure to atmospheric moisture. |
| Light | Store in the dark or in an amber vial.[3] | Protects light-sensitive compounds, particularly fluorescent dye NHS esters. |
Critical Handling Practice: Before opening a container of solid NHS ester, it is crucial to allow it to equilibrate to room temperature.[4][6] This prevents the condensation of atmospheric moisture onto the cold powder, which would lead to rapid hydrolysis.[4]
Recommendations for Storage of NHS Ester Solutions:
While less stable than the solid form, stock solutions of NHS esters are often prepared for convenience.
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4] | Minimizes the presence of water, which is the primary reactant in hydrolysis. |
| Temperature | Store at -20°C.[4][7] DMF has the advantage of not freezing at -20°C, thus avoiding freeze-thaw cycles.[4] | Slows degradation reactions. |
| Aliquoting | Prepare small, single-use aliquots.[4] | Avoids repeated warming and cooling of the entire stock and minimizes the introduction of moisture into the main supply. |
| Shelf Life | Can be stored for 1-2 months at -20°C in anhydrous DMF or DMSO.[7][8] Aqueous solutions should be used immediately.[7] | Even in anhydrous solvents, gradual degradation occurs. |
The Critical Role of pH in NHS Ester Stability
In aqueous solutions, the stability of NHS esters is highly dependent on pH. While a slightly alkaline pH (typically 7.2-8.5) is required for the efficient reaction with primary amines (which need to be deprotonated to be nucleophilic), higher pH values dramatically increase the rate of hydrolysis.[3][9]
Quantitative Data on NHS Ester Hydrolysis:
The half-life (t½) of an NHS ester is the time it takes for 50% of the reagent to hydrolyze. This value is highly dependent on pH and temperature.
| pH | Temperature | Half-life (t½) |
| 7.0 | 0°C | 4-5 hours[10] |
| 7.0 | Room Temperature | ~7 hours[3][11] |
| 8.5 | Room Temperature | ~10 minutes[3] |
| 8.6 | 4°C | 10 minutes[10] |
| >9.0 | Room Temperature | Minutes[3][11] |
Degradation Pathway of NHS Esters
The primary degradation pathway for NHS esters in the presence of water is hydrolysis. This reaction results in the regeneration of the original carboxylic acid and the release of N-hydroxysuccinimide, rendering the reagent incapable of reacting with amines.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Reactivity of N-Hydroxysuccinimide Esters with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxysuccinimide (NHS) esters are fundamental reagents in the field of bioconjugation, prized for their ability to efficiently and selectively form stable amide bonds with primary amines on biomolecules.[1][] This technical guide provides a comprehensive exploration of the core principles governing the reactivity of NHS esters, offering detailed experimental protocols and quantitative data to empower researchers in the successful modification of proteins, peptides, and other amine-containing molecules for applications ranging from diagnostics to therapeutics.
Core Principles of the NHS Ester Reaction
The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism.[] The unprotonated primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[1][][3] This reaction is favored for its ability to proceed under mild, aqueous conditions, which helps preserve the native structure and function of sensitive biomolecules.[1]
Primary amines, located at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues, are the principal targets for NHS ester conjugation.[1] The reaction's high selectivity for unprotonated primary amines minimizes off-target reactions with other nucleophilic groups when conducted under optimal conditions.[1][]
Factors Influencing Reaction Efficiency
The success of an NHS ester conjugation reaction is critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.
pH: The pH of the reaction buffer is the most critical factor influencing the reaction.[1][4] The primary amine must be in its unprotonated, nucleophilic state to react.[1] At acidic pH, the amine is protonated (R-NH₃⁺) and thus unreactive.[1] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[5] Within this range, a sufficient concentration of the primary amine is deprotonated and available for reaction.
Competing Hydrolysis: In aqueous solutions, water can act as a nucleophile, leading to the hydrolysis of the NHS ester.[1] This side reaction is in direct competition with the desired aminolysis and renders the NHS ester inactive.[6] The rate of hydrolysis increases significantly with pH.[1][5] For instance, the half-life of an NHS ester can be several hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[5]
Buffers and Solvents: The choice of buffer is crucial. Buffers containing primary amines, such as Tris, are generally incompatible as they will compete with the target molecule for reaction with the NHS ester.[4][5][7] Commonly used buffers include phosphate (B84403), carbonate-bicarbonate, HEPES, and borate.[5] Many NHS esters are not readily soluble in aqueous solutions and are first dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[4][5] It is imperative to use high-quality, amine-free solvents.[4]
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative parameters for NHS ester reactions, compiled from various sources.
Table 1: Influence of pH on NHS Ester Stability
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [5] |
| 8.6 | 4 | 10 minutes | [5] |
| 7 | Room Temperature | Hours | [8] |
| 9 | Room Temperature | Minutes | [8] |
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Value | Reference(s) |
| pH Range | 7.2 - 8.5 | [5] |
| Optimal pH | 8.3 - 8.5 | [4] |
| Reaction Time | 30 minutes - 2 hours at room temperature | [] |
| 2 hours to overnight on ice | [7][9] | |
| Molar Excess of NHS Ester | 8 to 20-fold | [4][7] |
| Protein Concentration | 1 - 10 mg/mL | [4][7] |
| Organic Solvent Volume | Not to exceed 10% of the total reaction volume | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments involving NHS esters.
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for the covalent labeling of proteins with an NHS ester reagent.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)
-
NHS ester reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[4]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[7] Ensure the buffer is free of any primary amines.[7]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in DMSO or DMF to a concentration of approximately 10 mg/mL.[10] Do not prepare stock solutions for long-term storage as NHS esters are moisture-sensitive.[7]
-
Reaction: Add a calculated amount of the dissolved NHS ester to the protein solution. A common starting point is an 8 to 20-fold molar excess of the NHS ester over the protein.[4][7] The volume of the organic solvent should not exceed 10% of the total reaction volume.[7]
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight on ice.[4]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.[5] Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by gel filtration or dialysis.[4]
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[10]
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol is designed for the labeling of oligonucleotides that have been synthesized with a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[3]
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the reaction buffer.[3]
-
Prepare the NHS Ester Solution: Dissolve a 5-10 fold molar excess of the NHS ester in a small volume of DMSO or DMF.[3]
-
Reaction: Add the NHS ester solution to the oligonucleotide solution.[3]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purification: Purify the labeled oligonucleotide using standard methods such as ethanol (B145695) precipitation or chromatography to remove unreacted NHS ester and NHS byproduct.[4]
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate the core concepts of NHS ester chemistry.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Here are some common issues and their potential solutions:
-
Low Labeling Efficiency:
-
Hydrolyzed NHS Ester: Ensure the NHS ester is stored properly under desiccated conditions and that solutions are prepared immediately before use.[7]
-
Incorrect pH: Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5.[5]
-
Competing Nucleophiles: Ensure the buffer and other components of the reaction mixture are free of primary amines.[7]
-
-
Protein Precipitation:
-
Change in Protein Charge: The reaction neutralizes the positive charge of the amine, which can alter the protein's isoelectric point and lead to aggregation.[6] Performing the reaction at a lower protein concentration may help.[6]
-
Protein Instability: The chosen buffer and pH may not be optimal for your specific protein's stability.[6]
-
Conclusion
NHS ester chemistry is a powerful and versatile tool for the modification of biomolecules. A thorough understanding of the reaction mechanism, the critical influence of pH, and the competing hydrolysis side reaction is paramount for achieving high conjugation efficiency. By carefully controlling the reaction conditions and following robust experimental protocols, researchers can successfully leverage NHS ester chemistry for a wide array of applications in drug development, diagnostics, and fundamental scientific research.
References
- 1. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
The Tipping Point: A Technical Guide to Disulfide Cleavage for Targeted Drug Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapeutics, the ability to control the spatial and temporal release of a drug is paramount. Among the various strategies for achieving this, redox-responsive drug delivery systems have emerged as a highly promising approach. These systems exploit the significant differences in redox potential between the extracellular and intracellular environments. At the heart of this technology lies the disulfide bond, a stable yet cleavable linker that can be engineered into a variety of drug delivery platforms. This technical guide provides an in-depth exploration of the role of disulfide cleavage in drug release, offering a comprehensive overview of the underlying mechanisms, quantitative data on release kinetics, and detailed experimental protocols for researchers in the field.
The rationale for using disulfide bonds as drug release triggers is rooted in the starkly different concentrations of glutathione (B108866) (GSH), a key intracellular reducing agent, between the bloodstream and the cytoplasm of cells, particularly cancer cells.[1] The extracellular environment is relatively oxidizing, with GSH concentrations in the micromolar range (2-20 µM), which keeps the disulfide bond intact and the drug payload secure during circulation.[2] In stark contrast, the intracellular environment, especially within tumor cells, is highly reducing, with GSH concentrations reaching millimolar levels (1-10 mM).[2][3] This high GSH concentration facilitates the rapid cleavage of the disulfide bond, leading to the release of the active drug precisely at the site of action. This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic index of the drug.[4]
This guide will delve into the specifics of how this is achieved, providing the necessary data and protocols to aid in the design and evaluation of novel disulfide-linked drug delivery systems.
Core Mechanism of Disulfide Cleavage
The primary mechanism for disulfide bond cleavage in a biological context is a thiol-disulfide exchange reaction, predominantly mediated by glutathione (GSH).[5] This reaction involves the nucleophilic attack of the thiolate anion of GSH on one of the sulfur atoms of the disulfide bond. This leads to the formation of a mixed disulfide and the release of the drug-carrier complex's thiol. A subsequent reaction with another GSH molecule regenerates the original thiol on the carrier and produces glutathione disulfide (GSSG).
The intracellular GSH pool is maintained in its reduced state by the enzyme glutathione reductase (GR), which utilizes NADPH as a cofactor. This enzymatic recycling ensures a sustained high concentration of reduced GSH, driving the disulfide cleavage reaction forward.
Below is a diagram illustrating the cellular glutathione redox cycle that is central to the cleavage of disulfide bonds in drug delivery systems.
// Nodes GSH [label="2 GSH (Reduced Glutathione)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GSSG [label="GSSG (Oxidized Glutathione)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NADPH [label="NADPH + H+", fillcolor="#FBBC05", fontcolor="#202124"]; NADP [label="NADP+", fillcolor="#FBBC05", fontcolor="#202124"]; GR [label="Glutathione Reductase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Drug_SS_Carrier [label="Drug-S-S-Carrier", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Drug_SH [label="Drug-SH (Released)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carrier_SH [label="Carrier-SH", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Drug_SS_Carrier -> Drug_SH [label="Disulfide Cleavage"]; Drug_SS_Carrier -> Carrier_SH [label="Disulfide Cleavage"]; GSH -> GSSG [label="Reduces Disulfide Bond"]; GSSG -> GSH [label="Reduction", arrowhead="normal"]; GR -> GSSG [style=invis]; GR -> GSH [style=invis]; NADPH -> GR [label="e- donor"]; GR -> NADP [label="e- acceptor"]; }
Caption: The Glutathione Redox Cycle driving disulfide cleavage.Quantitative Data on Drug Release
The efficiency and kinetics of drug release from disulfide-linked systems are influenced by several factors, including the concentration of the reducing agent (e.g., GSH), the steric hindrance around the disulfide bond, and the architecture of the drug carrier. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Glutathione-Mediated Drug Release from Nanoparticle Systems
| Nanoparticle System | Drug | GSH Concentration | Time (h) | Cumulative Release (%) | Reference |
| Core-Cross-Linked Micelles | Camptothecin | 0 mM | 24 | ~5% | [6] |
| 1 mM | 24 | 15.9% | [6] | ||
| 5 mM | 24 | 65.6% | [6] | ||
| 10 mM | 24 | 81.7% | [6] | ||
| PSFG Micelles | Gemcitabine | 0 mM | 24 | 3.18% | [7] |
| 10 mM | 24 | 93.1% | [7] | ||
| Disulfide-cross-linked PEG-poly(amino acid) Micelles | Methotrexate | 0 µM | 20 | <10% | [8] |
| 10 µM | 20 | ~20% | [8] | ||
| 10 mM | 20 | ~80% | [8] |
Table 2: Influence of Steric Hindrance on Disulfide Linker Stability
| Disulfide Linker in Antibody-Maytansinoid Conjugate | Steric Hindrance | In Vitro Stability (DTT Reduction) | In Vivo Plasma Stability (Mice) | Reference |
| huC242-SPP-DM1 | Low | Less Stable | Less Stable | [9] |
| huC242-SPDB-DM4 | Intermediate | Moderately Stable | Moderately Stable | [9] |
| huC242-SSNPP-DM4 | High | More Stable | More Stable | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of disulfide-linked drug delivery systems.
Protocol 1: Synthesis of a Disulfide-Linked Doxorubicin (B1662922) Prodrug
This protocol is a generalized procedure based on methods described for the synthesis of disulfide-containing prodrugs.[4][10]
Objective: To synthesize a doxorubicin (DOX) prodrug containing a disulfide linker.
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
3,3'-Dithiodipropionic acid (DTDP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
Workflow Diagram:
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Activate DTDP with DCC/NHS in DMF"]; step2 [label="Dissolve DOX·HCl and TEA in DMF"]; step3 [label="Combine activated DTDP and DOX solutions"]; step4 [label="React overnight at room temperature"]; step5 [label="Precipitate product in diethyl ether"]; step6 [label="Purify by silica gel chromatography"]; end [label="Characterize Prodrug (NMR, MS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step3; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end; }
Caption: Workflow for the synthesis of a disulfide-linked DOX prodrug.Procedure:
-
Activation of DTDP:
-
Dissolve 3,3'-dithiodipropionic acid (1.2 eq) and N-hydroxysuccinimide (2.4 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (2.4 eq) and stir the reaction mixture at 0°C for 2 hours, then at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated DTDP-NHS ester.
-
-
Conjugation to Doxorubicin:
-
Dissolve doxorubicin hydrochloride (1 eq) in anhydrous DMF.
-
Add triethylamine (3 eq) to neutralize the hydrochloride and deprotonate the amine group of doxorubicin. Stir for 30 minutes.
-
Add the filtrate containing the activated DTDP-NHS ester to the doxorubicin solution.
-
Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
-
Purification:
-
Precipitate the crude product by adding the reaction mixture dropwise to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with diethyl ether.
-
Purify the crude product using silica gel column chromatography with a mobile phase of dichloromethane and methanol (B129727) (e.g., gradient from 100:1 to 20:1).
-
Collect the fractions containing the desired product and evaporate the solvent under reduced pressure.
-
-
Characterization:
-
Confirm the structure of the synthesized DOX-SS-COOH prodrug using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Drug Release Study using HPLC
This protocol outlines a general method for quantifying drug release from redox-responsive nanocarriers.[11][12]
Objective: To measure the rate and extent of drug release from disulfide-linked nanoparticles in response to glutathione.
Materials:
-
Drug-loaded disulfide-linked nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)
-
Mobile phase for HPLC (e.g., acetonitrile (B52724)/water mixture)
-
Drug standard solution of known concentration
Procedure:
-
Preparation of Release Media:
-
Prepare PBS (pH 7.4) as the release medium.
-
Prepare separate release media containing different concentrations of GSH in PBS (e.g., 0 µM, 10 µM, 1 mM, 10 mM) to simulate extracellular and intracellular conditions.
-
-
Dialysis Setup:
-
Disperse a known amount of the drug-loaded nanoparticles (e.g., 1 mg/mL) in 1 mL of PBS.
-
Transfer the nanoparticle dispersion into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the release medium (e.g., 50 mL) with or without GSH.
-
Incubate the setup at 37°C with gentle shaking.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.
-
Replace the withdrawn volume with 1 mL of fresh release medium to maintain a constant volume.
-
-
HPLC Analysis:
-
Analyze the collected samples using a validated HPLC method to determine the concentration of the released drug.
-
HPLC Conditions (Example for Doxorubicin):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 480 nm, Emission: 590 nm) or UV-Vis detector (480 nm).
-
Injection Volume: 20 µL.
-
-
-
Data Analysis:
-
Create a calibration curve using the drug standard solutions of known concentrations.
-
Calculate the concentration of the released drug in each sample based on the calibration curve.
-
Calculate the cumulative percentage of drug release at each time point using the following formula: Cumulative Release (%) = [(Volume of release medium × Concentration at time t) + Σ(Volume of sample withdrawn × Concentration at previous times)] / (Initial amount of drug in nanoparticles) × 100
-
Conclusion
Disulfide cleavage-mediated drug release represents a powerful and versatile strategy for the development of targeted therapies. The significant redox potential gradient between the extracellular and intracellular environments provides a robust and selective trigger for releasing therapeutic agents at the desired site of action. This in-depth technical guide has provided a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols to support researchers and drug development professionals in this exciting field. By understanding the nuances of disulfide linker chemistry, the kinetics of glutathione-mediated cleavage, and the methodologies for synthesizing and evaluating these systems, the scientific community can continue to innovate and develop safer and more effective redox-responsive drug delivery platforms. The continued exploration of novel disulfide linker designs and their application in a wider range of therapeutic areas holds immense promise for the future of precision medicine.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dendrimers-drug conjugates for tailored intracellular drug release based on glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Redox-Responsive, Core-Cross-Linked Micelles Capable of On-Demand, Concurrent Drug Release and Structure Disassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trisulfide bond–mediated doxorubicin dimeric prodrug nanoassemblies with high drug loading, high self-assembly stability, and high tumor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Bis-SS-C3-NHS Ester: A Technical Guide to Bioconjugation with Cleavable Disulfide Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Bis-SS-C3-NHS ester, a bifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document outlines the core principles of its application, presents quantitative data for key reaction parameters, and offers detailed experimental protocols for its use.
Core Concepts: The Role of this compound in Bioconjugation
This compound is a chemical crosslinker featuring two key functionalities: a central disulfide bond (SS) that is susceptible to cleavage under reducing conditions, and two N-hydroxysuccinimide (NHS) ester groups at its termini. The NHS esters are highly reactive towards primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-termini of proteins and peptides, forming stable amide bonds.[][2] This dual functionality allows for the covalent linkage of two amine-containing molecules or the conjugation of a single amine-containing molecule to a protein, introducing a cleavable disulfide linkage.
In the context of ADCs, this compound serves as a cleavable linker, connecting a cytotoxic payload to a monoclonal antibody. The resulting conjugate is designed to be stable in the systemic circulation.[3][] Upon internalization into a target cancer cell, the higher intracellular concentration of reducing agents, such as glutathione (B108866) (GSH), facilitates the cleavage of the disulfide bond, releasing the cytotoxic drug in its active form.[] This targeted drug release mechanism aims to enhance the therapeutic window of the ADC by minimizing off-target toxicity.[3][]
Quantitative Data and Performance
The efficiency of bioconjugation with this compound and the subsequent performance of the conjugate are governed by several key parameters. The following tables summarize representative quantitative data for the NHS ester reaction and the stability of disulfide linkers. It is important to note that specific values can vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Quantitative Parameters for NHS Ester Conjugation
| Parameter | Condition | Value | Reference(s) |
| Optimal Reaction pH | Amine Conjugation | 7.2 - 8.5 | [][5][6] |
| NHS Ester Half-life (Hydrolysis) | pH 7.0, 0°C | 4 - 5 hours | [5][6] |
| pH 8.0, Room Temp | 210 minutes | [7] | |
| pH 8.5, Room Temp | 180 minutes | [7] | |
| pH 8.6, 4°C | 10 minutes | [5][6] | |
| pH 9.0, Room Temp | 125 minutes | [7] | |
| Typical Reaction Time | Room Temperature or 4°C | 0.5 - 4 hours | [][5] |
| Recommended Molar Ratio (Linker:Antibody) | Initial Experiments | 10:1 to 20:1 | [6] |
Table 2: Representative Stability of Disulfide-Linked Antibody Conjugates
| Parameter | Linker Type | Condition | Value | Reference(s) |
| Plasma Stability | Disulfide-linked maytansinoid | In vivo (mouse) | Half-life of ~9 days | [8] |
| Cleavage Condition | Disulfide bond | Intracellular (reducing environment) | High concentration of Glutathione (1-10 mM) | [][8] |
| Extracellular Stability | Disulfide bond | Blood plasma | Low concentration of free thiols (~5 µM) | [] |
| Drug Release | Glutathione-mediated | In vitro | Dependent on steric hindrance and glutathione concentration | [9][10] |
Experimental Protocols
The following section provides detailed methodologies for the key experimental procedures involving this compound, from bioconjugation to the characterization of the resulting conjugate.
Protocol 1: General Procedure for Antibody-Payload Conjugation
This protocol outlines a general method for conjugating an amine-containing payload to an antibody using this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.5.
-
Amine-containing payload molecule.
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the conjugation buffer.
-
-
Payload-Linker Intermediate Synthesis (if necessary):
-
Dissolve the amine-containing payload and a molar excess of this compound in anhydrous DMSO or DMF.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
The resulting product will be a payload-linker with a terminal NHS ester. This intermediate can be purified or used directly in the next step.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the this compound or the payload-linker intermediate in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution while gently stirring. The optimal molar ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if any components are light-sensitive.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Antibody-Drug Conjugate (ADC):
-
Remove unreacted linker, payload, and quenching reagent by purifying the ADC using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Characterization of the Antibody-Drug Conjugate (ADC)
3.2.1. Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.[11]
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Mass Spectrometry (MS):
3.2.2. In Vitro Plasma Stability Assay
This assay assesses the stability of the disulfide linker in plasma.
-
Incubate the purified ADC in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[14]
-
Analyze the samples to quantify the amount of intact ADC and released payload. This can be achieved through methods such as ELISA or LC-MS.[14]
-
Plot the percentage of intact ADC over time to determine the linker's stability and half-life in plasma.[14]
3.2.3. In Vitro Drug Release Assay
This assay evaluates the cleavage of the disulfide linker in a reducing environment mimicking the intracellular space.
-
Incubate the ADC in a buffer containing a reducing agent, such as glutathione (GSH), at a concentration relevant to the intracellular environment (e.g., 1-10 mM).
-
Collect aliquots at various time points.
-
Analyze the samples by a suitable method (e.g., HPLC, LC-MS) to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
Visualizing the Process: Diagrams and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in the application of this compound.
Caption: Bioconjugation workflow using this compound.
Caption: Mechanism of action for an ADC with a disulfide linker.
Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR).
Conclusion
This compound is a valuable tool in bioconjugation, enabling the creation of cleavable antibody-drug conjugates with the potential for targeted cancer therapy. A thorough understanding of the underlying chemistry, reaction kinetics, and stability of the resulting conjugate is crucial for the successful development of effective and safe ADCs. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers and drug development professionals to design and execute their bioconjugation strategies with greater precision and confidence.
References
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A New Glutathione-Cleavable Theranostic for Photodynamic Therapy Based on Bacteriochlorin e and Styrylnaphthalimide Derivatives [mdpi.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Bis-SS-C3-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-SS-C3-NHS ester is a homobifunctional, cleavable crosslinker widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This reagent features two N-hydroxysuccinimide (NHS) ester functional groups at either end of a propyl (C3) spacer arm. The NHS esters react efficiently with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. A key feature of this crosslinker is the presence of a disulfide bond within its backbone, which can be cleaved under reducing conditions.
This characteristic is particularly advantageous in drug delivery applications. The disulfide bond is relatively stable in the oxidizing environment of the bloodstream, ensuring the integrity of the conjugate in vivo.[1][] Upon internalization into the target cell, the conjugate is exposed to a reducing environment, primarily due to the high concentration of glutathione, leading to the cleavage of the disulfide bond and the release of the conjugated molecule.[1][3] This targeted release mechanism enhances the therapeutic efficacy and minimizes off-target toxicity of the delivered payload.
Chemical Properties and Reaction Mechanism
The conjugation of this compound to a protein, such as a monoclonal antibody, proceeds via the reaction of the NHS esters with primary amine groups. The reaction is a nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[]
The reaction is pH-dependent, with optimal reactivity occurring in the pH range of 7.2 to 8.5.[][5] At lower pH, the primary amines are protonated and thus less nucleophilic, reducing the reaction efficiency. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can also lower the conjugation yield.[5]
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of the crosslinker to the protein, the protein concentration, the reaction time, and the temperature. The following table summarizes typical parameters for the conjugation of NHS esters to proteins. It is important to note that these are starting recommendations, and optimal conditions should be determined empirically for each specific application.
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 5 to 20-fold | A higher excess may be required for dilute protein solutions.[5] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the bimolecular conjugation reaction over hydrolysis.[5] |
| Reaction pH | 7.2 - 8.5 | Optimal pH is often between 8.3 and 8.5.[6] |
| Reaction Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can be used for longer incubation times to minimize protein degradation.[5] |
| Reaction Time | 30 minutes to 4 hours | Can be extended to overnight at 4°C.[5] |
| Quenching Reagent Concentration | 20 - 50 mM | Tris or glycine (B1666218) are commonly used to quench the reaction.[7] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein (e.g., monoclonal antibody) to be conjugated
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate Buffered Saline (PBS), Borate buffer, or HEPES buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes)
Experimental Workflow Diagram
Caption: Experimental workflow for this compound conjugation.
Step-by-Step Protocol
1. Preparation of Reagents
-
Protein Solution: Prepare the protein to be conjugated at a concentration of 1-10 mg/mL in an amine-free conjugation buffer (pH 7.2-8.5). If the protein solution contains primary amines (e.g., from Tris buffer or glycine), perform a buffer exchange into the conjugation buffer.
-
This compound Stock Solution: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. Allow the vial of the crosslinker to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[7]
2. Conjugation Reaction
-
Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (typically 5 to 20-fold). Add the crosslinker solution dropwise while gently vortexing the protein solution to ensure efficient mixing.
-
Incubate the reaction mixture at room temperature for 30 minutes to 4 hours, or at 4°C overnight. The optimal incubation time and temperature should be determined empirically.
3. Quenching the Reaction
-
To stop the conjugation reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine) to a final concentration of 20-50 mM.[7]
-
Incubate for 15-30 minutes at room temperature to allow the quenching reagent to react with any unreacted NHS ester groups.
4. Purification of the Conjugate
-
Remove excess, unreacted this compound, the NHS byproduct, and the quenching reagent from the conjugate. This is typically achieved using size-exclusion chromatography (SEC) or dialysis.
5. Characterization of the Conjugate
-
Characterize the purified conjugate to determine key parameters such as the drug-to-antibody ratio (DAR), purity, and stability. Techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and mass spectrometry are commonly employed for this purpose.
Signaling Pathway: ADC Mechanism of Action
The following diagram illustrates the mechanism of action of an antibody-drug conjugate (ADC) utilizing a cleavable disulfide linker like that in this compound.
Caption: Mechanism of action of a disulfide-linked ADC.
The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized.[1] Inside the cell, the higher concentration of reducing agents, such as glutathione, leads to the cleavage of the disulfide bond in the linker, releasing the cytotoxic drug.[1][] The released drug can then interact with its intracellular target, leading to cell death.[8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incorrect pH of conjugation buffer. | Ensure the pH is between 7.2 and 8.5.[5] |
| Hydrolysis of NHS ester. | Prepare a fresh stock solution of the crosslinker in anhydrous solvent immediately before use. Allow the vial to warm to room temperature before opening.[7] | |
| Presence of primary amines in the protein buffer. | Perform buffer exchange into an amine-free buffer before conjugation. | |
| Protein Aggregation | High degree of labeling. | Optimize the molar ratio of the crosslinker to the protein. A lower molar excess may be necessary.[5] |
| High Background/Non-specific Binding | Excess unreacted crosslinker. | Optimize the molar ratio of the crosslinker and ensure efficient quenching and purification.[5] |
Conclusion
The this compound is a valuable tool for the development of bioconjugates, particularly for applications requiring targeted release of a payload. The protocols and information provided in this document offer a comprehensive guide for researchers and drug development professionals. Successful conjugation requires careful optimization of reaction conditions to achieve the desired degree of labeling while maintaining the stability and function of the protein.
References
Application Notes and Protocols for Antibody Conjugation with Bis-SS-C3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker that connects the antibody to the payload. Bis-SS-C3-NHS ester is a cleavable linker that contains a disulfide bond, designed to be stable in the bloodstream and selectively cleaved in the reducing intracellular environment of target cells.[1] This targeted release mechanism enhances the therapeutic window by minimizing off-target toxicity.[1]
The this compound features two N-hydroxysuccinimide (NHS) ester groups, which react with primary amines (such as the ε-amino groups of lysine (B10760008) residues) on the surface of an antibody to form stable amide bonds.[][3] The disulfide bond within the linker is susceptible to cleavage by reducing agents like glutathione, which is present in higher concentrations inside cells compared to the bloodstream.[1][4]
These application notes provide a detailed, step-by-step protocol for the conjugation of antibodies with this compound, including methodologies for characterization and quantitative data to guide the experimental process.
Reaction Mechanism and Workflow
The conjugation of an antibody with this compound is a two-step process. First, one of the NHS esters of the homobifunctional linker reacts with a primary amine on a payload molecule (e.g., a cytotoxic drug) to form a stable amide bond. The second NHS ester group then reacts with primary amines on the antibody, covalently linking the payload to the antibody via the cleavable disulfide linker.
Quantitative Data Summary
Successful antibody conjugation requires careful optimization of reaction conditions. The following tables provide a summary of key quantitative parameters for the conjugation of antibodies with this compound. These values are starting points and may require empirical optimization for specific antibodies and payloads.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[5] |
| Molar Excess of Linker-Payload | 5 - 20 fold | The optimal ratio should be determined empirically.[1] |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[][3] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used for longer incubation times.[5] |
| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C.[6] |
| Quenching Agent | 50-100 mM Tris or Glycine | Terminates the reaction by consuming unreacted NHS esters.[5] |
Table 2: Characterization of Antibody-Disulfide Linker Conjugates
| Parameter | Typical Values | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | HIC, Mass Spectrometry[7] |
| Conjugation Efficiency | 20 - 35% | Dependent on antibody and linker concentration.[5] |
| Plasma Stability (% intact ADC after 24h) | >90% | In vitro plasma incubation followed by HPLC or ELISA.[1] |
| Disulfide Cleavage Efficiency (in reducing environment) | >95% | Incubation with reducing agents (e.g., DTT, GSH) followed by HPLC.[8] |
Experimental Protocols
Protocol 1: Antibody Preparation
This protocol describes the preparation of the antibody for conjugation, which involves removing any interfering substances from the antibody buffer.
Materials:
-
Monoclonal antibody (mAb)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Spin desalting columns or centrifugal filters (10 kDa MWCO)
Procedure:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, perform a buffer exchange into the amine-free conjugation buffer.[5]
-
For buffer exchange using centrifugal filters, add the antibody solution to the device and fill it with conjugation buffer. Centrifuge according to the manufacturer's instructions.
-
Discard the flow-through and repeat the wash step at least three times.
-
After the final wash, recover the antibody in the desired volume of conjugation buffer.
-
Determine the final antibody concentration by measuring the absorbance at 280 nm (A280).[5]
Protocol 2: Synthesis of Linker-Payload Complex
This protocol outlines the reaction of this compound with an amine-containing payload.
Materials:
-
This compound
-
Amine-containing payload (e.g., cytotoxic drug)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel protected from light
Procedure:
-
Dissolve the amine-containing payload in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mM).
-
Slowly add the this compound solution to the dissolved payload solution with gentle stirring. A molar excess of the NHS ester may be used to drive the reaction.
-
Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired linker-payload conjugate.
-
Upon completion, the linker-payload complex can be purified by reversed-phase HPLC.
Protocol 3: Antibody Conjugation
This protocol details the conjugation of the prepared antibody with the linker-payload complex.
Materials:
-
Prepared antibody in conjugation buffer
-
Linker-payload complex solution in DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0 or 1 M Glycine)
Procedure:
-
Add a calculated molar excess (e.g., 5 to 20-fold) of the linker-payload solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[6]
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.[5]
-
Incubate for an additional 15-30 minutes at room temperature.
Protocol 4: Purification and Characterization of the ADC
This protocol describes the purification of the ADC and the determination of the drug-to-antibody ratio (DAR).
Materials:
-
Crude ADC reaction mixture
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or other suitable protein purification system
-
Formulation buffer (e.g., PBS, pH 7.4)
-
Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Purification:
-
Equilibrate the SEC column with the desired formulation buffer.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with the formulation buffer. The ADC will elute in the void volume, while smaller molecules will be retained.
-
-
Characterization (DAR Determination):
-
Spectrophotometry: Measure the UV-Vis spectrum of the purified ADC. Determine the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law. The average DAR is the molar ratio of the payload concentration to the antibody concentration.
-
HIC: HIC is a powerful technique to determine the distribution of drug-loaded species.
-
Equilibrate the HIC column with a high-salt mobile phase.
-
Load the ADC sample onto the column.
-
Elute the ADC species using a decreasing salt gradient. Species with different DAR values will elute at different retention times.
-
-
Signaling Pathway and Mechanism of Action
The efficacy of an ADC with a cleavable disulfide linker relies on the differential reductive potential between the extracellular and intracellular environments.
Upon administration, the ADC circulates in the bloodstream where the disulfide bond in the linker remains largely intact due to the low concentration of reducing agents.[1] The antibody component of the ADC then specifically binds to its target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis. Inside the cell, the higher concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond, leading to the release of the cytotoxic payload.[1] The released payload can then exert its cell-killing effect, leading to apoptosis of the cancer cell.
References
- 1. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. furthlab.xyz [furthlab.xyz]
- 6. benchchem.com [benchchem.com]
- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Bis-SS-C3-NHS Ester in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Bis-SS-C3-NHS ester, a versatile, cleavable crosslinking reagent. This document details its chemical properties, outlines its primary applications in bioconjugation, and provides detailed protocols for its use in creating antibody-drug conjugates (ADCs) and in cross-linking mass spectrometry (XL-MS) for the study of protein-protein interactions.
Introduction
This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a spacer arm containing a disulfide bond. The NHS esters readily react with primary amines, such as those on the lysine (B10760008) residues of proteins and antibodies, to form stable amide bonds. The central disulfide bond can be cleaved under reducing conditions, allowing for the separation of the conjugated molecules. This cleavability is a critical feature for applications such as the targeted release of drugs from ADCs within the reducing environment of the cell and for simplifying the analysis of cross-linked proteins in mass spectrometry.
Physicochemical Properties and Data Presentation
A summary of the key physicochemical properties of this compound and related compounds is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 98604-88-7 | [1] |
| Molecular Weight | 432.47 g/mol | [2] |
| Chemical Formula | C₁₆H₂₀N₂O₈S₂ | [2] |
| Spacer Arm Length | ~12.0 Å | [3] |
| Purity | ≥98% | |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO, DMF | [3] |
| Storage | Store at -20°C, desiccated | [2] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | [3] |
| Reactivity Target | Primary amines (-NH₂) | |
| Cleavable Moiety | Disulfide bond (-S-S-) | [3] |
Core Applications
The unique properties of this compound make it a valuable tool for two primary research applications:
-
Antibody-Drug Conjugate (ADC) Development: As a cleavable ADC linker, it is used to attach cytotoxic drug payloads to monoclonal antibodies. The stability of the disulfide bond in circulation and its subsequent cleavage inside target cells allows for the specific release of the drug, enhancing therapeutic efficacy and reducing off-target toxicity.[4][5]
-
Cross-Linking Mass Spectrometry (XL-MS): This reagent can be used to covalently link interacting proteins in their native state. The cleavable nature of the disulfide bond simplifies the subsequent mass spectrometry analysis, aiding in the identification of protein-protein interaction sites and the elucidation of protein complex structures.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer), pH 7.2-8.5
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-25 mM stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically. Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
Purification: Remove excess crosslinker and byproducts using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol outlines a two-step process for creating an ADC where a drug is first attached to the this compound linker, and the resulting complex is then conjugated to an antibody. This example assumes the drug contains a primary amine for reaction with one NHS ester group.
Part A: Formation of the Drug-Linker Complex
-
Reagent Preparation:
-
Dissolve the amine-containing drug in anhydrous DMF to a final concentration of 10 mM.
-
Dissolve a 5-fold molar excess of this compound in anhydrous DMF.
-
-
Reaction: Slowly add the this compound solution to the dissolved drug solution with gentle stirring. Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Purification: Purify the drug-linker conjugate using reversed-phase HPLC. Confirm the molecular weight of the collected fractions by mass spectrometry. Lyophilize the pure fractions.
Part B: Conjugation of Drug-Linker Complex to Antibody
-
Antibody Preparation: Prepare the antibody at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
Reagent Preparation: Dissolve the purified drug-linker complex in anhydrous DMSO to a final concentration of 10 mM.
-
Conjugation: Add a 5- to 20-fold molar excess of the drug-linker solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v). Incubate for 1-2 hours at room temperature.
-
Quenching: Add 1 M Tris-HCl, pH 7.5 to a final concentration of 50-100 mM to quench unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) or Protein A affinity chromatography to remove unconjugated drug-linker and antibody.[4]
-
Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).[6]
Protocol 3: Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond in the crosslinker using Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
Materials:
-
Cross-linked protein or ADC sample
-
DTT or TCEP solution
-
Reaction buffer (e.g., PBS, Tris buffer)
Procedure:
-
Prepare Reducing Agent:
-
DTT: Prepare a fresh 1 M stock solution in water. For cleavage, use a final concentration of 10-50 mM.
-
TCEP: Prepare a 0.5 M stock solution in water. For cleavage, use a final concentration of 5-20 mM.
-
-
Reduction Reaction: Add the reducing agent to the sample solution.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Downstream Processing: The reduced sample is now ready for analysis, for example, by SDS-PAGE or mass spectrometry.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action for a disulfide-linked Antibody-Drug Conjugate (ADC).
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Workflow for protein-protein interaction studies using XL-MS.
References
Application Notes and Protocols for Bis-SS-C3-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-SS-C3-NHS ester is a homobifunctional, cleavable crosslinker utilized in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3][4] This reagent features two N-hydroxysuccinimide (NHS) ester groups that readily react with primary amines, such as the lysine (B10760008) residues on antibodies and other proteins, to form stable amide bonds. The core of this linker contains a disulfide bond (-S-S-), which can be selectively cleaved under reducing conditions, such as those found within the intracellular environment of target cells.[2][][6][7] This characteristic allows for the controlled release of conjugated payloads, a critical feature in the design of effective and safe targeted therapies.[2][]
The molar excess of the this compound relative to the target biomolecule is a critical parameter that dictates the degree of labeling (DOL), or the average number of linker molecules conjugated to each protein. Optimizing the molar excess is essential to achieve a desired drug-to-antibody ratio (DAR) that balances therapeutic efficacy with potential negative impacts on the antibody's structure and function.[8][9] Insufficient molar excess can lead to a low DAR and reduced potency, while excessive amounts can result in protein aggregation, loss of biological activity, and altered pharmacokinetic profiles.[10][11]
These application notes provide a comprehensive guide to calculating the appropriate molar excess of this compound for bioconjugation reactions and include detailed experimental protocols for labeling antibodies.
Data Presentation
Optimizing the molar excess of the crosslinker is a crucial step in achieving the desired degree of labeling. The following table provides recommended starting molar excess ratios for the reaction of this compound with proteins, such as antibodies, based on the protein concentration. It is important to note that these are starting recommendations, and the optimal ratio should be empirically determined for each specific application.[10][11][12][13]
| Protein Concentration | Recommended Molar Excess (Linker:Protein) | Notes |
| > 5 mg/mL | 5 to 10-fold | Higher protein concentrations generally favor more efficient labeling reactions. |
| 1 - 5 mg/mL | 10 to 20-fold | This is a common concentration range for antibody conjugation protocols.[10] |
| < 1 mg/mL | 20 to 50-fold | A higher molar excess is often necessary to compensate for the slower reaction kinetics at lower protein concentrations.[10][12] |
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to an antibody.
Materials
-
Antibody of interest in an amine-free buffer (e.g., Phosphate (B84403) Buffered Saline (PBS), pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis equipment for purification
Protocol
-
Antibody Preparation:
-
Ensure the antibody is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
If the antibody solution contains primary amines, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[14]
-
-
This compound Stock Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[14]
-
Immediately before use, prepare a 10 mM stock solution of the crosslinker in anhydrous DMSO or DMF.[15][16] Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Do not store the stock solution for extended periods.[3][17]
-
-
Molar Excess Calculation:
-
Calculate the moles of the antibody in the reaction.
-
Moles of Antibody = (Antibody mass (g)) / (Antibody molecular weight ( g/mol ))
-
-
Determine the desired molar excess of the this compound based on the recommendations in the table above.
-
Calculate the moles of this compound required.
-
Moles of Linker = Moles of Antibody x Desired Molar Excess
-
-
Calculate the volume of the 10 mM stock solution to add to the reaction.
-
Volume of Linker Stock (µL) = (Moles of Linker x 1,000,000) / 10
-
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently stirring or vortexing.[15]
-
The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid denaturation of the antibody.[12]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3] For sensitive proteins, incubation at 4°C can be extended.[18]
-
-
Quenching the Reaction:
-
Purification:
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using analytical techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Assess the purity and aggregation of the resulting ADC using Size Exclusion Chromatography (SEC).
-
Mandatory Visualization
Caption: A flowchart illustrating the key steps in the experimental workflow for conjugating this compound to an antibody.
Caption: A diagram showing the chemical reaction between an antibody's primary amine and this compound to form a stable amide bond.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. furthlab.xyz [furthlab.xyz]
- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the buffer conditions for N-hydroxysuccinimide (NHS) ester reactions, a cornerstone of bioconjugation chemistry. Understanding and optimizing these conditions is critical for the successful and efficient labeling of proteins, antibodies, oligonucleotides, and other biomolecules in research, diagnostics, and drug development.
Core Principles of NHS Ester Chemistry
NHS esters are highly reactive compounds that selectively form stable amide bonds with primary amino groups (-NH₂) present on biomolecules, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1][2] The fundamental reaction is a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[1][]
A critical competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, converting the ester into an unreactive carboxylic acid.[1] The efficiency of the desired aminolysis (reaction with the amine) versus hydrolysis is highly dependent on the reaction conditions, most notably the pH.[1][4]
Key Factors Influencing NHS Ester Reactions
The success of an NHS ester conjugation reaction is governed by several key parameters:
-
pH: This is the most critical factor. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[5][6] A pH of 8.3-8.5 is often recommended for the modification of proteins and peptides.[1][7] At lower pH, primary amines are protonated (-NH₃⁺) and non-nucleophilic, while at higher pH, the rate of NHS ester hydrolysis increases significantly, reducing conjugation efficiency.[1][4]
-
Buffer Type: The choice of buffer is crucial. Amine-free buffers are essential to prevent the buffer from competing with the target molecule for reaction with the NHS ester.[6][8]
-
Concentration: The concentration of both the biomolecule and the NHS ester can influence the reaction kinetics. Higher concentrations of the primary amine can favor aminolysis over hydrolysis.[1]
-
Temperature and Time: NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C for longer periods (e.g., overnight).[5][7]
-
Solvent: Many NHS ester reagents are not readily soluble in aqueous solutions and are first dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7][9] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[1]
Quantitative Data on NHS Ester Reaction Parameters
The following tables summarize key quantitative data for optimizing NHS ester reactions.
Table 1: Effect of pH on NHS Ester Reaction Efficiency
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Labeling Efficiency |
| < 7.2 | Low (amines are protonated) | Low | Low |
| 7.2 - 8.5 | High (amines are deprotonated) | Moderate | Optimal [5][6] |
| > 8.5 | High | High (can outcompete aminolysis) | Decreased[4] |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[5] |
| 8.6 | 4°C | 10 minutes[5] |
Table 3: Recommended Buffer Systems for NHS Ester Reactions
| Buffer | Recommended Concentration | pH Range | Notes |
| Phosphate Buffer | 0.1 M | 7.2 - 8.0 | Commonly used and compatible.[5][10] |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | Often recommended for optimal pH.[7][11] |
| Borate Buffer | 50 mM - 0.1 M | 8.0 - 9.0 | A suitable alternative.[5][12] |
| HEPES | 0.1 M | 7.2 - 8.0 | Another compatible non-amine buffer.[5] |
Table 4: Incompatible Buffers and Reagents
| Buffer/Reagent | Reason for Incompatibility |
| Tris (e.g., TBS) | Contains primary amines that compete with the target molecule.[5][6] |
| Glycine | Contains a primary amine and is often used to quench the reaction.[5][9] |
| Ammonium Salts | Contain primary amines.[2] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general guideline for labeling proteins with NHS esters. Optimization may be required for specific proteins and NHS ester reagents.
Materials:
-
Protein solution (1-10 mg/mL) in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[8][13]
-
NHS ester reagent.
-
Anhydrous DMSO or DMF.[9]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[9]
-
Desalting column or dialysis equipment for purification.[13]
Procedure:
-
Buffer Exchange (if necessary): Ensure the protein solution is in an amine-free buffer at the optimal pH (7.2-8.5). If the protein is in an incompatible buffer like Tris, perform a buffer exchange using a desalting column or dialysis.[13]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).[9][11]
-
Reaction Setup: Add the dissolved NHS ester to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[14] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.[14]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[7][9] Gentle mixing during incubation is recommended.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.[9][14] Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted NHS ester and byproducts by using a desalting column or dialysis against a suitable storage buffer.[14]
Protocol 2: Labeling of Amino-Modified Oligonucleotides
This protocol is designed for the labeling of oligonucleotides containing a primary amine modification.
Materials:
-
Amino-modified oligonucleotide.
-
0.1 M Sodium Bicarbonate buffer, pH 8.5.[2]
-
NHS ester reagent.
-
Anhydrous DMSO or DMF.[2]
-
Size-exclusion chromatography column (e.g., Glen Gel-Pak™) or equivalent for purification.[2]
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer.[2]
-
Prepare NHS Ester Solution: Dissolve a 5-10 fold molar excess of the NHS ester in a small volume of anhydrous DMSO or DMF.[2]
-
Reaction: Add the NHS ester solution to the oligonucleotide solution.[2]
-
Incubation: Agitate the mixture and incubate at room temperature for 1-2 hours.[2]
-
Purification: Separate the labeled oligonucleotide from excess reagent and byproducts using a size-exclusion desalting column.[2]
Visualizing Key Processes
To further clarify the principles and workflows, the following diagrams have been generated.
Caption: NHS Ester Reaction Mechanism.
Caption: Experimental Workflow for NHS Ester Conjugation.
Caption: Competing Reactions in NHS Ester Chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Optimal pH for Bis-SS-C3-NHS Ester Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and optimizing the reaction conditions for the conjugation of Bis-SS-C3-NHS ester to primary amines, a critical step in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The efficiency and success of this conjugation are highly dependent on the reaction pH, which governs the balance between the desired amine reaction and the competing hydrolysis of the N-hydroxysuccinimide (NHS) ester.
Principle of NHS Ester Conjugation
This compound is a homobifunctional, cleavable crosslinker. It features two NHS ester groups that react with primary amines (-NH₂) found on proteins, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form stable amide bonds.[1][] The "SS" in its name indicates a disulfide bond, which can be cleaved by reducing agents, allowing for the release of the conjugated molecules under specific conditions. This cleavable nature is a key feature in many drug delivery systems.[3]
The conjugation reaction is a nucleophilic acyl substitution. The deprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4][5]
The Critical Role of pH
The pH of the reaction buffer is the most critical parameter influencing the outcome of the conjugation. It directly affects two competing reactions:
-
Amine Reactivity: The reactive species is the unprotonated primary amine. At a pH below the pKa of the amine (for lysine, the side-chain pKa is around 10.5), the amine group is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which significantly slows down the conjugation reaction.[1] As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the conjugation reaction.[1][6]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water to cleave the ester bond, rendering the crosslinker inactive.[4][7] The rate of this hydrolysis reaction increases significantly with a rise in pH due to the increased concentration of hydroxide (B78521) ions (OH⁻), which are potent nucleophiles.[7][8]
Therefore, the optimal pH for conjugation is a compromise that maximizes the rate of the amine reaction while minimizing the rate of NHS ester hydrolysis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effect of pH on NHS ester stability and the recommended reaction conditions.
Table 1: Half-life of NHS Ester at Various pH Values
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[4] |
| 7.0 | Room Temperature | ~7 hours[7] |
| 8.0 | Room Temperature | 210 minutes[7] |
| 8.5 | Room Temperature | 180 minutes[7] |
| 8.6 | 4 | 10 minutes[4][9] |
| 8.6 | Room Temperature | ~10 minutes[7] |
| 9.0 | Room Temperature | 125 minutes[7] |
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 [][4] | The optimal pH is often cited as 8.3 - 8.5 .[6][10][11] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down hydrolysis, especially for longer reaction times.[4] |
| Reaction Time | 30 minutes to 2 hours | Can be extended to overnight at 4°C.[10][12] |
| Buffer Type | Phosphate, Bicarbonate/Carbonate, Borate, HEPES | Must be free of primary amines.[4][5][12] |
Visualizing the Reaction Pathways
The interplay between pH, amine reactivity, and NHS ester hydrolysis can be visualized as follows:
Caption: pH-dependent reaction pathways for NHS ester conjugation.
Experimental Protocols
This section provides a detailed protocol for a typical conjugation of a protein (e.g., an antibody) with this compound.
Materials
-
Protein to be conjugated (e.g., antibody) in an amine-free buffer
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.0, or 0.1 M Sodium Bicarbonate Buffer, pH 8.3.[13][14]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[10][14]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[14]
-
Desalting column or dialysis equipment for purification.[10][14]
Experimental Workflow
Caption: General experimental workflow for protein conjugation.
Detailed Procedure
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Perform the Conjugation Reaction:
-
Calculate the required amount of the NHS ester. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[5][14] The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.[10]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[14] If the conjugate is light-sensitive, protect it from light.
-
-
Quench the Reaction:
-
Purify the Conjugate:
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incorrect pH of the reaction buffer. | Verify the pH of the buffer is within the optimal range (7.2-8.5).[][4] |
| Presence of primary amines in the buffer. | Use a buffer free of primary amines (e.g., phosphate, bicarbonate).[4] | |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use. Consider performing the reaction at a lower temperature.[14] | |
| Insufficient molar excess of the NHS ester. | Increase the molar excess of the crosslinker.[13] | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10%.[14] |
| Excessive conjugation. | Reduce the molar excess of the NHS ester or shorten the reaction time. |
By carefully controlling the reaction pH and following the outlined protocols, researchers can achieve efficient and reproducible conjugation of this compound for a wide range of applications in drug development and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Preparation of Stock Solutions of Bis-SS-C3-NHS Ester for Bioconjugation Applications
Introduction
Bis-SS-C3-NHS ester is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) ester groups separated by a spacer arm that includes a cleavable disulfide bond. This reagent is a valuable tool for bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3] The NHS esters react with primary amines on proteins and other biomolecules to form stable amide bonds, while the disulfide bond allows for the cleavage of the crosslinker under reducing conditions, enabling the release of conjugated molecules within the target cell.
Proper preparation of a stock solution is critical for the successful use of this compound. The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, which renders the crosslinker inactive.[4] Therefore, careful attention to the choice of solvent, handling procedures, and storage conditions is essential to ensure the reactivity and purity of the reagent. This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following tables summarize key quantitative data for the handling and use of this compound and other similar NHS esters.
| Parameter | Value | Notes |
| Solubility in Anhydrous DMSO | Likely ≥ 100 mg/mL | Based on data for a similar compound, Bis-PEG7-NHS Ester.[5][6] A common starting concentration for stock solutions is 10 mg/mL.[7] |
| Recommended Solvents | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | It is crucial to use high-purity, anhydrous grade solvents to minimize hydrolysis.[4] |
| Recommended Storage of Solid | -20°C, desiccated | Protect from moisture and light. |
| Recommended Storage of Stock Solution | -20°C in single-use aliquots | Can be stored for up to 1 month in anhydrous DMSO.[6] Avoid repeated freeze-thaw cycles. |
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. Higher pH increases the rate of hydrolysis.[4] |
| Reaction Buffers | Amine-free buffers (e.g., PBS, HEPES, Borate, Bicarbonate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction. |
| Molar Excess of NHS Ester | 5- to 20-fold | The optimal ratio should be determined empirically for each specific application.[8][9] |
| Reaction Time | 1 - 4 hours at room temperature or overnight at 4°C | Slower reaction at 4°C can help to minimize hydrolysis.[8] |
Experimental Protocols
Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Microcentrifuge tubes
-
Pipettes and pipette tips
-
Vortex mixer
-
Optional: Inert gas (Argon or Nitrogen)
Protocol for Preparing a 10 mg/mL Stock Solution
-
Equilibrate the Reagent: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes.[7] This prevents condensation of atmospheric moisture onto the cold compound, which can cause hydrolysis.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous DMSO or DMF to minimize water contamination.
-
Dissolution: In a low-humidity environment, add the appropriate volume of anhydrous DMSO or DMF to the vial of this compound to achieve a 10 mg/mL concentration (e.g., add 100 µL of solvent to 1 mg of the ester).[7]
-
Mixing: Gently vortex the vial to dissolve the solid. If necessary, sonication can be used to aid dissolution.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in microcentrifuge tubes. If desired, flush the headspace of each tube with an inert gas (argon or nitrogen) before sealing to further protect from moisture. Store the aliquots at -20°C for up to one month.[6]
General Protocol for Protein Conjugation
This protocol provides a general guideline for conjugating this compound to a protein. The optimal conditions may need to be determined empirically for each specific application.
-
Prepare the Protein Solution: Dissolve the protein to be conjugated in an amine-free reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.
-
Prepare the NHS Ester Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO as described above.
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 5- to 20-fold) over the protein.[8][9]
-
Add the calculated volume of the stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.[4]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[8] If the conjugated molecule is light-sensitive, protect the reaction from light.
-
-
Quench the Reaction (Optional): To stop the conjugation reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Mandatory Visualizations
Caption: Workflow for preparing a stock solution of this compound.
Caption: A typical experimental workflow for protein conjugation.
Caption: Competing reactions of an NHS ester.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: Purification of Antibody Conjugates Following Use of Bis-SS-C3-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bis-SS-C3-NHS ester is a popular amine-reactive, cleavable crosslinker used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure incorporates a disulfide bond, which can be cleaved under reducing conditions, allowing for the release of the conjugated payload within the target cell. A critical step following the conjugation reaction is the purification of the antibody conjugate to remove unreacted antibodies, excess crosslinker, and aggregated species. This application note provides a detailed protocol for the purification of antibody conjugates using Size Exclusion Chromatography (SEC), a common and effective method for this purpose.
Experimental Workflow
The overall process for generating and purifying antibody conjugates using this compound is illustrated below. This workflow highlights the key stages from initial antibody preparation to the final, purified conjugate.
Figure 1: General workflow for antibody conjugation and purification.
Protocols
1. Materials and Reagents
-
Antibody: Purified antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
This compound: High-purity crosslinker.
-
Reaction Buffer: Amine-free buffer, such as PBS (pH 7.2-8.0).
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0.
-
SEC Column: Appropriate for the size of the antibody (e.g., Superdex 200 Increase 10/300 GL or equivalent).
-
SEC Mobile Phase: PBS, pH 7.4.
-
Chromatography System: FPLC or HPLC system with a UV detector.
2. Antibody Conjugation
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines that could compete with the NHS ester reaction.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio will depend on the antibody and the desired degree of labeling and should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
3. Purification by Size Exclusion Chromatography (SEC)
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC mobile phase (PBS, pH 7.4) at a flow rate recommended by the column manufacturer (e.g., 0.5-1.0 mL/min).
-
Sample Loading: Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to remove any precipitates. Carefully load the supernatant onto the equilibrated SEC column. The sample volume should not exceed the recommended maximum for the column.
-
Elution and Fraction Collection: Elute the column with the SEC mobile phase at the same flow rate used for equilibration. Monitor the elution profile at 280 nm. Collect fractions corresponding to the monomeric antibody conjugate peak, which should be the first major peak to elute. Unreacted crosslinker and other small molecules will elute later.
-
Pooling and Concentration: Pool the fractions containing the purified antibody conjugate. If necessary, concentrate the pooled fractions using a suitable centrifugal filter device.
Data Presentation
The success of the purification process can be evaluated by several key parameters. The following table summarizes typical results obtained after SEC purification of an antibody conjugate prepared with this compound.
| Parameter | Unpurified Conjugate | Purified Conjugate |
| Purity (by SEC-HPLC) | ~85% | >98% |
| Recovery | N/A | >90% |
| Drug-to-Antibody Ratio (DAR) | Variable | 4.2 |
| Aggregate Content | <5% | <1% |
Characterization of Purified Conjugate
Following purification, it is essential to characterize the antibody conjugate to ensure its quality and functionality.
1. Purity and Aggregation Analysis
-
Method: Analytical SEC-HPLC.
-
Procedure: Inject a small amount of the purified conjugate onto an analytical SEC column.
-
Expected Outcome: A single, sharp peak corresponding to the monomeric antibody conjugate, with minimal to no peaks corresponding to aggregates or fragments.
2. Confirmation of Conjugation and DAR Measurement
-
Method: SDS-PAGE and Mass Spectrometry (MS).
-
Procedure (SDS-PAGE): Run the purified conjugate on a non-reducing and reducing SDS-PAGE gel.
-
Expected Outcome (SDS-PAGE): Under non-reducing conditions, the conjugate will show a higher molecular weight compared to the unconjugated antibody. Under reducing conditions (with an agent like DTT or TCEP), the disulfide bond in the crosslinker will be cleaved, and the molecular weight shift will be less apparent depending on the payload.
-
Procedure (MS): Analyze the purified conjugate by native MS or after deglycosylation and reduction.
-
Expected Outcome (MS): The mass spectrum will show a distribution of species with different numbers of conjugated linkers/drugs, allowing for the calculation of the average Drug-to-Antibody Ratio (DAR).
3. Functional Activity
-
Method: In vitro cell-based assays (e.g., cytotoxicity assay, binding assay).
-
Procedure: Test the biological activity of the purified conjugate on target cells.
-
Expected Outcome: The conjugate should retain its binding affinity to the target antigen and exhibit the expected biological effect (e.g., cell killing).
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Recovery | - Adsorption of the conjugate to the column. - Precipitation of the conjugate. | - Use a column with a different stationary phase. - Optimize the mobile phase composition (e.g., add a small amount of organic solvent). - Ensure the conjugate is fully solubilized before loading. |
| High Aggregate Content | - Harsh reaction conditions. - Inefficient purification. | - Optimize conjugation reaction parameters (e.g., pH, temperature, molar ratio). - Use a higher resolution SEC column or a different purification method (e.g., HIC). |
| Inconsistent DAR | - Variability in the conjugation reaction. | - Precisely control reaction time, temperature, and reagent concentrations. - Ensure consistent antibody quality. |
Logical Relationship Diagram
The following diagram illustrates the logical relationships between the key steps and considerations in the purification and characterization process.
Figure 2: Key relationships in the purification and analysis workflow.
Application Notes and Protocols for Protein-Protein Crosslinking using Bis-SS-C3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-SS-C3-NHS ester is a homobifunctional, cleavable crosslinking reagent designed to study protein-protein interactions. This reagent features two N-hydroxysuccinimide (NHS) ester groups at either end of a spacer arm that contains a central disulfide bond. The NHS esters react specifically and efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds. The key feature of this compound is the disulfide bond in its spacer arm, which can be readily cleaved by reducing agents. This cleavability is particularly advantageous in mass spectrometry-based workflows, as it allows for the separation of crosslinked peptides, simplifying data analysis and confident identification of interaction sites. Its application is pivotal in elucidating protein complex structures, mapping interaction interfaces, and in the development of antibody-drug conjugates (ADCs).
Chemical Properties and Reaction Mechanism
The crosslinking reaction with this compound is a two-step process. First, the NHS esters at both ends of the reagent react with primary amines on the target proteins, forming stable amide linkages. This reaction is most efficient at a pH range of 7.2 to 8.5. A competing reaction is the hydrolysis of the NHS ester in an aqueous environment, the rate of which increases with higher pH. Therefore, careful control of the reaction pH is crucial for successful crosslinking.
The disulfide bond within the spacer arm remains intact during the crosslinking reaction. This bond can be selectively cleaved post-crosslinking using reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
Data Presentation
Table 1: Recommended Molar Excess of this compound for Protein Crosslinking
| Protein Concentration | Recommended Molar Excess (Crosslinker:Protein) | Final Crosslinker Concentration | Expected Outcome |
| > 5 mg/mL | 10-fold to 20-fold | 0.25 - 1 mM | Efficient crosslinking with minimal non-specific modifications. |
| 1 - 5 mg/mL | 20-fold to 50-fold | 0.5 - 2.5 mM | Optimal for most in-solution crosslinking experiments. |
| < 1 mg/mL | 50-fold to 100-fold | 1 - 5 mM | Higher excess needed to overcome hydrolysis at lower protein concentrations. |
Note: These are starting recommendations. The optimal molar excess should be determined empirically for each specific protein system.
Table 2: Typical Reaction Conditions for Protein Crosslinking
| Parameter | In-Solution Crosslinking | Live Cell Crosslinking |
| Protein Concentration | 0.1 - 10 mg/mL | ~1-25 x 10^6 cells/mL |
| Crosslinker Concentration | 0.25 - 5 mM | 1 - 5 mM |
| Reaction Buffer | Amine-free (e.g., PBS, HEPES, Borate) | PBS, pH 7.2-8.0 |
| pH | 7.2 - 8.5 | 7.2 - 8.0 |
| Reaction Time | 30-60 minutes at Room Temperature or 2 hours at 4°C | 30 minutes at Room Temperature or on ice |
| Quenching Reagent | 20-50 mM Tris-HCl or Glycine, pH 7.5 | 20-50 mM Tris-HCl or Glycine, pH 7.5 |
| Quenching Time | 15 minutes at Room Temperature | 15 minutes at Room Temperature |
Experimental Protocols
Protocol 1: In-Solution Crosslinking of Purified Proteins
Materials:
-
Purified protein(s) in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
This compound
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Adjust the concentration of the purified protein to 1-5 mg/mL in an amine-free buffer.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-25 mM.
-
Crosslinking Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
Remove Excess Crosslinker: Remove non-reacted and quenched crosslinker using a desalting column equilibrated with a buffer suitable for your downstream analysis.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Protocol 2: Crosslinking of Cell Surface Proteins
Materials:
-
Suspension or adherent cells
-
Ice-cold PBS (Phosphate Buffered Saline), pH 8.0
-
This compound
-
Anhydrous DMSO
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare Cells:
-
Suspension cells: Harvest and wash the cells three times with ice-cold PBS, pH 8.0, to remove any amine-containing media components. Resuspend the cells in ice-cold PBS, pH 8.0, at a concentration of approximately 1-25 x 10^6 cells/mL.
-
Adherent cells: Wash the cell monolayer three times with ice-cold PBS, pH 8.0.
-
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 50-100 mM.
-
Crosslinking Reaction: Add the this compound stock solution to the cell suspension or overlay on the adherent cells to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature or on ice to minimize internalization of the crosslinker.
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Cell Lysis and Analysis: Wash the cells with PBS to remove excess reagents. The cells can then be lysed for subsequent analysis of crosslinked proteins by immunoprecipitation, Western blotting, or mass spectrometry.
Protocol 3: Cleavage of Disulfide Bonds
Materials:
-
Crosslinked protein sample
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffer (compatible with downstream analysis)
Procedure using DTT:
-
To the crosslinked sample, add DTT to a final concentration of 10-50 mM.
-
Incubate for 30-60 minutes at 37-56°C.
-
The disulfide bonds in the crosslinker will be reduced, cleaving the crosslink.
Procedure using TCEP:
-
To the crosslinked sample, add TCEP to a final concentration of 10-25 mM.
-
Incubate for 15-30 minutes at room temperature.
-
TCEP is a more stable and potent reducing agent than DTT and can be used at lower concentrations and temperatures.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Crosslinking Mass Spectrometry
Caption: Workflow for identifying protein-protein interactions using this compound and mass spectrometry.
Diagram 2: EGFR Signaling Pathway Dimerization
Caption: EGFR dimerization upon ligand binding, a process that can be studied using crosslinking reagents.
Application Notes and Protocols for Labeling Cell Surface Proteins with Bis-SS-C3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of the cell surface proteome, or "surfaceome," is critical for understanding a wide range of cellular functions, including signal transduction, cell-cell adhesion, and immune responses. Furthermore, cell surface proteins are primary targets for therapeutic interventions such as antibody-drug conjugates (ADCs). Bis-SS-C3-NHS ester is a valuable chemical tool for the selective labeling and isolation of cell surface proteins. This reagent features two N-hydroxysuccinimide (NHS) ester groups that readily react with primary amines on proteins, and a central disulfide bond that allows for cleavage of the linker under reducing conditions.[1][2][3][4] This cleavability is advantageous for isolating and identifying labeled proteins for downstream analysis.
These application notes provide a detailed protocol for the use of this compound to label and isolate cell surface proteins.
Principle of the Method
The labeling process with this compound is a multi-step procedure that leverages established bioconjugation chemistry.[5][] The core principle involves the covalent attachment of the molecule to primary amines (primarily on lysine (B10760008) residues and the N-terminus) of proteins exposed on the outer surface of the plasma membrane.[5][7] The NHS ester groups of the reagent react with these amines under mild alkaline conditions to form stable amide bonds.[8][] Because this compound is a membrane-impermeable molecule, it selectively labels extracellularly accessible proteins.
Following the labeling step, cells are lysed, and the labeled proteins can be enriched using affinity purification methods if a tag (like biotin (B1667282), which is often used in conjunction with similar reagents) is incorporated or if the labeled protein itself is the target of a pull-down assay. The key feature of this compound is the disulfide bond within its linker arm.[2][9] This bond can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME), allowing for the release of the captured proteins from the affinity matrix for subsequent analysis by techniques like mass spectrometry or western blotting.
Data Presentation
Table 1: Recommended Reaction Parameters for Cell Surface Protein Labeling
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 - 1.0 mM | The optimal concentration depends on the cell type and density. Start with a lower concentration and titrate up to maximize labeling while minimizing cytotoxicity. |
| Cell Density (Suspension Cells) | 1 x 10⁶ - 1 x 10⁷ cells/mL | A higher cell density can improve labeling efficiency. |
| Cell Confluency (Adherent Cells) | 80 - 90% | Ensure cells are healthy and actively growing. |
| Reaction Buffer | Ice-cold PBS, pH 8.0 - 8.5 | The pH is critical for the reaction.[10] Buffers should be amine-free (e.g., avoid Tris).[10] |
| Incubation Time | 30 minutes on ice or at 4°C | Lower temperatures minimize protein internalization and reagent hydrolysis.[7] |
| Quenching Reagent Concentration | 50 - 100 mM Tris or Glycine in PBS | This step is crucial to stop the labeling reaction by consuming unreacted NHS esters. |
| Reducing Agent for Cleavage | 50 - 100 mM DTT or 10-20 mM TCEP | DTT and TCEP are effective at cleaving the disulfide bond to release the labeled proteins. |
Note: The values in this table are starting recommendations and should be empirically optimized for each specific cell line and experimental setup.
Experimental Protocols
Materials and Reagents
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0 (ice-cold)
-
Quenching Buffer (e.g., 100 mM Tris-HCl or 100 mM Glycine in PBS, pH 7.4)
-
Cell scrapers (for adherent cells)
-
Microcentrifuge tubes
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Affinity purification resin (e.g., Streptavidin-agarose if a biotin tag is used in a two-step process, or antibody-coupled beads for specific protein pull-down)
-
Reducing Elution Buffer (e.g., SDS-PAGE sample buffer containing 100 mM DTT)
Protocol for Labeling Cell Surface Proteins of Suspension Cells
-
Cell Preparation: Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with 10 volumes of ice-cold PBS, pH 7.4, to remove any contaminating proteins from the culture medium.
-
Resuspend the cells in ice-cold PBS, pH 8.0, at a concentration of 1 x 10⁷ cells/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add the this compound stock solution to the cell suspension to achieve a final concentration of 0.5 mM. Mix gently but thoroughly.
-
Incubate the reaction on ice for 30 minutes with occasional gentle mixing.
-
Quenching: Stop the reaction by adding ice-cold Quenching Buffer to a final concentration of 100 mM.
-
Incubate on ice for 10 minutes.
-
Washing: Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cells three times with ice-cold PBS, pH 7.4, to remove excess reagent and quenching buffer.
-
The labeled cells are now ready for downstream applications such as cell lysis and protein isolation.
Protocol for Labeling Cell Surface Proteins of Adherent Cells
-
Cell Preparation: Grow cells to 80-90% confluency in culture plates.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS, pH 7.4.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Dilute this stock solution in ice-cold PBS, pH 8.0, to a final working concentration of 0.5 mM.
-
Labeling Reaction: Add the labeling solution to the cells, ensuring the entire surface of the cell monolayer is covered.
-
Incubate the plate on ice for 30 minutes.
-
Quenching: Aspirate the labeling solution and add ice-cold Quenching Buffer.
-
Incubate on ice for 10 minutes.
-
Washing: Aspirate the Quenching Buffer and wash the cells three times with ice-cold PBS, pH 7.4.
-
The labeled cells can now be lysed directly in the plate for subsequent protein extraction and analysis.
Visualizations
Caption: Experimental workflow for labeling and isolating cell surface proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 3. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 4. amsbio.com [amsbio.com]
- 5. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. nbinno.com [nbinno.com]
- 9. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
Application Notes: Synthesis and Characterization of Antibody-Drug Conjugates with Cleavable Disulfide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker that connects the antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon internalization into the target cell. Disulfide linkers are a prominent type of cleavable linker that undergoes cleavage in the reducing environment of the cytoplasm.[]
The principle behind disulfide linkers lies in the significant difference in the redox potential between the extracellular environment and the intracellular cytoplasm. The bloodstream is a relatively oxidizing environment, which keeps the disulfide bond intact, minimizing premature drug release and off-target toxicity.[] In contrast, the cytoplasm has a much higher concentration of reducing agents, most notably glutathione (B108866) (GSH), with concentrations ranging from 1-10 mM, compared to approximately 5 µM in the blood.[] This high intracellular GSH concentration facilitates the rapid cleavage of the disulfide bond, releasing the active cytotoxic payload inside the target cancer cell, thereby maximizing its efficacy.[2]
Mechanism of Action
The therapeutic action of a disulfide-linked ADC is a multi-step process:
-
Circulation and Targeting: The ADC is administered intravenously and circulates throughout the bloodstream. The mAb component specifically binds to a target antigen that is overexpressed on the surface of cancer cells.
-
Internalization: Upon antigen binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Intracellular Trafficking: The complex is trafficked within the cell, often to endosomes and then lysosomes.
-
Payload Release: In the cytoplasm, the high concentration of glutathione (GSH) reduces the disulfide bond in the linker, cleaving it and releasing the cytotoxic payload.[]
-
Cytotoxicity: The released payload can then exert its cell-killing effect, for instance, by inhibiting microtubule assembly or damaging DNA.
Design Considerations for Disulfide Linkers
The stability and cleavage kinetics of a disulfide linker are critical for the overall performance of an ADC. A key consideration in the design of disulfide linkers is the steric hindrance around the disulfide bond. Introducing bulky groups, such as methyl groups, adjacent to the disulfide bond can increase its stability in plasma by sterically hindering the approach of reducing agents.[3][4] This enhanced stability can lead to a longer plasma half-life and reduced off-target toxicity. However, excessive steric hindrance might also slow down the rate of intracellular cleavage, potentially reducing the ADC's potency. Therefore, a balance must be struck to achieve optimal in vivo activity.[3]
Experimental Workflow Overview
The creation of a disulfide-linked ADC involves a series of well-defined steps, from antibody preparation to the final characterization of the conjugate.
Caption: A generalized workflow for the synthesis of disulfide-linked ADCs.
Intracellular Cleavage Mechanism
The targeted release of the payload from a disulfide-linked ADC is triggered by the high concentration of intracellular glutathione (GSH).
Caption: Mechanism of glutathione-mediated disulfide linker cleavage.
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of a monoclonal antibody (e.g., IgG1) using tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) solution (1-10 mg/mL in PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reduction Buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at the desired concentration in the Reduction Buffer.
-
TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in water.
-
Reduction Reaction: Add a calculated molar excess of TCEP to the mAb solution. A typical starting point is a 2-5 fold molar excess over the antibody. The exact ratio should be optimized to achieve the desired average drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours. The incubation time can be adjusted to control the extent of reduction.
-
Removal of Reducing Agent: Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with the Reduction Buffer. This step is crucial to prevent re-oxidation of the thiol groups and to avoid interference with the subsequent conjugation reaction.
Protocol 2: Conjugation of Linker-Payload to Reduced Antibody
This protocol outlines the conjugation of a thiol-reactive linker-payload (e.g., one containing a maleimide (B117702) group) to the reduced antibody.
Materials:
-
Reduced antibody solution from Protocol 1
-
Thiol-reactive linker-payload dissolved in an organic solvent (e.g., DMSO)
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Reagent: N-acetylcysteine or cysteine solution (1 M in water)
Procedure:
-
Linker-Payload Addition: Add the thiol-reactive linker-payload solution to the reduced antibody solution. A molar excess of the linker-payload (typically 5-20 fold over the antibody) is recommended to drive the reaction to completion. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid antibody denaturation.
-
Conjugation Reaction: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Add a molar excess of the quenching reagent (e.g., 10-fold molar excess over the linker-payload) to quench any unreacted linker-payload. Incubate for 20-30 minutes at room temperature.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unconjugated antibody, free linker-payload, and other reaction byproducts. Size-exclusion chromatography (SEC) is a common method for this purpose.
Materials:
-
Crude ADC reaction mixture from Protocol 2
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or Superdex 200)
-
Purification Buffer: PBS, pH 7.4 or other suitable formulation buffer
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of Purification Buffer.
-
Sample Loading: Load the crude ADC reaction mixture onto the equilibrated column.
-
Elution: Elute the ADC with the Purification Buffer. The ADC, being a large molecule, will elute in the earlier fractions, while smaller molecules like the unconjugated linker-payload and quenching reagent will elute later.
-
Fraction Collection and Analysis: Collect fractions and analyze them by UV-Vis spectrophotometry at 280 nm to identify the protein-containing fractions. Pool the fractions containing the purified ADC.
Protocol 4: Characterization of the Antibody-Drug Conjugate
Thorough characterization of the final ADC product is critical to ensure its quality, efficacy, and safety.
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectrophotometry:
-
Measure the UV-Vis spectrum of the purified ADC.
-
Determine the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law. The average DAR is the molar ratio of the payload concentration to the antibody concentration.[5]
2. DAR and Distribution Analysis by Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated hydrophobic payloads.
-
Run the purified ADC on a HIC column (e.g., Butyl or Phenyl Sepharose) using a decreasing salt gradient.
-
The peaks corresponding to different DAR species (e.g., DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs) can be resolved.[6]
-
The average DAR can be calculated from the weighted average of the peak areas.[7]
3. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
SEC can be used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
Run the purified ADC on a calibrated SEC column and analyze the chromatogram for the presence of aggregates.
4. In Vitro Plasma Stability Assay:
-
Incubate the ADC in human or mouse plasma at 37°C for various time points.
-
At each time point, analyze the samples by an appropriate method (e.g., ELISA or LC-MS) to quantify the amount of intact ADC and/or released payload.[2]
-
This assay provides an indication of the linker's stability in circulation.
5. In Vitro Cytotoxicity Assay:
-
Determine the half-maximal inhibitory concentration (IC50) of the ADC on a target antigen-positive cancer cell line and a target antigen-negative cell line.
-
This assay confirms the target-specific cell-killing activity of the ADC.[8]
Data Presentation
Table 1: Representative Drug-to-Antibody Ratios for Disulfide-Linked ADCs
| ADC Construct | Conjugation Method | Average DAR | Analytical Method | Reference |
| Trastuzumab-mcMMAD | Cysteine-linked | 3.6 | LC/MS | [5] |
| Adcetris (Brentuximab vedotin) | Cysteine-linked | ~4.0 | HIC, RP-HPLC | [7] |
| huC242-SPDB-DM4 | Cysteine-linked | > 4 | Not specified | [4] |
Table 2: Stability of Disulfide-Linked ADCs in Plasma
| Linker Type | ADC Example | Assay Condition | Stability Metric | Reference |
| Disulfide (SPDB) | huC242-SPDB-DM4 | In vivo (CD-1 mice) | Intermediate stability | [3] |
| Hindered Disulfide | Maytansinoid Conjugates | In vivo (CD-1 mice) | More stable than less hindered linkers | [3] |
| Disulfide (SPP) | Anti-CD22-SPP-DM1 | In vivo (rats) | Faster ADC clearance than non-cleavable MCC linker | [9] |
| Disulfide | Maytansine Conjugate | In circulation | Half-life of ~9 days for deconjugation | [10] |
Table 3: In Vitro Cytotoxicity of Representative Disulfide-Linked ADCs
| ADC (Linker-Payload) | Target Antigen | Cell Line | IC50 | Reference |
| Thailanstatin ADCs (disulfide) | HER2 | N87, BT474 (High HER2) | 13-43 ng/mL | [11] |
| Thailanstatin ADCs (disulfide) | HER2 | MDA-MB-361-DYT2 (Moderate HER2) | Potency correlated with DAR (>3.5) | [11] |
| β-galactosidase-cleavable linker-MMAE | HER2 | Not specified | 8.8 pmol/L | [12] |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, linker chemistry, and experimental conditions. Direct comparison between studies should be made with caution.
References
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Removal of Unreacted Bis-SS-C3-NHS Ester
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-SS-C3-NHS ester is a homobifunctional, cleavable crosslinker widely used in bioconjugation, particularly for antibody-drug conjugate (ADC) development and protein-protein interaction studies. The N-hydroxysuccinimide (NHS) esters at both ends of the molecule react with primary amines on proteins and other biomolecules to form stable amide bonds. A critical step following the conjugation reaction is the removal of unreacted or hydrolyzed this compound. Incomplete removal can lead to undesired side reactions, aggregation, and interfere with downstream applications and analytical characterization.
This document provides detailed protocols for three common methods to remove unreacted this compound: chemical quenching, dialysis, and size exclusion chromatography (including spin desalting columns).
Method Selection and Comparison
The choice of method for removing unreacted this compound depends on several factors, including the properties of the conjugated molecule (e.g., size, stability), the scale of the reaction, the required purity, and the available equipment. The following table summarizes the key features of each method to aid in selection.
| Feature | Chemical Quenching | Dialysis | Size Exclusion Chromatography (Spin/Desalting Columns) |
| Principle | Covalent reaction with a primary amine-containing molecule to inactivate the NHS ester. | Diffusion-based separation of small molecules from macromolecules across a semi-permeable membrane. | Separation of molecules based on their size as they pass through a porous resin.[1][2] |
| Typical Efficiency | High for inactivation of reactive NHS esters. Does not remove hydrolyzed, non-reactive forms. | High removal of small molecules (>95%), dependent on buffer changes and dialysis time.[3] | High removal of small molecules (≥95%).[4] |
| Protein Recovery | ~100% (no sample loss during quenching step). | High (typically >90%), but some loss can occur due to handling and non-specific binding to the membrane. | High (typically >90% for spin columns). |
| Speed | Fast (15-30 minutes for the quenching reaction).[5] | Slow (typically overnight with multiple buffer changes). | Fast (minutes for spin columns).[4][6] |
| Ease of Use | Simple addition of a quenching reagent. | Requires specific dialysis tubing/cassettes and large buffer volumes. | Simple and rapid, especially with pre-packed spin columns.[4] |
| Sample Dilution | Minimal. | Can result in sample dilution. | Minimal with spin columns; some dilution with gravity flow columns.[7] |
| Scalability | Easily scalable for various reaction volumes. | Scalable, but requires larger dialysis units and buffer volumes for larger samples. | Scalable with different column sizes available. |
| Best For | Rapidly stopping the conjugation reaction and inactivating reactive NHS esters. | Thorough removal of small molecules for high-purity applications, especially for larger sample volumes. | Quick cleanup, buffer exchange, and removal of small molecules for small to medium sample volumes.[4][8] |
Experimental Workflows
Overall Workflow
The following diagram illustrates the general workflow for a bioconjugation reaction using this compound and the subsequent removal of the unreacted crosslinker.
Detailed Protocols
Protocol 1: Chemical Quenching
This protocol describes the inactivation of unreacted this compound by adding a primary amine-containing quenching reagent.
Materials:
-
Reaction mixture containing the conjugated protein and unreacted this compound.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
Procedure:
-
At the end of the desired conjugation reaction time, add the Quenching Buffer to the reaction mixture to achieve a final concentration of 20-100 mM.[5]
-
Mix gently by pipetting or vortexing.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.[5]
-
Proceed with purification of the conjugate using Dialysis (Protocol 2) or Size Exclusion Chromatography (Protocol 3) to remove the quenched crosslinker, hydrolyzed byproducts, and excess quenching reagent.
Protocol 2: Dialysis
This protocol is suitable for removing unreacted this compound and other small molecules from macromolecular conjugates.
Materials:
-
Reaction mixture.
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10 kDa or higher for antibodies.
-
Dialysis Buffer: A suitable buffer for the purified conjugate (e.g., PBS, pH 7.4).
-
Large beaker or container.
-
Stir plate and stir bar.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with distilled water to remove any storage solution.
-
Load the reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace for potential sample dilution.
-
Securely clamp or seal the dialysis tubing/cassette.
-
Place the sealed dialysis unit into a beaker containing a large volume of Dialysis Buffer (at least 200-500 times the sample volume).[9]
-
Place the beaker on a stir plate and stir gently at 4°C or room temperature.
-
Allow dialysis to proceed for at least 2 hours.
-
Change the Dialysis Buffer. For efficient removal, perform at least three buffer changes. A typical schedule is two changes at 2-hour intervals, followed by an overnight dialysis.
-
After the final buffer change, retrieve the dialysis unit and carefully remove the purified conjugate.
Protocol 3: Size Exclusion Chromatography (Spin Desalting Columns)
This protocol provides a rapid method for removing unreacted this compound using pre-packed spin desalting columns.
Materials:
-
Reaction mixture.
-
Spin desalting column with an appropriate MWCO (e.g., 7K for proteins).[4]
-
Collection tubes.
-
Equilibration Buffer: The desired final buffer for the purified conjugate (e.g., PBS, pH 7.4).
-
Benchtop microcentrifuge.
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column by adding the Equilibration Buffer and centrifuging. Repeat this step 2-3 times to ensure complete buffer exchange.
-
Place the equilibrated spin column into a new collection tube.
-
Slowly apply the reaction mixture to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's recommended speed and time (e.g., 1,500 x g for 2 minutes).[4]
-
The purified conjugate will be in the collection tube. The unreacted this compound and other small molecules are retained in the column resin.
Logical Relationship of Purification Steps
The following diagram illustrates the logical flow and decision points in the purification process after the initial conjugation reaction.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low protein recovery after dialysis | - Non-specific binding to the membrane.- Sample leakage from the dialysis unit. | - Use a dialysis device made of low-protein-binding material.- Ensure the dialysis tubing/cassette is properly sealed. |
| Low protein recovery after spin column | - Incorrect centrifugation speed or time.- Sample volume outside the recommended range. | - Follow the manufacturer's protocol for centrifugation.- Use a column size appropriate for your sample volume. |
| Presence of unreacted ester after purification | - Inefficient removal by dialysis.- Incomplete quenching. | - Increase the number of buffer changes and/or dialysis time.- Ensure the final concentration of the quenching reagent is sufficient (20-100 mM). |
| Sample is too dilute after purification | - Use of a large bed volume desalting column for a small sample.- Water influx during dialysis. | - Choose a spin column with a bed volume appropriate for the sample volume.- Consider concentrating the sample after dialysis if necessary. |
Conclusion
The successful removal of unreacted this compound is a critical step in producing high-quality bioconjugates. Chemical quenching offers a rapid method to inactivate the reactive NHS esters, while dialysis and size exclusion chromatography are effective for the physical removal of the unreacted crosslinker and its byproducts. The choice of method should be guided by the specific requirements of the experiment, including the desired purity, scale, and the nature of the biomolecule. By following the detailed protocols and considering the troubleshooting guide provided, researchers can ensure the integrity and reliability of their final conjugated product.
References
- 1. goldbio.com [goldbio.com]
- 2. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 3. Pierce Zeba Spin Desalting Columnを用いたベンチマーク実験 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. abcam.com [abcam.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Conjugation of Bis-SS-C3-NHS Ester to Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small molecules to proteins, particularly antibodies, is a cornerstone of modern therapeutic and diagnostic development. Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC.
This document provides detailed application notes and protocols for the use of Bis-SS-C3-NHS ester, a homobifunctional, cleavable crosslinker, for the conjugation of molecules to lysine (B10760008) residues on proteins. The this compound features two N-hydroxysuccinimide (NHS) ester groups for reaction with primary amines (such as the ε-amino group of lysine) and a central disulfide bond within a three-carbon spacer, which allows for controlled cleavage in a reducing environment.
Principle of this compound Conjugation
The conjugation chemistry relies on the reaction of the NHS esters with primary amines on the protein. The NHS ester reacts with the unprotonated primary amine of a lysine residue to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.2-8.5).
The key feature of the this compound is the disulfide bond. This bond is relatively stable in the bloodstream but can be cleaved by reducing agents such as glutathione, which is present at significantly higher concentrations inside cells compared to the extracellular environment.[][2] This differential stability allows for the targeted release of a conjugated payload within the cell, a crucial aspect for the mechanism of action of many ADCs.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the conjugation of this compound and the characterization of the resulting conjugates. These values are representative and may require optimization for specific applications.
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Value | Notes |
| Molar Excess of Linker | 5 to 20-fold over the protein | A higher molar excess generally leads to a higher degree of labeling (DOL) or drug-to-antibody ratio (DAR).[5][6] |
| Protein Concentration | 1-10 mg/mL | Higher protein concentrations can improve conjugation efficiency. |
| Reaction Buffer | Phosphate, Borate, or Bicarbonate buffer | Must be free of primary amines (e.g., Tris). |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours or 4°C overnight are common conditions.[5] |
| Reaction Time | 1 - 4 hours | The reaction progress can be monitored by analytical techniques. |
| Quenching Reagent | 50-100 mM Tris or Glycine | Added to stop the reaction by consuming unreacted NHS esters.[5] |
Table 2: Typical Drug-to-Antibody Ratios (DAR) for Disulfide-Linked ADCs
| ADC | Conjugation Method | Average DAR | Reference |
| Trastuzumab-MMAE | Cysteine-linked | 3.5 - 4.5 | [6] |
| Anti-CD22-DM1 | Site-specific Cysteine | 1.8 - 2.0 | [6] |
| T-ADPN-Gal-MMAE | Disulfide re-bridging | 4.5 | [6] |
| T-ADPN-PEG4-Gal-MMAE | Disulfide re-bridging | 4.0 | [6] |
Table 3: Plasma Stability of Different ADC Linker Chemistries
| Linker Type | Stability Metric | Value | Reference |
| Hindered Disulfide (e.g., SPDB) | Plasma half-life | ~9 days | [6] |
| Unhindered Disulfide | In vivo DAR | Decrease over time | [6] |
| Maleimide-based (non-disulfide) | Plasma stability | Can be unstable | [6] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Payload to an Antibody using this compound
This protocol describes the conjugation of a payload (e.g., a cytotoxic drug) containing a primary amine to an antibody in a two-step process. First, the payload is reacted with one of the NHS esters of the this compound to create a payload-linker intermediate. This intermediate is then conjugated to the antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS)
-
This compound
-
Payload with a primary amine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Borate buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Dialysis Cassette (10 kDa MWCO)
-
Storage Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4
Step 1: Preparation of the Payload-Linker Intermediate
-
Dissolve Payload: Dissolve the amine-containing payload in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Dissolve Linker: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration that will result in the desired molar excess (e.g., 5-fold molar excess over the payload).
-
Reaction: Slowly add the this compound solution to the payload solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Monitoring (Optional): The reaction progress can be monitored by analytical techniques such as LC-MS to confirm the formation of the payload-linker intermediate.
-
Purification (Optional but Recommended): The payload-linker intermediate can be purified by reverse-phase HPLC to remove unreacted payload and linker.
Step 2: Conjugation of Payload-Linker Intermediate to the Antibody
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.
-
Dissolve Payload-Linker Intermediate: Dissolve the purified payload-linker intermediate in a minimal amount of anhydrous DMSO.
-
Calculate Molar Excess: Determine the volume of the payload-linker intermediate solution required to achieve the desired molar excess (e.g., 10 to 20-fold) over the antibody.
-
Conjugation Reaction: Slowly add the payload-linker intermediate solution to the antibody solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.
-
Purification: Purify the ADC from unreacted payload-linker and other byproducts using a desalting column or dialysis against the Storage Buffer.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Storage: Store the purified ADC at 4°C for short-term storage or at -80°C for long-term storage.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This is a relatively simple method to estimate the average DAR. It requires knowledge of the extinction coefficients of the antibody and the payload at two different wavelengths.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and the wavelength of maximum absorbance for the payload (A_payload).
-
Calculate the concentration of the antibody and the payload using the following equations, which account for the contribution of the payload's absorbance at 280 nm:
-
Concentration_Antibody (M) = (A280 - (A_payload * CF)) / ε_antibody_280
-
Concentration_Payload (M) = A_payload / ε_payload_max
-
Where CF is the correction factor, which is the ratio of the payload's absorbance at 280 nm to its maximum absorbance.
-
-
Calculate the DAR:
-
DAR = Concentration_Payload / Concentration_Antibody
-
Protocol 3: In Vitro Cleavage Assay of the Disulfide Linker
This assay is used to confirm the cleavability of the disulfide bond in the linker in a reducing environment.
Procedure:
-
Incubate the purified ADC at a known concentration (e.g., 1 mg/mL) in a buffer containing a reducing agent, such as 10 mM Glutathione (GSH) or Dithiothreitol (DTT), at 37°C.
-
As a negative control, incubate the ADC in the same buffer without the reducing agent.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from both the test and control samples.
-
Analyze the samples by a suitable analytical method, such as RP-HPLC or LC-MS, to separate and quantify the intact ADC and the released payload.
-
Plot the percentage of released payload over time to determine the cleavage kinetics.
Visualizations
Chemical Reaction and Experimental Workflow
Caption: Experimental workflow for ADC synthesis.
Mechanism of Action: Intracellular Payload Release
Caption: ADC intracellular trafficking and payload release.
References
- 2. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Bis-SS-C3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Bis-SS-C3-NHS ester, a homobifunctional, cleavable crosslinking reagent. This document is intended to guide researchers in designing and executing experiments for protein crosslinking, antibody-drug conjugate (ADC) synthesis, and pull-down assays to study protein-protein interactions.
Introduction
This compound is a versatile chemical crosslinker featuring two N-hydroxysuccinimide (NHS) ester functional groups at either end of a spacer arm that contains a disulfide bond. The NHS esters react specifically and efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) under physiological to slightly alkaline conditions to form stable amide bonds.[1] The key feature of this crosslinker is the centrally located disulfide bond, which can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This cleavability makes this compound an invaluable tool for applications requiring the release of crosslinked molecules, such as in drug delivery systems and the analysis of protein-protein interactions.
Chemical Properties and Reaction Mechanism
The reaction of this compound with primary amines proceeds via a nucleophilic acyl substitution.[1] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which increases with higher pH.[1] Therefore, careful control of the reaction pH is crucial for successful conjugation.
dot
Caption: Reaction of this compound with a primary amine.
Quantitative Data Summary
The following tables provide a summary of key quantitative data and recommended reaction parameters for experiments using this compound.
| Property | Value |
| Molecular Weight | Varies by manufacturer, check product data sheet |
| Spacer Arm Length | Varies by manufacturer, check product data sheet |
| CAS Number | 98604-88-7 |
| Reactivity | Primary Amines (-NH2) |
| Cleavability | Reducible Disulfide Bond |
| Storage | -20°C, desiccated |
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.2 - 8.5 | Below pH 7.2, the reaction is slow. Above pH 8.5, hydrolysis of the NHS ester significantly increases.[1] |
| Molar Excess of Crosslinker | 10- to 100-fold over protein | The optimal ratio should be determined empirically for each specific application.[2] |
| Reaction Time | 30 minutes to 2 hours at Room Temp. | Can be extended to 4 hours at 4°C to minimize degradation of sensitive proteins.[1][3] |
| Quenching Reagent | 20-50 mM Tris or Glycine | Quenches unreacted NHS esters to stop the reaction.[3] |
| Cleavage Reagent | 10-50 mM DTT or 5-20 mM TCEP | DTT and TCEP are effective reducing agents for disulfide bonds. The concentration and incubation time may require optimization. |
| Cleavage Time | 15-30 minutes at Room Temp. | Can be performed at 37°C to accelerate cleavage. |
Application 1: Protein-Protein Crosslinking
This protocol describes a general procedure for crosslinking interacting proteins in solution.
Experimental Protocol
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate)
-
Quenching Buffer (1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Reducing Sample Buffer (e.g., Laemmli buffer with DTT or β-mercaptoethanol)
-
Non-reducing Sample Buffer
-
SDS-PAGE apparatus and reagents
Procedure:
-
Prepare Protein Solution: Dissolve the purified proteins in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-25 mM.
-
Crosslinking Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis:
-
To analyze the crosslinked products, mix an aliquot of the reaction with non-reducing SDS-PAGE sample buffer and another aliquot with reducing sample buffer.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the protein bands by Coomassie staining or Western blotting. Crosslinked proteins will appear as higher molecular weight bands in the non-reducing lane and will be resolved into their individual components in the reducing lane.
-
dot
Caption: Experimental workflow for protein crosslinking.
Application 2: Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines a two-step strategy for synthesizing an ADC where a drug is first conjugated to the crosslinker, and the resulting complex is then conjugated to an antibody.
Experimental Protocol
Materials:
-
Monoclonal Antibody (mAb)
-
This compound
-
Amine-containing cytotoxic drug
-
Anhydrous DMF or DMSO
-
Conjugation Buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching Buffer (1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., size-exclusion chromatography)
Procedure: Step 1: Drug-Linker Complex Formation
-
Dissolve Drug and Linker: Dissolve the amine-containing drug and a molar excess (e.g., 3-5 fold) of this compound in anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, protected from light. Monitor the reaction by LC-MS to confirm the formation of the drug-linker conjugate.
-
Purification: Purify the drug-linker complex using an appropriate method like HPLC.
Step 2: Conjugation to Antibody
-
Prepare Antibody: Buffer exchange the antibody into the conjugation buffer to a concentration of 5-10 mg/mL.
-
Conjugation Reaction: Add a molar excess of the purified drug-linker complex to the antibody solution. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Quench Reaction: Add quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purification: Purify the ADC from unreacted drug-linker and other byproducts using size-exclusion chromatography.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and potency.
dot
Caption: Workflow for the synthesis of an antibody-drug conjugate.
Application 3: Pull-Down Assay for Protein-Protein Interactions
This protocol describes the use of this compound to capture and identify protein interaction partners.
Experimental Protocol
Materials:
-
Bait protein with an affinity tag (e.g., His-tag, GST-tag)
-
Prey protein source (e.g., cell lysate)
-
Affinity beads (e.g., Ni-NTA for His-tag, Glutathione for GST-tag)
-
This compound
-
Lysis Buffer (non-denaturing, amine-free)
-
Wash Buffer (Lysis Buffer with lower salt concentration)
-
Elution Buffer (containing a cleaving agent, e.g., 50 mM DTT in PBS)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Immobilize Bait Protein: Incubate the affinity-tagged bait protein with the appropriate affinity beads for 1-2 hours at 4°C.
-
Wash: Wash the beads with Wash Buffer to remove unbound bait protein.
-
Crosslinking in Lysate:
-
Add the prey protein source (cell lysate) to the beads.
-
Add freshly prepared this compound to the lysate to a final concentration of 1-2 mM.
-
Incubate for 30-60 minutes at 4°C with gentle rotation.
-
-
Quench Reaction: Add quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Wash: Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution by Cleavage:
-
Resuspend the beads in Elution Buffer containing the reducing agent (e.g., 50 mM DTT).
-
Incubate for 30 minutes at 37°C to cleave the disulfide bond of the crosslinker, releasing the prey proteins.
-
-
Analysis:
-
Collect the eluate.
-
Analyze the eluted proteins by SDS-PAGE and identify them by mass spectrometry or Western blotting.
-
dot
Caption: Logical workflow for a pull-down assay using a cleavable crosslinker.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no crosslinking efficiency | 1. Hydrolyzed NHS ester. 2. Suboptimal pH. 3. Presence of primary amines in the buffer. 4. Insufficient molar excess of crosslinker. | 1. Use fresh, anhydrous DMSO/DMF to prepare the stock solution immediately before use. Allow the reagent vial to warm to room temperature before opening. 2. Ensure the reaction buffer pH is between 7.2 and 8.5. 3. Use an amine-free buffer (e.g., PBS, HEPES). 4. Increase the molar excess of the crosslinker. |
| Protein aggregation upon crosslinking | 1. Excessive crosslinking. 2. High protein concentration. | 1. Reduce the molar excess of the crosslinker or decrease the reaction time. 2. Perform the reaction at a lower protein concentration. |
| Incomplete cleavage of the disulfide bond | 1. Insufficient concentration of reducing agent. 2. Insufficient incubation time. | 1. Increase the concentration of DTT or TCEP. 2. Increase the incubation time or perform the cleavage at a higher temperature (e.g., 37°C). |
| High background in pull-down assays | 1. Non-specific binding to beads. 2. Inadequate washing. | 1. Pre-clear the lysate with beads before adding the bait protein. Include a control with beads only (no bait). 2. Increase the number of wash steps or include a mild detergent in the wash buffer. |
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Bis-SS-C3-NHS Ester
Welcome to the technical support center for Bis-SS-C3-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioconjugation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you optimize your conjugation protocols and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a homobifunctional, cleavable crosslinker. It contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (-NH₂) on biomolecules, such as the lysine (B10760008) residues on proteins and antibodies, to form stable amide bonds.[1] The "SS" in its name indicates a disulfide bond within the C3 spacer arm, which can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This cleavable nature makes it particularly useful in applications such as antibody-drug conjugate (ADC) development, where controlled release of a payload is desired.[2][3][4]
Q2: What is the primary cause of low conjugation efficiency with NHS esters?
The most significant factor leading to low conjugation efficiency is the hydrolysis of the NHS ester.[5][6] In aqueous solutions, water molecules can attack the ester, converting it into an unreactive carboxylic acid. This reaction directly competes with the desired reaction with the primary amine on your target molecule.[7] The rate of hydrolysis is highly dependent on the pH of the solution, increasing significantly as the pH becomes more alkaline.[7][8]
Q3: How does the disulfide bond in this compound affect the conjugation reaction?
The disulfide bond itself does not directly participate in the initial conjugation reaction with primary amines. However, its presence is a critical consideration for downstream applications and for reaction buffer composition. Buffers containing reducing agents must be avoided during the conjugation step to prevent premature cleavage of the linker.[9] The stability of the disulfide bond can be influenced by the local chemical environment, but under standard NHS ester reaction conditions, it should remain intact.
Troubleshooting Guide: Low Conjugation Efficiency
Issue 1: Reagent Quality and Handling
Question: I'm observing very low or no conjugation. Could my this compound reagent be inactive?
Answer: Yes, improper storage and handling can lead to the hydrolysis of the NHS ester before it is even used in the reaction.
| Potential Cause | Recommended Solution |
| Moisture Contamination | NHS esters are highly sensitive to moisture.[6] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Store the reagent desiccated at -20°C. |
| Improper Solvent for Stock Solution | Use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare stock solutions.[10][11] Be aware that DMSO is hygroscopic and can absorb moisture from the air.[11] |
| Aged or Improperly Stored Stock Solutions | Prepare stock solutions fresh immediately before use. If short-term storage is necessary, aliquot the stock solution and store it at -20°C or -80°C under an inert gas like argon or nitrogen.[11] Avoid repeated freeze-thaw cycles. |
A simple way to qualitatively test the activity of your NHS ester is to measure the absorbance at 260 nm before and after intentional hydrolysis with a strong base.[6][12] A significant increase in absorbance after adding the base indicates that the reagent was active.[5][6]
Issue 2: Reaction Conditions
Question: My reagent seems to be active, but I'm still getting low yields. What aspects of my reaction setup should I investigate?
Answer: The reaction conditions, particularly the buffer composition and pH, are critical for successful conjugation.
| Parameter | Optimal Range/Condition | Rationale |
| pH | 7.2 - 8.5 | This range balances the need for deprotonated, nucleophilic primary amines with minimizing the rate of NHS ester hydrolysis.[7] A pH of 8.3-8.5 is often a good starting point.[10] |
| Buffer Composition | Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffers.[7] | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS ester, significantly reducing your yield.[7] |
| Protein Concentration | >1-2 mg/mL | In dilute protein solutions, the competing hydrolysis reaction is more likely to dominate.[5] Higher protein concentrations favor the desired conjugation reaction.[13] |
| Molar Excess of NHS Ester | 5-fold to 100-fold | The optimal molar excess depends on the protein concentration.[13] For higher protein concentrations (>5 mg/mL), a lower excess (5:1 to 20:1) may be sufficient. For lower concentrations (<1 mg/mL), a higher excess (50:1 to 100:1) may be needed to drive the reaction.[13] |
| Reaction Time and Temperature | 30-60 minutes at room temperature or 2-4 hours at 4°C.[1][7] | These are common starting points; optimization may be required for your specific system. |
Issue 3: Target Molecule Properties
Question: I've optimized my reaction conditions, but the conjugation efficiency is still not as high as expected. Could the issue be with my protein/molecule?
Answer: Yes, the properties of your target molecule can influence the outcome of the conjugation.
| Potential Issue | Troubleshooting Strategy |
| Low Number of Accessible Primary Amines | If your protein has few lysine residues or if they are buried within the protein's structure, conjugation will be inefficient. Consider alternative conjugation chemistries that target other functional groups. |
| Steric Hindrance | The primary amines on your molecule may be in a sterically hindered environment, slowing down the reaction rate and allowing more time for hydrolysis to occur. You might need to increase the reaction time or the molar excess of the NHS ester. |
| Protein Precipitation | High concentrations of the organic solvent used to dissolve the NHS ester can cause protein precipitation. Ensure the final concentration of DMSO or DMF is typically less than 10%.[1] Excessive modification of the protein can also lead to aggregation. Try reducing the molar excess of the NHS ester. |
Visualizing the Process
To aid in understanding the experimental workflow and the chemical reaction, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Bis-SS-C3-sulfo-NHS ester | TargetMol [targetmol.com]
- 3. glpbio.cn [glpbio.cn]
- 4. amsbio.com [amsbio.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Protein Aggregation During Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during conjugation?
Protein aggregation during conjugation can be triggered by a variety of factors that disrupt the stability of the protein in solution. Key causes include:
-
Hydrophobic Interactions: The covalent attachment of often hydrophobic molecules (like fluorescent dyes or drug payloads) to the protein surface can increase the overall hydrophobicity. This can lead to intermolecular association as the proteins attempt to minimize the exposure of these hydrophobic patches to the aqueous environment, causing them to precipitate out of solution.[1]
-
Over-labeling: Modifying too many amino acid residues (e.g., primary amines on lysines for NHS ester chemistry) can significantly alter the protein's net charge, isoelectric point (pI), and surface properties.[2] This disruption of the protein's natural charge distribution can lead to reduced solubility and aggregation.[2]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for maintaining protein stability. A buffer pH that is close to the protein's pI can minimize the protein's net surface charge, reducing electrostatic repulsion between molecules and leading to aggregation.[2][3] Both excessively low and high ionic strengths can also promote aggregation.[3][4]
-
High Protein Concentration: While higher protein concentrations can improve reaction efficiency, they also increase the probability of intermolecular interactions and aggregation due to the closer proximity of protein molecules.[1][5][6]
-
Presence of a Reducing Agent (for Maleimide (B117702) Chemistry): While necessary to generate free thiols for conjugation, residual reducing agents like DTT can interfere with the maleimide reaction and contribute to aggregation if not completely removed.[1]
-
Solvent Shock: The addition of organic solvents (e.g., DMSO or DMF), used to dissolve hydrophobic conjugation reagents, can cause localized protein denaturation and precipitation if not added slowly and with gentle mixing.[5]
Q2: How can I proactively prevent protein aggregation before starting my conjugation reaction?
Several proactive measures can be taken to minimize the risk of protein aggregation:
-
Optimize Reaction Buffer:
-
pH: For NHS ester labeling, a pH of 7.2-8.5 is generally recommended.[2][5] For maleimide-thiol reactions, a pH range of 6.5-7.5 is optimal to ensure specificity for thiols and minimize side reactions.[1] Crucially, maintain the buffer pH at least one unit away from the protein's isoelectric point (pI) to ensure sufficient electrostatic repulsion.[3][4]
-
Buffer Composition: Use buffers that do not contain interfering substances. For NHS ester reactions, avoid buffers with primary amines like Tris or glycine.[2] For maleimide chemistry, ensure the buffer is free of thiols.[1] PBS, HEPES, and borate (B1201080) buffers are often good choices.[1][2]
-
-
Control Molar Ratio: Use an optimized molar ratio of the conjugation reagent to the protein. A common starting point is a 5- to 20-fold molar excess of the reagent.[2][7] However, this should be empirically determined for each specific protein, as a high degree of labeling can increase aggregation.[8]
-
Use Hydrophilic Linkers: Whenever possible, choose conjugation reagents that incorporate hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG).[1] These linkers can increase the solubility of the final conjugate and reduce the tendency for aggregation.[1]
-
Incorporate Stabilizing Excipients: The addition of stabilizing agents to the buffer can significantly enhance protein stability.[7][9] See the table below for common excipients and their recommended concentrations.
-
Ensure High-Quality Starting Material: Start with a pure protein solution (>95% purity) that is free of pre-existing aggregates.[2]
Q3: I'm observing precipitation during my conjugation reaction. What are the immediate troubleshooting steps?
If you observe turbidity or precipitation during the reaction, consider the following immediate actions:
-
Lower the Protein Concentration: High protein concentrations favor aggregation.[1][6] If possible, dilute the reaction mixture. You can perform the labeling at a lower concentration and then concentrate the purified conjugate if a high final concentration is required.[2]
-
Reduce the Reaction Temperature: For proteins that are sensitive to aggregation, performing the reaction at 4°C for a longer duration (e.g., overnight) can be beneficial.[2][5] The lower temperature slows down the aggregation process, although it may also reduce the reaction rate.[2]
-
Optimize Mixing: When adding a conjugation reagent dissolved in an organic solvent, add it slowly and drop-wise to the protein solution with gentle stirring to avoid localized high concentrations and "solvent shock".[5]
Q4: How can I characterize the extent of aggregation in my conjugated protein sample?
Several analytical techniques can be used to detect and quantify protein aggregates:
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate and quantify soluble aggregates from the monomeric protein.[6] Aggregates will elute earlier than the monomer.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of aggregates and assess the overall polydispersity of the sample.
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE): This technique separates proteins in their native state based on size and charge. Aggregates will typically migrate slower than the monomer or may not enter the gel at all.[8]
-
Spectroscopy: Techniques like UV-Vis spectroscopy can indicate the presence of large aggregates through increased light scattering at higher wavelengths (e.g., 350 nm).[8] Fluorescence spectroscopy, using dyes like Thioflavin T (ThT), can specifically detect the presence of fibrillar aggregates.[8][10]
Data Presentation
Table 1: Recommended Reaction Conditions to Minimize Aggregation
| Parameter | NHS Ester Labeling | Maleimide-Thiol Conjugation | Rationale |
| Reaction pH | 7.2 - 8.5[2][5] | 6.5 - 7.5[2] | Balances reaction efficiency with protein stability and minimizes side reactions. |
| Protein Concentration | 1 - 10 mg/mL[2][11] | 1 - 10 mg/mL[1] | Higher concentrations can increase the risk of aggregation. |
| Molar Excess of Reagent | 5 - 20 fold[2] | 10 - 20 fold (starting point)[1] | A higher excess can lead to over-labeling and increased hydrophobicity. |
| Reaction Temperature | 4°C to Room Temp (25°C)[2] | 4°C to Room Temp (25°C)[1] | Lower temperatures can slow aggregation for sensitive proteins.[2] |
Table 2: Common Stabilizing Excipients to Prevent Protein Aggregation
| Excipient Category | Examples | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 0.1 - 1 M (Sugars)[2], 5 - 20% (v/v) (Glycerol)[2] | Stabilize the native conformation of the protein through preferential exclusion.[12] |
| Amino Acids | L-Arginine, L-Glutamic acid | 50 - 500 mM[2][4] | Suppress aggregation by interacting with hydrophobic patches and charged regions on the protein surface.[2][4] |
| Non-ionic Detergents | Polysorbate 20 (Tween-20), Polysorbate 80 (Tween-80) | 0.01 - 0.1% (v/v)[2][4] | Prevent hydrophobic interactions between protein molecules and surface-induced aggregation.[2][4] |
| Polymers | Polyethylene Glycol (PEG) | Varies | Creates a more protein-friendly environment and can be conjugated to increase solubility.[3] |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions to Minimize Aggregation
This protocol describes a high-throughput method to screen for optimal buffer conditions to maintain protein stability during conjugation.
-
Prepare Stock Solutions:
-
Prepare a stock solution of your protein at a concentration of 2-5 mg/mL in a basic, non-interfering buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a series of buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5), ionic strengths (e.g., 50 mM, 150 mM, 300 mM, 500 mM NaCl), and with or without different stabilizing excipients at their recommended concentrations (see Table 2).
-
Prepare a concentrated stock solution of your conjugation reagent (e.g., 10 mM in anhydrous DMSO).
-
-
Set up the Screening Plate:
-
In a 96-well plate, aliquot your protein into the different buffer conditions.
-
Add the conjugation reagent to each well to initiate the reaction, ensuring the final concentration of organic solvent is low (typically <10%).
-
-
Incubation:
-
Incubate the plate under your desired reaction conditions (e.g., room temperature for 2 hours or 4°C overnight).
-
-
Analysis:
-
Visually inspect the plate for any signs of precipitation.
-
Measure the absorbance at 350 nm or 600 nm to quantify turbidity.
-
For a more detailed analysis, analyze the samples from the most promising conditions using Size Exclusion Chromatography (SEC) to quantify the percentage of monomer and aggregates.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol provides a general method for analyzing protein aggregation using SEC.
-
System Preparation:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved. The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Filter your conjugated protein sample through a 0.22 µm syringe filter to remove any large particulates.[5]
-
Dilute the sample to an appropriate concentration for the detector's linear range.
-
-
Injection and Elution:
-
Inject a defined volume of the prepared sample onto the column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
-
Detection and Data Analysis:
-
Monitor the elution profile using a UV detector, typically at 280 nm for proteins.
-
Aggregates, being larger, will elute first, followed by the monomeric protein, and then any smaller fragments or excess unconjugated reagent.
-
Integrate the peak areas corresponding to the aggregates and the monomer to calculate the percentage of each species in the sample.
-
Mandatory Visualization
Caption: A decision tree for troubleshooting protein aggregation.
Caption: A general workflow for a bioconjugation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratios with Bis-SS-C3-NHS Ester
Welcome to the technical support center for antibody-drug conjugate (ADC) development using Bis-SS-C3-NHS ester. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their conjugation strategies and achieve the desired drug-to-antibody ratio (DAR).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of ADCs using this compound.
Issue 1: Low or No Drug-to-Antibody Ratio (DAR)
Symptom: Characterization analysis (UV-Vis, HIC-HPLC, or Mass Spec) indicates a DAR significantly lower than the target, or a large peak corresponding to unconjugated antibody (DAR=0).
| Potential Cause | Recommended Solution |
| 1. Hydrolyzed NHS Ester | The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1][2] Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[1][2] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and avoid long-term storage of solutions.[1][3][4] |
| 2. Suboptimal Reaction pH | The reaction of NHS esters with primary amines (lysine residues) is most efficient at a pH of 7.2-8.5.[3] Below this range, the amine groups are protonated and less nucleophilic.[3][5] Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, competing with the conjugation reaction.[3][5] Action: Ensure the antibody is in a suitable buffer (e.g., PBS, Borate (B1201080), or Bicarbonate buffer) at a pH of ~8.3. |
| 3. Incompatible Buffer | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), will compete with the antibody's lysine (B10760008) residues for reaction with the NHS ester, drastically reducing conjugation efficiency.[2][3][4] Action: Perform a buffer exchange into an amine-free buffer like PBS or borate buffer before starting the conjugation. |
| 4. Insufficient Molar Excess of Linker | The concentration of the linker-payload may be too low to achieve the desired level of conjugation. Action: Increase the molar excess of the this compound payload. A common starting point is a 10- to 20-fold molar excess over the antibody.[1][3] Empirical optimization is often necessary.[6] |
| 5. Low Antibody Concentration | In dilute protein solutions, the concentration of water molecules is much higher than that of the target amine groups, favoring hydrolysis of the NHS ester over conjugation.[1][2] Action: If possible, increase the antibody concentration. A concentration of at least 2 mg/mL is recommended.[3] |
Issue 2: High Levels of ADC Aggregation
Symptom: Size Exclusion Chromatography (SEC) shows a significant increase in high molecular weight species (aggregates) post-conjugation. The solution may appear cloudy or contain precipitates.
| Potential Cause | Recommended Solution |
| 1. High Hydrophobicity | The conjugation of hydrophobic drug-linker complexes to the antibody surface increases the overall hydrophobicity of the ADC, which can lead to self-association and aggregation.[7][8][9] This is a primary cause of aggregation.[8][9] Action: Consider using site-specific conjugation methods to produce a more homogeneous product.[10] If using lysine conjugation, carefully control the DAR, as higher DARs increase hydrophobicity and aggregation propensity.[9][11] |
| 2. Use of Organic Co-solvents | Solvents like DMSO or DMF, used to dissolve the hydrophobic drug-linker, can disrupt the antibody's structure and promote aggregation if the final concentration in the reaction is too high.[7][8] Action: Keep the final concentration of the organic co-solvent below 10% (v/v). Add the drug-linker stock solution slowly to the antibody solution while gently stirring to avoid localized high concentrations. |
| 3. Unfavorable Buffer Conditions | The pH and salt concentration of the buffer can impact antibody stability.[8] If the reaction pH is close to the antibody's isoelectric point (pI), its solubility will be at a minimum, increasing the risk of aggregation.[8][9] Action: Ensure the reaction pH is at least 1-2 units away from the antibody's pI. Screen different buffer formulations for post-conjugation storage. |
| 4. High DAR | A higher number of conjugated drug molecules increases the ADC's hydrophobicity and the likelihood of aggregation.[9][11] ADCs with a DAR of 8 have been shown to be cleared from circulation faster than those with lower DARs.[11] Action: Optimize the molar ratio of linker-payload to antibody to target a lower average DAR (e.g., 2-4), which often provides a better balance between potency and stability.[12] |
| 5. Physical Stress | Exposure to thermal stress, vigorous shaking, or multiple freeze-thaw cycles can denature the antibody and cause aggregation.[7][11] Action: Handle the ADC gently. Store at recommended temperatures (typically 2-8°C for short-term and -80°C for long-term storage) and avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound is a cleavable ADC linker.[13] The NHS ester group reacts with primary amines, such as the side chain of lysine residues on an antibody, to form a stable amide bond.[2][14] The "SS" indicates a disulfide bond within the linker, which can be cleaved by reducing agents like glutathione (B108866) inside a target cell, releasing the cytotoxic payload.
Q2: What is the optimal pH for conjugating this compound to an antibody? The optimal pH is between 7.2 and 8.5.[3] A common and effective pH for this reaction is 8.3, which provides a good balance between having deprotonated, reactive amine groups and minimizing the hydrolysis of the NHS ester.[3][5]
Q3: Which buffers should I use for the conjugation reaction? It is critical to use buffers that are free of primary amines.[2][3] Recommended buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers.[3][4] Avoid Tris and glycine buffers.
Q4: How should I prepare and store the this compound stock solution? The NHS ester reagent is sensitive to moisture.[1][2] It should be stored desiccated at -20°C.[1][4] Immediately before use, dissolve the required amount in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3] Do not prepare stock solutions for long-term storage, as the NHS ester will readily hydrolyze.[2]
Q5: How can I measure the Drug-to-Antibody Ratio (DAR) of my final product? There are several methods to determine the average DAR:
-
UV-Vis Spectroscopy: A simple and rapid method that calculates the average DAR based on the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and another wavelength for the drug's chromophore) and the known extinction coefficients of the antibody and the drug.[15][16][]
-
Hydrophobic Interaction Chromatography (HIC): This is a standard and powerful technique for analyzing cysteine-linked ADCs, but it is also effective for lysine-conjugated ADCs.[18] It separates ADC species based on the number of conjugated drugs, as each drug-linker adds to the molecule's hydrophobicity.[18][19] This allows for the determination of the distribution of different DAR species (DAR=0, 1, 2, etc.) and the calculation of the weighted average DAR.[18][20]
Q6: How do I stop or "quench" the conjugation reaction? The reaction can be quenched by adding a small molecule with a primary amine to consume any unreacted NHS ester.[3] Common quenching reagents include Tris, glycine, or lysine, typically added to a final concentration of 50-100 mM.[3] Alternatively, the reaction can be stopped by immediate purification of the ADC using methods like desalting or Size Exclusion Chromatography (SEC).
Experimental Protocols & Methodologies
Protocol 1: General Antibody-Drug Conjugation with this compound
This protocol describes a general method for conjugating a drug payload activated with this compound to an antibody via lysine residues.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4-8.3) at 2-10 mg/mL.
-
Drug-linker complex with this compound.
-
Anhydrous DMSO or DMF.
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., SEC or desalting column).
Procedure:
-
Antibody Preparation: Ensure the antibody is in the desired amine-free conjugation buffer at an appropriate concentration. If necessary, perform a buffer exchange.
-
Prepare Drug-Linker Stock: Immediately before use, dissolve the Drug-Bis-SS-C3-NHS ester in anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Calculate Reagent Volume: Determine the volume of the drug-linker stock solution required to achieve the desired molar excess over the antibody (e.g., 10-fold molar excess).
-
Conjugation Reaction: Add the calculated volume of the drug-linker stock solution to the antibody solution while gently stirring. Ensure the final DMSO/DMF concentration does not exceed 10%.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light if the drug or linker is photosensitive.
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.[3]
-
Purification: Purify the ADC from excess drug-linker and reaction byproducts using a desalting column or SEC. The buffer for purification should be one that promotes ADC stability (e.g., PBS, pH 7.4).
Protocol 2: DAR Determination by UV-Vis Spectroscopy
This method is suitable if the drug has a unique absorbance maximum distinct from the antibody's absorbance at 280 nm.[][21]
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (A_drug). Use high-quality quartz cuvettes for accuracy.[]
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and solving a system of equations that accounts for the contribution of both components at each wavelength.
-
Equation 1: A280 = (ε_Ab,280 * C_Ab) + (ε_drug,280 * C_drug)
-
Equation 2: A_drug = (ε_Ab,drug * C_Ab) + (ε_drug,drug * C_drug) (Where ε is the molar extinction coefficient and C is the molar concentration)
-
-
Calculate the average DAR by dividing the molar concentration of the drug by the molar concentration of the antibody.
-
DAR = C_drug / C_Ab
-
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on hydrophobicity, allowing for detailed characterization of the DAR distribution.[18][19]
Typical HIC System Parameters:
-
Column: A column suitable for HIC of proteins (e.g., Butyl-NPR).[18]
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7).
-
Gradient: A linear inverse salt gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 20-30 minutes.
-
Detection: UV at 280 nm.
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Run the inverse salt gradient. Unconjugated antibody (most hydrophilic) will elute first, followed by species with increasing DARs (DAR=1, DAR=2, etc.).[18]
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ [(Peak Area % of Species_n * n)] / 100 (Where 'n' is the drug load of the species, e.g., 0, 1, 2...)
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for ADC synthesis and characterization.
Troubleshooting Logic Diagramdot
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 16. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
impact of buffer choice on Bis-SS-C3-NHS ester stability
Welcome to the technical support center for Bis-SS-C3-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of buffer choice on the stability of this reagent. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for using this compound?
A1: The optimal pH for reacting this compound with primary amines is between 7.2 and 8.5.[1][2] This pH range provides a good balance between the reactivity of the primary amines on your target molecule and the stability of the NHS ester. A pH of 8.3-8.5 is often considered optimal for many applications.[3][4]
Q2: Which buffers are recommended for reactions with this compound?
A2: It is critical to use buffers that do not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), borate, carbonate, and HEPES buffers.[][6]
Q3: Which buffers should be avoided?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are not compatible with NHS ester reactions.[2][7] These buffers will compete with your target molecule for the NHS ester, which will significantly reduce the efficiency of your conjugation. However, Tris or glycine can be used to quench the reaction.[]
Q4: How does pH affect the stability of the this compound?
A4: The stability of the NHS ester is highly dependent on pH. In aqueous solutions, the ester group is susceptible to hydrolysis, a reaction with water that renders it inactive. The rate of this hydrolysis reaction increases significantly as the pH increases.[8][9] At a neutral pH of 7.0, the half-life of a typical NHS ester can be several hours, but at a pH of 8.6, it can be as short as 10 minutes.[]
Q5: What is the primary side reaction that competes with the desired conjugation?
A5: The primary competing side reaction is the hydrolysis of the NHS ester by water.[2][9] This reaction forms a non-reactive carboxylic acid and N-hydroxysuccinimide (NHS), preventing the ester from reacting with your target molecule. Both the desired aminolysis (reaction with an amine) and the undesired hydrolysis are accelerated at higher pH. However, under optimal conditions, the rate of aminolysis is generally faster than hydrolysis.[9]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The this compound is sensitive to moisture and can hydrolyze, rendering it inactive. This is accelerated at higher pH.[9] | - Prepare the NHS ester stock solution in an anhydrous solvent like DMSO or DMF immediately before use. - Avoid long-term storage of aqueous stock solutions. - If hydrolysis is suspected, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[9] |
| Suboptimal Reaction pH: If the pH is too low (<7.2), the primary amines on the target molecule will be protonated and not sufficiently nucleophilic. If the pH is too high (>8.5), hydrolysis of the NHS ester will be too rapid.[3][9] | - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter. A pH of 8.3-8.5 is often a good starting point.[3] | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophilic contaminants will compete with the target molecule for the NHS ester.[7] | - Use a non-amine buffer such as phosphate-buffered saline (PBS), borate, or carbonate buffer.[6] | |
| Precipitation of the Reagent | Low Aqueous Solubility: this compound may have limited solubility in aqueous buffers. | - First, dissolve the ester in a small amount of a dry, water-miscible organic solvent like DMSO or DMF to create a stock solution. - Add the stock solution to your reaction buffer dropwise while vortexing. - Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10% v/v) to avoid denaturing your protein. |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the approximate half-life of a generic NHS ester at different pH values. Please note that the exact half-life of this compound may vary.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[] |
| 7.0 | Room Temperature | ~1-2 hours |
| 8.0 | Room Temperature | ~36-60 minutes[10] |
| 8.5 | Room Temperature | Significantly shorter than at pH 8.0 |
| 8.6 | 4 | 10 minutes[] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol provides a general method to determine the stability of this compound in a chosen buffer by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Your chosen reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Spectrophotometer and quartz cuvettes capable of measuring absorbance at 260 nm
Procedure:
-
Prepare a Stock Solution: Immediately before the experiment, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Initiate the Stability Study: Dilute the stock solution into your chosen reaction buffer to a final concentration of approximately 1 mg/mL.
-
Monitor Absorbance: Immediately measure the absorbance of the solution at 260 nm at time point zero (A₀).
-
Incubate: Incubate the solution at a controlled temperature (e.g., room temperature or 4°C).
-
Take Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), measure the absorbance of the solution at 260 nm (Aₜ).
-
Data Analysis: Plot the absorbance at 260 nm versus time. The rate of increase in absorbance is proportional to the rate of NHS release and therefore the rate of hydrolysis. The half-life of the NHS ester can be calculated from this kinetic data.
Visualizations
Caption: Reaction pathways of this compound.
References
- 1. Enhancing protein stability with extended disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 6. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Broad control of disulfide stability through microenvironmental effects and analysis in complex redox environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Support Center: Handling Moisture-Sensitive NHS Esters
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a special focus on managing the moisture sensitivity of these reagents.
Frequently Asked Questions (FAQs)
General Chemistry
Q1: What is the fundamental reaction mechanism of NHS ester crosslinking?
NHS esters react with primary aliphatic amines (—NH₂) in a process called nucleophilic acyl substitution.[1] Primary amines are found at the N-terminus of proteins and on the side chain of lysine (B10760008) (Lys) residues.[1][2] The amine group attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimde (NHS) as a byproduct.[1][3] This reaction is most efficient in a slightly alkaline environment (pH 7.2 to 8.5).[1][4]
Q2: What are the most common side reactions when using NHS esters?
The most significant side reaction is hydrolysis, where the NHS ester reacts with water, rendering it inactive for conjugation.[5] This reaction is a primary cause of low yields and is highly dependent on pH.[5][6] Besides the intended primary amines, NHS esters can also react with other nucleophilic residues on a protein, such as serine, threonine, and tyrosine, particularly at higher pH.[5][7] Additionally, buffers containing nucleophiles, like primary amines (e.g., Tris), will compete with the target molecule for reaction with the NHS ester.[5]
Reagent Storage and Handling
Q3: How should I properly store and handle solid NHS ester reagents?
Proper storage is critical to prevent hydrolysis from atmospheric moisture.[8]
-
Storage Temperature: Store solid NHS esters desiccated at -20°C.[1][8][9] Low temperatures slow the rate of hydrolysis.[8]
-
Handling: Before opening, always allow the reagent vial to equilibrate completely to room temperature.[1][10][11] This crucial step prevents moisture from condensing inside the cold vial.[12]
-
Environment: Handle the reagent in a low-moisture environment. After use, consider purging the vial with an inert gas like argon or nitrogen before resealing to displace moist air.[1][12]
Q4: Can I store NHS esters after dissolving them in an organic solvent?
It is always best to use freshly prepared solutions.[9][13] The NHS-ester moiety readily hydrolyzes, so you should weigh and dissolve only the amount of reagent needed for the immediate experiment.[9] If storage is absolutely necessary, dissolve the ester in a high-quality, anhydrous (dry) organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and store it in small aliquots at -20°C or -80°C in a tightly sealed container with desiccant.[1][12][13] Avoid repeated freeze-thaw cycles.[13] Note that DMSO is very hygroscopic and can absorb moisture from the air, so proper handling of the solvent is also essential.[1][12]
Reaction Conditions
Q5: What is the optimal pH for NHS ester reactions?
The optimal pH for most NHS ester coupling reactions is between 7.2 and 8.5.[4][6] This range represents a compromise between two competing factors:
-
Amine Reactivity: At a lower pH, primary amines are protonated (-NH3+), making them less nucleophilic and therefore less reactive.[13][14]
-
Ester Hydrolysis: At a higher pH (above 8.5-9.0), the rate of NHS ester hydrolysis increases dramatically, which reduces the amount of active ester available to react with the target molecule.[4][6][14]
Q6: What type of buffer should I use for my NHS ester reaction?
Amine-free buffers are essential to prevent the buffer from competing with your target molecule.[5][9] Commonly used buffers include:
Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[9] If your protein is in an incompatible buffer, you must perform a buffer exchange using dialysis or desalting columns before starting the conjugation.[9]
Troubleshooting Guide
Q1: My labeling efficiency is very low or zero. What went wrong?
This is a common issue that can almost always be traced back to one of three areas: the reagent, the reaction conditions, or the protein solution.
| Potential Cause | Recommended Solution |
| Hydrolyzed NHS Ester Reagent | The most frequent cause is an inactive reagent due to moisture exposure.[1] Test the reagent's activity using the quality control protocol below.[1][15] If inactive, use a fresh vial. Ensure you are following proper storage and handling procedures, such as allowing the vial to warm to room temperature before opening.[1][10] |
| Suboptimal pH | The reaction is highly pH-dependent.[14][16] Verify that your reaction buffer is within the optimal pH 7.2-8.5 range using a calibrated pH meter.[10][13] Below this range, the reaction is very slow; above it, hydrolysis dominates.[13] |
| Competing Nucleophiles in Buffer | Buffers containing primary amines (Tris, glycine) or other nucleophiles (e.g., sodium azide (B81097) >0.02%) will react with the NHS ester, reducing the yield of the desired product.[4][5] Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or bicarbonate.[5][9] |
| Dilute Protein Solution | In dilute protein solutions, the concentration of water is much higher than that of the target amines, which favors the competing hydrolysis reaction.[1] Increase the protein concentration if possible; optimal concentrations are typically 1-10 mg/mL .[14][16] |
Q2: My protein precipitated after I added the NHS ester solution. How can I fix this?
Protein precipitation can occur for several reasons after adding the crosslinker.
| Potential Cause | Recommended Solution |
| High Organic Solvent Concentration | Many NHS esters are first dissolved in DMSO or DMF.[4] If the final concentration of this organic solvent in the reaction is too high (typically >10%), it can denature and precipitate the protein.[1][13] Reduce the solvent volume by preparing a more concentrated stock of the NHS ester.[13] |
| Excessive Crosslinking | Using a large excess of the crosslinker can lead to the formation of large, insoluble protein aggregates. Reduce the molar excess of the NHS ester or decrease the reaction time.[1] A common starting point is a 5- to 20-fold molar excess over the protein.[5] |
| Change in Protein Charge | The reaction of an NHS ester with a primary amine neutralizes the amine's positive charge.[5] This alteration of the protein's isoelectric point can sometimes reduce its solubility, leading to aggregation.[5] Try performing the reaction at a lower protein concentration .[5] |
| Inherent Protein Instability | The protein itself may not be stable under the required reaction conditions (e.g., pH, temperature). Ensure the chosen buffer and pH are compatible with your protein's stability.[5] |
Q3: How can I confirm my NHS ester reagent is still active?
You can perform a simple quality control test by measuring the release of the NHS byproduct, which absorbs light around 260 nm.[1][15] An active reagent will show a significant increase in absorbance after it is forced to hydrolyze with a base.[1][17] See the detailed protocol below for instructions.
Quantitative Data
NHS Ester Stability vs. pH and Temperature
The stability of an NHS ester in an aqueous solution is critically dependent on both pH and temperature. The half-life (t½) is the time required for 50% of the ester to hydrolyze. As pH and temperature increase, the half-life decreases dramatically, highlighting the importance of carefully controlled reaction conditions.
| pH | Temperature (°C) | Half-life (t½) |
| 7.0 | 0°C | 4-5 hours[4][13][18] |
| 8.6 | 4°C | 10 minutes[4][13][18] |
| 8.0 | ~25°C | Minutes[13] |
| 9.0 | ~25°C | Minutes[13] |
Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.[11][13]
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins, labels, and desired degrees of labeling.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.2-7.5; or 0.1 M sodium bicarbonate, pH 8.3)[8][14]
-
NHS ester reagent (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[8]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; or 1 M glycine)[8]
-
Desalting or gel filtration column for purification[8]
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a suitable concentration (e.g., 2.5 mg/mL).[19] If necessary, perform a buffer exchange.
-
Equilibrate NHS Ester: Remove the vial of solid NHS ester from -20°C storage and allow it to warm completely to room temperature before opening.[9][11]
-
Prepare NHS Ester Solution: Immediately before use, prepare a concentrated stock solution (e.g., 10 mg/mL or 10 mM) of the NHS ester in anhydrous DMSO or DMF.[8][19] Vortex briefly to ensure it is fully dissolved.[19] Do not store this solution in aqueous buffers.[13]
-
Perform the Labeling Reaction: a. Add the reaction buffer to the protein solution if needed. b. Add a calculated molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[5] A common starting point for mono-labeling is a 5- to 20-fold molar excess.[5] The optimal ratio may need to be determined empirically.[8] c. Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume to prevent protein precipitation.[1][13]
-
Incubate: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[4][5] If using a fluorescent NHS ester, protect the reaction from light.[8][10]
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).[5][8] Incubate for 15-30 minutes.[8][13] This step removes any unreacted NHS ester.
-
Purify the Conjugate: Separate the labeled protein from the free label and reaction byproducts using a desalting or gel filtration column.[8][14]
-
Store Conjugate: Store the purified, labeled protein under conditions optimal for its stability, typically at 4°C for short-term storage or in aliquots at -20°C to -80°C for long-term storage.[20]
Protocol 2: Quality Control of NHS Ester Reagent Activity
This protocol allows for a qualitative assessment of your reagent's activity by measuring the release of NHS upon forced hydrolysis.[1][15]
Materials:
-
NHS ester reagent to be tested
-
Amine-free buffer (e.g., phosphate buffer, pH 7.5)[13]
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Solutions: a. Weigh 1-2 mg of the NHS ester reagent into a tube.[15] b. Dissolve the reagent in 2 mL of the amine-free buffer.[15] (If the ester is not water-soluble, first dissolve it in a minimal amount of DMSO/DMF, then add the buffer).[15] c. Prepare a "blank" control tube containing only the buffer (and DMSO/DMF if used).[15]
-
Measure Initial Absorbance (A_initial): a. Set the spectrophotometer to 260 nm.[15] b. Zero the instrument using the blank control solution. c. Measure the absorbance of the NHS ester solution and record the value.[15] If the absorbance is >1.0, dilute the solution with more buffer until the reading is within the linear range.[15]
-
Induce Complete Hydrolysis: a. To 1 mL of the NHS ester solution whose absorbance you just measured, add 100 µL of 0.5 N NaOH.[15] b. Vortex the tube for 30 seconds to mix and force rapid hydrolysis.[15]
-
Measure Final Absorbance (A_final): a. Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[15]
-
Interpret Results:
-
Active Reagent: If A_final is significantly greater than A_initial , the reagent was active, as the base treatment released additional NHS.[1][17]
-
Inactive (Hydrolyzed) Reagent: If A_final is not measurably greater than A_initial , the reagent was likely already hydrolyzed and is inactive.[1][17] Discard the reagent and use a fresh vial.
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. interchim.fr [interchim.fr]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. biotium.com [biotium.com]
- 20. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Support Center: Preventing Premature Cleavage of Disulfide Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature cleavage of disulfide linkers in bioconjugates, such as antibody-drug conjugates (ADCs). Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help ensure the stability and efficacy of your molecules.
Frequently Asked Questions (FAQs)
Q1: What is premature disulfide linker cleavage and why is it a concern?
A1: Premature cleavage is the unintended breakage of the disulfide bond in a linker before the bioconjugate reaches its target site.[1][2] This is a major concern because it leads to the systemic release of the payload (e.g., a cytotoxic drug), which can cause off-target toxicity to healthy tissues and reduce the therapeutic efficacy of the conjugate by decreasing the amount of payload delivered to the target cells.[1][2]
Q2: What are the primary causes of premature cleavage of disulfide linkers in plasma?
A2: The primary cause of premature cleavage is the susceptibility of the disulfide bond to reduction by endogenous reducing agents present in the bloodstream.[1][2] The main culprit is thiol-disulfide exchange with circulating thiols like glutathione (B108866) and cysteine, although the concentration of these reductants is significantly lower in plasma than inside cells.[3][4][5] Other factors include the specific conjugation site on the antibody and the degree of steric hindrance around the disulfide bond.[1][]
Q3: How does steric hindrance affect the stability of a disulfide linker?
A3: Steric hindrance refers to the presence of bulky chemical groups near the disulfide bond. These groups physically shield the bond from attacking reducing agents, thereby slowing down the rate of cleavage.[1][] Linkers with greater steric hindrance, such as those with methyl groups adjacent to the disulfide bond, are generally more stable in plasma.[7][8][9]
Q4: Can the conjugation site on the antibody impact linker stability?
A4: Yes, the location of the linker on the antibody can expose it to different microenvironments, which affects its stability.[1][] Some sites may be more solvent-exposed and therefore more accessible to reducing agents, leading to faster cleavage.[] Site-specific conjugation techniques can be used to attach the linker to more protected and stable locations on the antibody.[]
Q5: Are there stability differences for the same disulfide linker across different species (e.g., human vs. mouse plasma)?
A5: Yes, significant differences in linker stability can be observed between species.[10] This is often due to variations in the levels and types of plasma proteins and reducing agents. For example, some peptide-based linkers are notoriously unstable in mouse plasma due to the presence of the carboxylesterase 1c (Ces1c) enzyme, which is not as active in human plasma.[10][11] It is crucial to evaluate linker stability in plasma from the relevant species for your preclinical and clinical studies.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to disulfide linker instability.
Issue 1: Rapid Decrease in Drug-to-Antibody Ratio (DAR) in an in vitro Plasma Stability Assay
-
Possible Cause 1: Inherent Linker Instability. The disulfide linker is susceptible to cleavage by reducing agents in the plasma matrix.
-
Troubleshooting Steps:
-
Run Controls: Incubate the ADC in a simple buffer (e.g., PBS) alongside the plasma sample. If the DAR is stable in the buffer but drops in plasma, it confirms plasma-mediated cleavage.[2]
-
Compare Plasma Sources: Test the ADC's stability in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) to identify species-specific effects.[2]
-
Modify the Linker: If instability is confirmed, the primary strategy is to increase steric hindrance. Synthesize and test linkers with bulky groups (e.g., methyl groups) adjacent to the disulfide bond.[][9]
-
Evaluate Alternative Linkers: Consider testing disulfide linkers with different chemical properties or exploring other cleavable (e.g., peptide-based) or non-cleavable linker technologies for comparison.[12]
-
-
-
Possible Cause 2: Assay Artifacts. The experimental conditions are causing artificial degradation of the ADC.
-
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure the incubation is performed under physiological conditions (37°C, pH 7.4).
-
Verify Plasma Quality: Use fresh, properly stored plasma and centrifuge it before use to remove precipitates.[]
-
Check Analytical Methods: Ensure your analytical method (e.g., LC-MS) is not causing in-source fragmentation or dissociation of the ADC. Use native mass spectrometry conditions where possible.
-
-
Issue 2: High Levels of Free Payload Detected in in vivo Samples
-
Possible Cause: Confirmed Premature Cleavage. This is a direct indication of linker instability in the systemic circulation.
-
Troubleshooting Steps:
-
Quantify Payload Release: Use a validated LC-MS/MS method to accurately quantify the concentration of free payload over time. This data is crucial for understanding the cleavage kinetics.
-
Re-evaluate Linker Chemistry: The selected disulfide linker may be too labile for your specific antibody or in vivo model. Exploring linkers with increased steric hindrance (e.g., SPDB) is a primary mitigation strategy.[7]
-
Investigate Conjugation Site: If using a stochastic conjugation method (e.g., to native lysines or cysteines), consider that some conjugated sites may be inherently less stable. Site-specific conjugation to an engineered cysteine in a less solvent-exposed region can improve stability.
-
-
Issue 3: ADC Shows Increased Aggregation During Storage or in Plasma
-
Possible Cause: Payload Hydrophobicity and Linker Chemistry. The conjugation of a hydrophobic payload can increase the propensity for the ADC to aggregate, which can be exacerbated by the partial reduction and unfolding of the antibody if interchain disulfides were used for conjugation.[10][11]
-
Troubleshooting Steps:
-
Optimize DAR: A lower average DAR can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate.[10]
-
Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates) to identify a formulation that minimizes aggregation.[11]
-
Consider Hydrophilic Linkers: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design can improve solubility.[14]
-
Use Site-Specific Conjugation: This creates a more homogeneous ADC product, which can improve stability and reduce aggregation.[11]
-
-
Quantitative Data Summary
The stability of disulfide linkers is critically dependent on the degree of steric hindrance around the disulfide bond. The following table summarizes representative data on the stability of different disulfide linkers in plasma.
| Linker Type | Steric Hindrance | Stability Metric (Half-life in vivo) | Reference |
| Unhindered Disulfide | None | ~27.9 hours | [15] |
| Monomethyl-substituted | Low | ~60.2 hours | [15] |
| Dimethyl-substituted (symmetrical) | Moderate | ~88.3 hours | [15] |
| SPDB (Asymmetrical dimethyl) | High | ~9 days | [4] |
Note: Stability values are highly dependent on the specific conjugate and experimental conditions and should be used for comparative purposes.
Diagrams
Below are diagrams illustrating key concepts and workflows related to disulfide linker stability.
A flowchart for systematically troubleshooting premature disulfide linker cleavage.
Simplified mechanism of disulfide cleavage by a plasma thiol.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay (DAR Measurement by LC-MS)
This protocol assesses the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.[][16]
-
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species.
-
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Frozen plasma (e.g., human, mouse, rat), commercially available
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anti-human IgG antibody-conjugated magnetic beads for immunoaffinity capture
-
Elution and reduction buffers
-
LC-MS system
-
-
Procedure:
-
Preparation of Plasma: Thaw the frozen plasma at 37°C and centrifuge to remove any precipitates.[]
-
Incubation:
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL.[]
-
Prepare a control sample by spiking the ADC into PBS at the same concentration.[]
-
Incubate all samples at 37°C with gentle agitation.[16]
-
-
Time-Point Sampling:
-
Sample Analysis (LC-MS):
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using anti-human IgG magnetic beads. This step is crucial for removing other plasma proteins.[][16]
-
Elution and Reduction: Elute the captured ADC from the beads and reduce the interchain disulfide bonds to separate the heavy and light chains.[16]
-
LC-MS Analysis: Analyze the reduced samples by LC-MS to determine the relative abundance of light and heavy chains with and without the conjugated drug.[16]
-
-
Data Analysis:
-
Calculate the average DAR at each time point by taking a weighted average of the different drug-loaded species.[17]
-
Plot the average DAR against time for each ADC and matrix.
-
The rate of DAR decrease is a direct measure of the ADC's plasma stability.
-
-
Protocol 2: Quantification of Free Thiols using Ellman's Assay
This protocol describes the use of Ellman's reagent (DTNB) to quantify the number of free thiol groups, for example, after reducing an antibody's interchain disulfides before conjugation.
-
Objective: To determine the concentration of free sulfhydryl (-SH) groups in a protein or peptide solution.
-
Principle: 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with free sulfhydryl groups to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.
-
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.[1]
-
Cysteine hydrochloride monohydrate (for standard curve)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Prepare Cysteine Standards:
-
Dissolve cysteine hydrochloride monohydrate in Reaction Buffer to create a stock solution (e.g., 1.5 mM).
-
Perform serial dilutions of the stock solution to create a set of standards (e.g., 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).
-
-
Sample Preparation: Prepare your unknown protein sample in the Reaction Buffer.
-
Reaction:
-
Measurement:
-
Transfer the solutions to a 96-well plate or cuvettes.
-
Measure the absorbance at 412 nm using the spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance values of the standards versus their known concentrations to create a standard curve.
-
Determine the concentration of free thiols in your unknown sample by interpolating its absorbance value on the standard curve.
-
Alternatively, calculate the concentration using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of TNB is 14,150 M⁻¹cm⁻¹.
-
-
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. New coupling reagents for the preparation of disulfide cross-linked conjugates with increased stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. broadpharm.com [broadpharm.com]
dealing with poor solubility of Bis-SS-C3-NHS ester
Guide ID: BSS-C3-SOL-001 Last Updated: December 17, 2025
This guide provides troubleshooting and frequently asked questions (FAQs) regarding the poor solubility of Bis-SS-C3-NHS ester, a cleavable, homobifunctional crosslinker used for antibody-drug conjugates (ADCs) and other bioconjugation applications.[1][2][3] Due to its hydrophobic C3 spacer, this reagent exhibits limited solubility in aqueous buffers, a common challenge for non-sulfonated NHS-ester crosslinkers.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous reaction buffer?
Most non-sulfonated NHS esters have poor water solubility.[4][5][7] The this compound's structure, which includes a short, hydrophobic three-carbon (C3) spacer arm, contributes to this limited aqueous solubility. To achieve a working concentration, the crosslinker must first be dissolved in a small volume of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[4][7][8][9]
Q2: What is the best organic solvent for dissolving this compound?
High-purity, anhydrous DMSO or DMF are the recommended solvents.[4][7] It is critical to use a dry (anhydrous) solvent, as the NHS ester group is highly susceptible to hydrolysis, which inactivates the reagent.[9][10] DMSO is very hygroscopic (readily absorbs moisture from the air), so it is essential to use a fresh aliquot from a properly stored bottle.[8]
Q3: I dissolved the crosslinker in DMSO, but it precipitated when I added it to my protein solution. What should I do?
Precipitation upon addition to an aqueous buffer is a clear sign that the crosslinker's solubility limit has been exceeded.[8] This can be caused by several factors:
-
High Concentration of Stock Solution: The initial concentration in the organic solvent may be too high.
-
Excessive Organic Solvent: The final concentration of the organic solvent in the reaction mixture should be kept to a minimum, typically not exceeding 10% (v/v), as higher concentrations can cause protein precipitation.[8]
-
Low Temperature: Performing the reaction at 4°C can decrease the solubility of the crosslinker.
Troubleshooting Steps:
-
Reduce the crosslinker concentration: Try lowering the molar excess of the crosslinker. A common starting point is a 20- to 50-fold molar excess over the protein.[8]
-
Add the crosslinker slowly: Add the dissolved crosslinker to the protein solution dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that lead to precipitation.
-
Warm the reaction slightly: If your protein is stable at room temperature, performing the reaction at this temperature instead of 4°C can improve solubility.
Q4: What is the optimal pH for reactions involving this compound?
The optimal pH for NHS ester reactions is a balance between amine reactivity and ester hydrolysis. The recommended pH range is 7.2 to 8.5.[5][7][9]
-
Below pH 7.2: The primary amine groups on the protein are mostly protonated (-NH3+) and thus are not effective nucleophiles, leading to a very slow reaction.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, which inactivates the crosslinker before it can react with the protein.[5][7]
Q5: Which buffers should I use or avoid for the conjugation reaction?
-
Recommended Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers are ideal, provided their pH is within the optimal 7.2-8.5 range.[5][7]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target protein for reaction with the NHS ester, significantly reducing conjugation efficiency.[7][9] These buffers are, however, useful for quenching the reaction once it is complete.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Crosslinker powder will not dissolve in organic solvent. | 1. Solvent is not anhydrous. Moisture has hydrolyzed the NHS ester, creating byproducts with different solubility profiles.[10] 2. Concentration is too high. | 1. Use a fresh, unopened bottle of high-purity, anhydrous DMSO or DMF. Store solvents properly with desiccants. 2. Try dissolving a smaller amount of the powder or increasing the solvent volume. |
| Precipitate forms immediately upon adding crosslinker to aqueous buffer. | 1. Poor aqueous solubility. The crosslinker's solubility limit was exceeded. 2. High final organic solvent concentration. Too much DMSO/DMF can cause the protein itself to precipitate.[8] | 1. Add the crosslinker stock solution slowly to the protein solution while vortexing. 2. Ensure the final concentration of organic solvent does not exceed 10% of the total reaction volume.[8] 3. Decrease the molar excess of the crosslinker used in the reaction. |
| Low or no crosslinking yield. | 1. Hydrolysis of NHS ester. The reagent was inactivated by moisture before or during the reaction. This is the most common cause of failure.[9][10] 2. Suboptimal pH. The buffer pH is too low (<7.2) or too high (>8.5).[9] 3. Competing nucleophiles. The buffer contains primary amines (e.g., Tris, glycine).[9] | 1. Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[8] Prepare the stock solution in anhydrous solvent immediately before use.[7][8] 2. Verify the pH of your reaction buffer. 3. Perform a buffer exchange into an appropriate amine-free buffer (e.g., PBS) before starting. |
Experimental Protocols
Protocol 1: Solubility Test of this compound
This protocol helps determine the approximate solubility of the crosslinker in different solvents.
-
Preparation: Dispense 1 mg of this compound into several microcentrifuge tubes.
-
Solvent Addition: Add 50 µL of the test solvent (e.g., anhydrous DMSO, anhydrous DMF) to the first tube.
-
Dissolution: Vortex the tube vigorously for 1 minute. Observe if the solid has completely dissolved.
-
Titration: If the solid dissolves, add another 1 mg of the crosslinker and repeat step 3. Continue until the solid no longer dissolves completely. This provides an estimate of the saturation point.
-
Comparison: Repeat for other solvents to compare solubility.
Illustrative Solubility Data
| Solvent | Estimated Solubility (at 25°C) | Notes |
| Anhydrous DMSO | ~50 mg/mL[4] | Recommended for preparing high-concentration stock solutions. |
| Anhydrous DMF | ~50 mg/mL[4] | Good alternative to DMSO. Ensure high purity. |
| Acetonitrile (ACN) | Moderately Soluble | Can be used but may be less compatible with aqueous protein solutions. |
| Water / Aqueous Buffers | Insoluble to Very Poorly Soluble[4][5] | Direct dissolution in aqueous buffers is not recommended. |
Note: This data is illustrative for typical non-sulfonated NHS esters. Actual solubility should be determined experimentally.
Protocol 2: General Crosslinking of a Protein
-
Prepare Protein Solution: Dissolve or dilute the protein in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5) at a concentration of 1-10 mg/mL.[7][9]
-
Prepare Crosslinker Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10-20 mM stock solution by dissolving the required amount in anhydrous DMSO.
-
Initiate Reaction: Add a 20- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[8] Add the DMSO stock solution slowly while vortexing to prevent precipitation. Ensure the final DMSO concentration is below 10%.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quench Reaction: Stop the reaction by adding a quenching buffer that contains primary amines, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purification: Remove excess, non-reacted crosslinker and quenching buffer using a desalting column or dialysis.
Visual Guides
Caption: Workflow for using poorly soluble this compound.
Caption: Logic diagram for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 98604-88-7|DC Chemicals [dcchemicals.com]
- 3. glpbio.cn [glpbio.cn]
- 4. covachem.com [covachem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: NHS Ester Activity Confirmation
This guide provides researchers, scientists, and drug development professionals with essential information for confirming the activity of N-Hydroxysuccinimide (NHS) esters prior to their use in conjugation reactions. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting NHS esters with primary amines?
The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[][2] A commonly recommended pH is 8.3-8.5.[3][4] At this pH, the primary amines on the target molecule are sufficiently deprotonated and therefore more nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[4]
Q2: How stable are NHS esters in aqueous solutions?
NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation to primary amines.[][2][5] The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[2][4] For instance, the half-life of a typical NHS ester can be several hours at pH 7 and 0°C, but this can decrease to as little as 10 minutes at pH 8.6 and 4°C.[2]
Q3: Can I store NHS esters in solution?
It is highly recommended to prepare solutions of NHS esters immediately before use.[6] If short-term storage is necessary, the NHS ester should be dissolved in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and stored at -20°C under an inert gas atmosphere.[6] Aqueous solutions of NHS esters should be used immediately after preparation.[3]
Q4: What buffers are recommended for NHS ester conjugation reactions?
It is crucial to use amine-free buffers to avoid any competing reactions with the NHS ester.[4] Commonly recommended buffers include 0.1 M sodium bicarbonate or phosphate (B84403) buffers with a pH between 8.3 and 8.5.[3][4] Buffers containing primary amines, such as Tris, should be avoided as they will react with the NHS ester.[2][3]
Q5: How can I purify my molecule after conjugation with an NHS ester?
After the conjugation reaction, it is important to remove unreacted NHS ester and the N-hydroxysuccinimide byproduct.[3] Common purification methods include gel filtration, dialysis, and various forms of chromatography.[3][4] The most suitable method will depend on the specific characteristics of the labeled molecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Inactive NHS ester: The NHS ester may have hydrolyzed due to improper storage or handling. | Confirm the activity of your NHS ester using the provided protocol.[6][7] |
| Suboptimal pH: The reaction pH may be too low, leading to protonated and unreactive primary amines. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[][2] | |
| Presence of competing nucleophiles: The reaction buffer may contain primary amines (e.g., Tris). | Use an amine-free buffer such as sodium bicarbonate or phosphate buffer.[3][4] | |
| Dilute protein/molecule solution: In dilute solutions, the hydrolysis of the NHS ester can be a significant competing reaction.[6] | Increase the concentration of your protein or target molecule to favor the conjugation reaction. | |
| Precipitation of the target molecule after adding the NHS ester | High concentration of organic solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. A high final concentration of this solvent can cause proteins to precipitate. | Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.[6] |
| Change in solubility: The modification of the target molecule with the NHS ester may alter its solubility properties. | Experiment with different buffer conditions or consider adding solubility-enhancing agents. |
Quantitative Data Summary
The stability of NHS esters is critical for successful conjugation. The following table summarizes the half-life of NHS esters under different pH and temperature conditions. This data is for N-hydroxysuccinimide esters in general and can be used as an estimate for the behavior of specific NHS ester compounds.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[2] |
| 8.6 | 4 | 10 minutes[2] |
Experimental Protocols
Protocol: Qualitative Assessment of NHS Ester Activity
This protocol allows for a qualitative assessment of the activity of an NHS ester reagent by spectrophotometrically detecting the release of the N-hydroxysuccinimide (NHS) leaving group upon forced hydrolysis.[6][7] An active NHS ester will show a significant increase in absorbance at 260 nm after treatment with a strong base.[6]
Materials:
-
NHS ester reagent to be tested
-
Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7-8)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) if the NHS ester is not water-soluble
-
0.5-1.0 N Sodium Hydroxide (NaOH)
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of the amine-free buffer.[6][7] If the reagent is not water-soluble, first dissolve it in 0.25 mL of DMSO or DMF and then add 2 mL of buffer.[6][7]
-
Prepare a Control: Prepare a control tube containing the same buffer (and organic solvent, if used) without the NHS ester.[6]
-
Measure Initial Absorbance: Zero the spectrophotometer at 260 nm using the control solution.[6] Promptly measure and record the absorbance of the reagent solution.[7]
-
Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH.[6][7] Vortex the tube for 30 seconds to mix thoroughly.[6]
-
Measure Final Absorbance: Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[6][7]
Interpretation of Results:
A significant increase in the absorbance at 260 nm after the addition of NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS leaving group.[6] If there is little to no increase in absorbance, it is likely that the NHS ester was already hydrolyzed and is therefore inactive.[6]
Visualizations
Caption: Workflow for confirming NHS ester activity.
Caption: Troubleshooting low NHS ester conjugation.
References
minimizing off-target reactions of Bis-SS-C3-NHS ester
Welcome to the technical support center for Bis-SS-C3-NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on minimizing off-target reactions and ensuring successful conjugation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound, focusing on its reactivity, stability, and potential side reactions.
Q1: What are the primary off-target reactions of this compound? A1: The most significant side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group in the presence of water.[1][2][3] This reaction competes with the desired conjugation to primary amines and results in a non-reactive carboxylic acid, which reduces conjugation efficiency.[2] Additionally, under certain conditions, NHS esters can react with other nucleophilic residues such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, though these reactions are generally less favorable.[2][3][4]
Q2: How does pH critically influence the outcome of the conjugation reaction? A2: The pH of the reaction buffer is a critical parameter that dictates the balance between two competing processes:
-
Amine Reactivity: For the reaction to occur, the target primary amines on the biomolecule (e.g., the ε-amino group of lysine) must be in their deprotonated, nucleophilic state (-NH2). This is favored at a pH above the pKa of the amine.[3]
-
NHS Ester Stability: The stability of the NHS ester is inversely related to pH. As the pH increases, the rate of hydrolysis rises sharply.[3][5] For example, the half-life of an NHS ester can be several hours at pH 7 but drops to only minutes at pH 9.[5][6][7] Therefore, the optimal pH for conjugation is a compromise, typically between 7.2 and 8.5 , which maximizes amine reactivity while minimizing hydrolysis.[2][3][6][8]
Q3: Which buffers should I use for the reaction, and which should I avoid? A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[2][8][9] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with the conjugation step and should be strictly avoided.[2][3] However, these reagents are ideal for quenching the reaction once it is complete.[2][6]
Q4: How should I prepare and store the this compound reagent? A4: this compound is sensitive to moisture.[2][10] It should be stored desiccated at -20°C.[2][9] Before use, the vial must be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[2][11] For the reaction, it is highly recommended to prepare a stock solution immediately before use by dissolving the reagent in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][3][12] Do not store the reagent in aqueous solutions.[10]
Q5: Why is quenching the reaction important, and what are the best quenching agents? A5: Quenching is a critical step to stop the reaction and deactivate any unreacted NHS ester.[13] This prevents the highly reactive ester from modifying other molecules during downstream purification or analysis, which could lead to non-specific labeling and inaccurate results.[13] The most common and effective quenching agents are small molecules containing primary amines. A final concentration of 20-50 mM is typically sufficient.[2][13]
-
Tris (tris(hydroxymethyl)aminomethane): Widely used and highly effective.[13][14]
-
Ethanolamine or Lysine (B10760008): Also effective alternatives.[13][14]
Troubleshooting Guide
This guide provides solutions to common problems encountered during conjugation experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of NHS Ester: The reagent was exposed to moisture or the reaction pH was too high. | Prepare the NHS ester stock solution fresh in anhydrous DMSO or DMF immediately before use.[2][3] Ensure the reaction pH is within the optimal 7.2-8.5 range.[2] Consider running the reaction at 4°C to slow hydrolysis.[2] |
| Suboptimal pH: The reaction pH is too low, causing protonation of target amines. | Verify the pH of your reaction buffer with a calibrated meter. The optimal pH is between 7.2 and 8.5.[2][3] | |
| Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) using dialysis or a desalting column before starting the reaction.[2][3] | |
| Protein Aggregation/Precipitation | High Degree of Labeling: Excessive modification of lysine residues neutralizes their positive charge, altering the protein's isoelectric point (pI) and reducing solubility.[2][3] | Reduce the molar excess of the this compound in the reaction.[2] Perform pilot experiments with varying molar ratios to determine the optimal level of modification that maintains protein solubility. |
| Solvent Effect: The concentration of organic solvent (DMSO/DMF) used to dissolve the ester is too high. | Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[2][7] | |
| Inconsistent Results | Reagent Instability: The NHS ester reagent has degraded due to improper storage or handling. | Always store the reagent desiccated at -20°C and allow it to warm to room temperature before opening.[2][9] Use freshly prepared stock solutions for each experiment. |
| Variable Reaction Time/Temperature: Inconsistent incubation conditions affect the balance between conjugation and hydrolysis. | Standardize the reaction time and temperature for all experiments. Use a timer and a temperature-controlled environment. | |
| Presence of Unwanted Side Products | Reaction with Non-Targeted Residues: At higher pH, side reactions with serine, threonine, or tyrosine can occur. | Maintain the reaction pH at the lower end of the optimal range (e.g., 7.2-7.5) to increase specificity for primary amines. |
| Ineffective Quenching: The quenching agent concentration was too low or the incubation time was too short. | Increase the final concentration of the quenching agent to 20-50 mM and incubate for at least 15-30 minutes at room temperature.[2][13] |
Quantitative Data Summary
The efficiency of NHS ester chemistry is highly dependent on key reaction parameters. The tables below summarize critical quantitative data for optimizing your experiments.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & References |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester stability.[2][3][6][8] |
| Buffer | Phosphate, HEPES, Borate, Bicarbonate | Must be free of primary amines to avoid competing reactions.[2][8][9] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can minimize the rate of hydrolysis, potentially increasing yield.[2][8] |
| Reaction Time | 30 minutes - 4 hours | Dependent on temperature, pH, and reactant concentrations.[2][6][15] |
| Molar Ratio (Ester:Protein) | 5- to 20-fold molar excess | A common starting point; should be optimized for the specific application.[2][7] |
Table 2: pH-Dependent Hydrolysis of NHS Esters
| Condition | Approximate Half-Life | Reference(s) |
| pH 7.0, 4°C | 4 - 5 hours | [6] |
| pH 8.6, 4°C | 10 minutes | [5][6] |
| pH 9.0, Aqueous Solution | Minutes | [7][8] |
Visualizing the Process
Diagrams can clarify complex workflows and chemical principles. The following visualizations illustrate the experimental workflow, reaction mechanism, and a troubleshooting decision process.
Caption: A typical experimental workflow for NHS ester bioconjugation.
Caption: The desired aminolysis pathway vs. the competing hydrolysis side reaction.
Caption: A decision tree for troubleshooting low conjugation yield.
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization may be required for specific applications.
Protocol 1: General Protein Conjugation
This protocol describes a typical procedure for conjugating a protein with this compound.
-
Prepare the Protein Solution:
-
Prepare NHS Ester Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[2]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved NHS ester to the protein solution while gently mixing. A 5- to 20-fold molar excess is a common starting point.[2][7] The final volume of organic solvent should not exceed 10% of the total reaction volume.[2][7]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[2][3][15]
-
-
Quench the Reaction:
-
Purification:
Protocol 2: Analysis by SDS-PAGE
This protocol is for analyzing the results of a crosslinking reaction.
-
Sample Preparation:
-
Take aliquots of the protein before conjugation (negative control) and after conjugation and purification.
-
Prepare two samples of the conjugated protein: one with a reducing agent (like DTT or β-mercaptoethanol) in the loading buffer and one without (non-reducing). The disulfide bond in Bis-SS-C3-NHS is cleavable.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel.
-
Run the gel according to standard procedures.
-
-
Analysis:
-
Stain the gel (e.g., with Coomassie Brilliant Blue).
-
Non-reducing lane: Look for higher molecular weight bands corresponding to crosslinked species compared to the unconjugated control.
-
Reducing lane: The disulfide bond in the crosslinker will be cleaved. If intermolecular crosslinking occurred, the higher molecular weight bands should disappear, and the protein should run at its original monomeric size.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: ADC Homogeneity with Bis-SS-C3-NHS Ester
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve ADC homogeneity when using the cleavable linker, Bis-SS-C3-NHS ester.
Frequently Asked Questions (FAQs)
Q1: Why is my ADC product heterogeneous when using this compound?
This compound is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) ester reactive groups.[1] These groups react with primary amines, primarily the ε-amine of lysine (B10760008) residues on the surface of the antibody, to form stable amide bonds.[2][3] A typical IgG antibody has numerous solvent-accessible lysine residues, and conjugation with NHS esters occurs in a non-specific, stochastic manner.[4][] This random conjugation results in a heterogeneous mixture of ADC molecules with a wide distribution of drug-to-antibody ratios (DARs), including unconjugated antibody (DAR=0) and various drug-loaded species.[6][7] This heterogeneity can significantly impact the ADC's overall therapeutic index, affecting its pharmacokinetics, efficacy, and toxicity profile.[7]
Q2: How can I control the average Drug-to-Antibody Ratio (DAR) and improve homogeneity?
While achieving a perfectly homogeneous ADC with this linker is challenging, you can influence the average DAR and narrow the distribution by carefully optimizing conjugation reaction conditions. The key is to find a balance that favors the desired level of conjugation without causing antibody aggregation or degradation.[8]
Key parameters to optimize include:
-
Molar Ratio of Linker/Drug to Antibody: Increasing the molar excess of the drug-linker complex will generally lead to a higher average DAR. It is crucial to perform optimization studies to find the ideal ratio for your specific antibody and payload.
-
Reaction pH: The reaction between NHS esters and primary amines is highly pH-dependent. The optimal pH range is typically between 8.0 and 9.0 (a common choice is pH 8.5) to ensure the lysine amine groups are deprotonated and sufficiently nucleophilic.[9] At lower pH, the reaction is slow, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[9][10]
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the extent of conjugation but also risk increasing NHS ester hydrolysis and potential antibody aggregation.[11] Typical reactions are run for 1-4 hours at room temperature or 4°C.[9][12] Monitoring the reaction over time is recommended to determine the optimal endpoint.
Table 1: General Impact of Reaction Parameters on Average DAR
| Parameter | Low Setting | High Setting | Rationale |
| Linker/Drug:Antibody Molar Ratio | Lower Average DAR | Higher Average DAR | A higher concentration of the linker-drug complex increases the probability of reaction with available lysine residues.[2] |
| pH | Slower Reaction, Lower DAR | Faster Reaction (up to a point) | Optimal reactivity for primary amines is at a pH above their pKa (around pH 8.0-9.0), but hydrolysis of the NHS ester increases significantly at very high pH.[9] |
| Temperature | Slower Reaction, Lower DAR | Faster Reaction, Higher DAR | Increased kinetic energy accelerates the reaction rate, but can also promote aggregation and linker hydrolysis.[10] |
| Reaction Time | Lower Average DAR | Higher Average DAR | Longer exposure allows more conjugation events to occur before the reaction is quenched, but also increases the risk of side reactions.[8] |
Q3: My ADC is showing significant aggregation. What are the potential causes and solutions?
ADC aggregation is a common problem that can compromise stability, efficacy, and safety.[13] The attachment of hydrophobic payloads and linkers to the antibody surface increases the overall hydrophobicity of the protein, which can lead to the formation of soluble and insoluble aggregates.[11][14]
Troubleshooting & Mitigation Strategies:
-
Optimize DAR: Higher DAR values often correlate with increased aggregation due to greater hydrophobicity. Aim for the lowest DAR that still provides the desired efficacy.
-
Modify Linker (if possible): While this guide focuses on this compound, a potential strategy in ADC design is to incorporate hydrophilic spacers, like polyethylene (B3416737) glycol (PEG), into the linker to counteract the hydrophobicity of the payload.[11][15]
-
Formulation Optimization: Screen different buffer conditions (e.g., pH, ionic strength) and excipients (e.g., arginine, polysorbate) that are known to reduce protein aggregation.
-
Purification: Use chromatographic techniques like Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove aggregates from the final product.[11]
Q4: I am observing premature payload release in stability studies. Why is this happening?
The this compound contains a disulfide bond, which is designed to be cleaved inside the target cell where the concentration of reducing agents like glutathione (B108866) is high.[1][16] However, this disulfide bond can be susceptible to premature cleavage in the bloodstream.
Potential Causes and Investigation:
-
Linker Instability: The disulfide bond may be prematurely reduced in circulation, leading to off-target toxicity.[13]
-
Investigative Steps: Assess the stability of your ADC in plasma from relevant species (e.g., mouse, human) by incubating the ADC and measuring the amount of released payload over time using techniques like LC-MS.[17] If instability is confirmed, linker modification may be necessary for future ADC candidates.
Experimental Protocols & Methodologies
Protocol 1: Two-Step ADC Conjugation using this compound
This two-step protocol provides better control over the reaction by first conjugating the amine-containing drug to the linker, followed by conjugation of the drug-linker complex to the antibody.
Part A: Synthesis of the Drug-Linker Complex
-
Reagent Preparation:
-
Dissolve the amine-containing cytotoxic drug in anhydrous Dimethylformamide (DMF) to a final concentration of 10 mM.
-
Dissolve this compound (e.g., 2 to 5-fold molar excess over the drug) in anhydrous DMF or DMSO.
-
-
Reaction:
-
Slowly add the this compound solution to the dissolved drug solution with gentle stirring.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugated drug-linker complex.
-
-
Purification:
-
Purify the drug-linker conjugate using reversed-phase HPLC.
-
Collect and pool the fractions containing the desired product and confirm its molecular weight by mass spectrometry.
-
Lyophilize the pure fractions to obtain the drug-linker complex as a solid.
-
Part B: Conjugation of Drug-Linker Complex to Antibody
-
Antibody Preparation:
-
Exchange the antibody into a conjugation-compatible buffer, such as Borate Buffer (e.g., 50 mM, pH 8.5) or PBS (pH 8.0-8.5), using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Reagent Preparation:
-
Dissolve the purified drug-linker complex from Part A in anhydrous DMSO to a final concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 5:1 to 20:1) of the drug-linker solution to the prepared antibody solution with gentle mixing. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent, such as 1 M Tris buffer, to a final concentration of 50-100 mM to react with and cap any unreacted NHS esters.[2]
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated drug-linker complex and other impurities using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[11]
-
Protocol 2: Characterization of DAR by Hydrophobic Interaction Chromatography (HIC)
HIC is the most widely used method for DAR analysis of cysteine-linked ADCs and is also effective for lysine-linked ADCs, as it separates species based on the increased hydrophobicity imparted by the drug-linker.[18][19]
-
Materials:
-
Mobile Phase A: e.g., 2 M Ammonium Sulfate or 1.5 M Sodium Chloride in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol.
-
HIC Column: A column suitable for antibody separations (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
-
Methodology:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatographic Separation:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute the ADC species using a descending linear salt gradient (e.g., from 100% A to 100% B over 30-60 minutes). Species with higher DARs are more hydrophobic and will elute later (at lower salt concentrations).
-
-
Data Analysis:
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR 0, 1, 2, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (DARi × % Peak Areai) / Σ (% Peak Areai)
-
-
Visual Guides: Workflows and Diagrams
ADC Synthesis and Analysis Workflow
The following diagram outlines the general workflow for producing and characterizing an ADC using this compound.
Caption: General workflow for ADC production and homogeneity analysis.
Chemical Reaction Scheme
This diagram illustrates the two-step chemical reaction for conjugating an amine-containing drug to an antibody's lysine residue using this compound.
Caption: Two-step reaction scheme for ADC synthesis.
Troubleshooting Decision Tree
Use this guide to diagnose and address common issues encountered during ADC development.
Caption: Decision tree for troubleshooting common ADC issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njbio.com [njbio.com]
- 6. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. axolabs.com [axolabs.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 17. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. blog.crownbio.com [blog.crownbio.com]
avoiding antibody denaturation during labeling
This guide provides researchers, scientists, and drug development professionals with essential information to prevent antibody denaturation and troubleshoot common issues encountered during antibody labeling experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the antibody labeling process, offering potential causes and solutions.
Question: Why has my antibody lost its binding activity after labeling?
Answer: Loss of antibody activity post-labeling is a common issue that can stem from several factors:
-
Modification of Critical Residues: The labeling reaction may have altered amino acids, such as lysine, within or near the antigen-binding site (paratope).[1] This can sterically hinder the antibody's ability to recognize its epitope.[1][2]
-
Over-labeling: Attaching too many label molecules can cause conformational changes in the antibody's structure or physically block the binding site.[1][] This is a frequent cause of reduced or completely lost activity.[2]
-
Harsh Reaction Conditions: Exposing the antibody to extreme pH, high temperatures, or aggressive organic solvents during the labeling process can lead to irreversible denaturation.[][4][5]
-
Aggregation: The conjugation process can sometimes induce the formation of antibody aggregates, which are often non-functional and can reduce the concentration of active, monomeric antibody.[6][7]
Solutions:
-
Optimize the Dye-to-Antibody Ratio: Reduce the molar ratio of the labeling reagent to the antibody to decrease the degree of labeling (DOL).[1] A typical target DOL is between 3 and 8 for fluorescent labels.[]
-
Use Site-Specific Labeling Kits: Consider using labeling technologies that target regions of the antibody away from the antigen-binding site, such as the Fc region, to preserve its functionality.[1]
-
Control Reaction Conditions: Ensure the labeling buffer has a pH that is optimal for both the reaction chemistry and antibody stability, typically between 7.0 and 8.5 for amine-reactive dyes.[4][8] Avoid exposing the antibody to high temperatures.[9][10]
-
Purify the Antibody: Ensure the starting antibody is pure (>95%) and free from protein contaminants that could interfere with the reaction.[11][12]
Question: My labeled antibody shows high background or non-specific staining. What is the cause?
Answer: High background can obscure specific signals and is often caused by one of the following:
-
Antibody Aggregates: Labeled antibody aggregates can bind non-specifically to surfaces or cells, causing high background.[6]
-
Excess Unconjugated Label: Failure to remove all free, unconjugated label molecules after the reaction is a primary cause of non-specific signal.
-
Over-labeled Antibody: Antibodies with a very high degree of labeling can become "sticky" due to increased hydrophobicity or altered charge, leading to non-specific binding.
-
Fc Receptor Binding: The Fc region of the labeled antibody may bind non-specifically to Fc receptors on certain cell types.[13]
Solutions:
-
Efficient Purification: Use size exclusion chromatography, dialysis, or spin columns to thoroughly remove any free label after the conjugation reaction.[]
-
Centrifuge the Conjugate: Before use, spin the labeled antibody solution in a microcentrifuge to pellet any aggregates.[15]
-
Optimize Labeling Ratio: As with loss of activity, reducing the dye-to-antibody ratio can prevent the formation of over-labeled, "sticky" antibodies.[1]
-
Use Blocking Agents: In your experimental protocol, use appropriate blocking buffers (e.g., serum from the same species as the secondary antibody or Fc blocking reagents) to minimize non-specific binding.[13][15]
Question: The fluorescence signal from my labeled antibody is weak or absent. What should I do?
Answer: A weak or non-existent signal can be frustrating. The issue may lie with the labeling reaction itself or with the labeled antibody's performance.
-
Low Labeling Efficiency: The conjugation reaction may have been inefficient due to suboptimal buffer conditions or interfering substances.
-
Signal Quenching: Over-labeling can lead to self-quenching, where fluorophores are so close to each other that they diminish each other's signal.[1][] This is particularly common with dyes like FITC.[]
-
Antibody Denaturation: The antibody may have been denatured during labeling or storage, resulting in a loss of ability to bind its target.[7][16]
-
Photobleaching: Fluorescently labeled antibodies are sensitive to light, and prolonged exposure can permanently destroy the fluorophore's signal.[17]
Solutions:
-
Verify Buffer Composition: Ensure the antibody buffer is free of interfering substances like Tris, glycine, sodium azide, or carrier proteins like BSA, which can compete with the antibody for the label.[12][18]
-
Determine Degree of Labeling (DOL): Use UV-Vis spectrophotometry to calculate the DOL and confirm that the labeling was successful.[1] This helps distinguish between a failed reaction and other issues like quenching or inactivity.
-
Perform a Titration: The optimal concentration for a labeled antibody may be different from its unlabeled counterpart. Titrate the antibody in your application to find the concentration that gives the best signal-to-noise ratio.[19]
-
Proper Storage and Handling: Store fluorescently labeled antibodies protected from light, typically at 2-8°C.[17][20] Avoid repeated freeze-thaw cycles, which can denature the antibody.[16][20]
Frequently Asked Questions (FAQs)
Q1: What are the ideal buffer conditions for antibody labeling?
A1: The ideal buffer must be compatible with both the antibody's stability and the labeling chemistry. For the common amine-reactive labeling (e.g., NHS esters), amine-free and azide-free buffers like PBS or HEPES at a pH of 7.0-8.5 are recommended.[8][18] Avoid buffers containing Tris or glycine, as they have primary amines that will compete in the reaction.[18][21]
| Parameter | Recommendation | Rationale |
| Buffer Type | PBS, HEPES, MOPS, Bicarbonate | Amine-free to prevent interference with amine-reactive labeling chemistry.[18] |
| pH | 7.0 - 8.5 | Optimal for amine-reactive labeling while maintaining stability for most antibodies.[4] |
| Additives | Avoid BSA, gelatin, glycine, Tris, sodium azide | These substances contain primary amines or can otherwise inhibit the conjugation reaction.[12][18] |
Q2: What is the recommended concentration and purity for an antibody before labeling?
A2: For efficient labeling, the antibody should be of high purity and concentration.
| Parameter | Recommendation | Rationale |
| Purity | > 95% | Impurities can compete for the label, reducing conjugation efficiency.[11][12] |
| Concentration | > 0.5 mg/mL (1-2 mg/mL is ideal) | Higher concentrations drive the reaction forward and minimize hydrolysis of the reactive label.[11][22][23] |
Q3: How does temperature affect the antibody labeling process?
A3: Temperature influences both reaction kinetics and antibody stability. Most labeling reactions are performed at room temperature. While higher temperatures can increase the reaction rate, they also increase the risk of antibody denaturation and aggregation.[4][5][9][10] Conversely, performing reactions at 4°C can improve stability for sensitive antibodies but will require a longer incubation time. It is critical to follow the specific protocol for the labeling reagent being used.
Q4: How should I store my newly labeled antibody?
A4: Proper storage is critical to preserving the functionality of the labeled antibody. Storage conditions depend on the type of conjugate.
| Conjugate Type | Short-Term Storage (1-2 weeks) | Long-Term Storage (>2 weeks) | Key Considerations |
| Unlabeled Antibody | 2-8°C | Aliquot and store at -20°C or -80°C.[17][20] | Avoid repeated freeze-thaw cycles.[16][20] Do not use frost-free freezers.[17][24] |
| Fluorescent Conjugates | 2-8°C in the dark.[20] | 2-8°C in the dark. | Do not freeze , as it can damage the fluorophore and cause aggregation.[20][24] Protect from light to prevent photobleaching.[17] |
| Enzyme Conjugates (HRP, AP) | 2-8°C | 2-8°C. For -20°C storage, add glycerol (B35011) to 50%.[25] | Enzyme activity is often sensitive to freezing.[17][25] |
Experimental Protocols & Visualizations
General Protocol: Antibody Labeling with an Amine-Reactive Dye
This protocol provides a general workflow for conjugating an antibody with a succinimidyl (NHS) ester-activated fluorescent dye.
1. Antibody Preparation:
-
Buffer Exchange: The antibody must be in an amine-free buffer (e.g., PBS, pH 7.4-8.0). If the antibody is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[23]
-
Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL.[11][23]
2. Labeling Reaction:
-
Reagent Preparation: Dissolve the amine-reactive dye in an anhydrous organic solvent like DMSO immediately before use.
-
Molar Ratio Calculation: Determine the volume of dye solution needed to achieve the desired molar excess (e.g., 10-fold molar excess of dye to antibody).
-
Conjugation: Add the calculated volume of dye solution to the antibody solution while gently vortexing.
3. Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
4. Purification:
-
Removal of Unconjugated Dye: Separate the labeled antibody from the free dye using a size exclusion chromatography column (e.g., Sephadex G-25), a spin column, or dialysis.[][23] The first colored fraction to elute from a chromatography column is the labeled antibody.
5. Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye to calculate the antibody concentration and the degree of labeling (DOL).[1][23]
Visual Workflow for Antibody Labeling
References
- 1. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisionantibody.com [precisionantibody.com]
- 5. Heat denaturation of the antibody, a multi-domain protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. proteinstable.com [proteinstable.com]
- 9. The effect of temperature on the binding kinetics and equilibrium constants of monoclonal antibodies to cell surface antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 12. bidmc.org [bidmc.org]
- 13. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. ABclonal [abclonal.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. How to Conjugate Your Own Antibody: Three Conjugation Tips | Bio-Techne [bio-techne.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Antibodies Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 21. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 22. colibri-cytometry.com [colibri-cytometry.com]
- 23. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 24. sysy-histosure.com [sysy-histosure.com]
- 25. Antibody Storage and Antibody Shelf Life [labome.com]
Technical Support Center: Optimizing Bis-SS-C3-NHS Ester Reactions
Welcome to the technical support center for Bis-SS-C3-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of a this compound?
A this compound is a homobifunctional crosslinker. The N-hydroxysuccinimide (NHS) esters on both ends of the molecule react with primary amines (-NH2), which are found on the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[1][2] This reaction, a nucleophilic acyl substitution, forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[2][] The "SS" in the name indicates a disulfide bond in the linker's spacer arm, which can be cleaved by reducing agents, allowing for the separation of the conjugated molecules. The "C3" denotes a 3-carbon spacer. This reagent is often used in the synthesis of antibody-drug conjugates (ADCs).[4]
Q2: What is the optimal pH for the reaction?
The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[][5] A pH of 8.3-8.5 is often recommended to balance the reactivity of the primary amines and the stability of the NHS ester.[6] Below pH 7.2, the reaction rate slows as primary amines become protonated. Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce conjugation efficiency.[6][7]
Q3: What buffers and solvents are recommended?
It is crucial to use an amine-free buffer for the reaction. Phosphate (B84403) buffer, bicarbonate buffer, borate (B1201080) buffer, and HEPES buffer are all suitable choices.[5][7] Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester and should be avoided during the conjugation step.[5] However, Tris or glycine can be used to quench the reaction.[5] this compound is not readily soluble in aqueous solutions and should first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][6] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10%.
Q4: How should I store the this compound reagent?
The reagent should be stored at -20°C in a desiccator to protect it from moisture.[5][8] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[1] For stock solutions in anhydrous DMSO or DMF, it is recommended to prepare them fresh before use. If short-term storage is necessary, store in small aliquots at -20°C for no more than 1-2 months, minimizing freeze-thaw cycles.[8]
Q5: How can I confirm that my NHS ester reagent is still active?
The activity of an NHS ester can be assessed by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.[1] NHS has a characteristic absorbance at 260-280 nm.[1][7] By comparing the absorbance of a solution of the reagent before and after forced hydrolysis with a mild base, a significant increase in absorbance will indicate an active reagent.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester: The reagent was exposed to moisture during storage or the reaction pH was too high. | Store the reagent properly with a desiccant and allow it to warm to room temperature before opening.[1] Ensure the reaction pH is within the optimal range of 7.2-8.5.[][5] Prepare the reagent solution immediately before use.[8] |
| Inactive reagent: The NHS ester has degraded over time. | Test the activity of the reagent by measuring NHS release upon hydrolysis.[1] If inactive, use a fresh vial of the reagent. | |
| Insufficient incubation time: The reaction was not allowed to proceed for a sufficient duration. | Optimize the incubation time. Typical reactions run for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[2][5] | |
| Dilute protein solution: The concentration of the target molecule is too low, favoring hydrolysis of the NHS ester. | Increase the concentration of the protein or other target molecule in the reaction mixture.[2] | |
| Presence of competing amines: The buffer or other components in the reaction mixture contain primary amines. | Use an amine-free buffer such as PBS, MES, or HEPES.[5][7] Ensure the sample is free from contaminants with primary amines. | |
| Protein Precipitation | High degree of crosslinking: Excessive crosslinking can lead to the formation of large, insoluble aggregates. | Reduce the molar excess of the this compound in the reaction. Optimize the incubation time to prevent over-crosslinking. |
| Solvent incompatibility: The addition of the organic solvent used to dissolve the crosslinker causes the protein to precipitate. | Keep the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture below 10%. Add the crosslinker solution slowly to the protein solution while mixing. | |
| Inconsistent Results | Variable reagent activity: Inconsistent handling and storage of the NHS ester. | Adhere to strict storage and handling protocols to ensure the reagent's reactivity is maintained.[8] |
| Inaccurate quantification of reactants: Errors in measuring the concentration of the protein or the crosslinker. | Use accurate methods to determine the concentration of your starting materials. | |
| Cleavage of Disulfide Bond During Conjugation | Presence of reducing agents: Unintended reduction of the disulfide bond in the linker. | Ensure that no reducing agents (e.g., DTT, TCEP) are present in the reaction buffer or on any labware. |
Data Presentation
Table 1: Recommended Reaction Parameters for this compound
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal reactivity is often observed between pH 8.3 and 8.5.[6] |
| Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures (4°C) can be used for longer incubation times to minimize hydrolysis and for sensitive proteins.[5] |
| Incubation Time | 30 minutes to 2 hours at RT; 2 hours to overnight at 4°C | The optimal time should be determined empirically for each specific application.[2][5] |
| Molar Excess of NHS Ester | 5 to 20-fold molar excess over the target molecule | This should be optimized to achieve the desired degree of labeling without causing precipitation. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency by favoring the bimolecular reaction over hydrolysis.[6] |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Note: These values are for general NHS esters and can vary for specific molecules and buffer conditions.[7]
Experimental Protocols
General Protocol for Protein-Protein Crosslinking
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0).
-
Protein Solution Preparation: Dissolve the proteins to be crosslinked in the reaction buffer to a final concentration of 1-10 mg/mL.[6]
-
Crosslinker Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-50 mM stock solution.[2]
-
Reaction Incubation: Add a 5 to 20-fold molar excess of the crosslinker stock solution to the protein solution. Gently mix and incubate for 30 minutes to 2 hours at room temperature or for 2 to 16 hours at 4°C.[5]
-
Quenching the Reaction: To stop the crosslinking reaction, add a quenching solution containing primary amines (e.g., 1 M Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[5]
-
Purification: Remove excess crosslinker and byproducts by dialysis, size-exclusion chromatography, or another suitable method.
-
Cleavage of Disulfide Bond (Optional): To cleave the disulfide bond, incubate the purified conjugate with a reducing agent such as 50 mM DTT for 30 minutes at 37°C.
Protocol for Testing NHS Ester Activity
-
Reagent Preparation: Dissolve 1-2 mg of the this compound in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7.5). Prepare a control tube with only the buffer.[1]
-
Initial Absorbance Measurement: Measure the absorbance of the reagent solution at 260 nm.[1]
-
Forced Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.[1]
-
Final Absorbance Measurement: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.[1]
-
Interpretation: A significantly higher absorbance in the base-hydrolyzed sample compared to the initial measurement indicates an active NHS ester.[1]
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
comparing Bis-SS-C3-NHS ester and maleimide linkers
An Objective Comparison of Bis-SS-C3-NHS Ester and Maleimide (B117702) Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, particularly for therapeutics like antibody-drug conjugates (ADCs). The linker's properties dictate the stability, specificity, and ultimate efficacy of the final product. This guide provides a head-to-head comparison of two widely used linker chemistries: the cleavable this compound and the thiol-reactive maleimide linker, supported by experimental data and detailed protocols.
Introduction to the Linkers
This compound is a heterobifunctional, cleavable crosslinker. It contains an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (e.g., lysine (B10760008) residues on a protein) and a disulfide bond within its backbone. This disulfide bond is designed to be cleaved under the reducing conditions found inside cells, making it a valuable tool for drug delivery applications where payload release at the target site is desired.[1][2]
Maleimide linkers are characterized by a five-membered cyclic imide structure.[] They are highly selective for sulfhydryl (thiol) groups, which are found on cysteine residues.[4] This reaction, a Michael addition, forms a stable, non-cleavable thioether bond under mild physiological conditions.[5] Maleimide chemistry is a cornerstone of bioconjugation, prized for its efficiency and the ability to achieve site-specific modification.[5]
Chemical Reactivity and Mechanism
The fundamental difference between these linkers lies in their target functional groups and the nature of the covalent bond they form.
This compound: The NHS ester end of the linker reacts with unprotonated primary amines via nucleophilic acyl substitution. This reaction is most efficient at a slightly alkaline pH (7.2-8.5) and results in a stable amide bond, releasing an N-hydroxysuccinimide leaving group.[6][7] The key feature is the disulfide bond within the linker's core, which remains intact during conjugation but can be readily cleaved post-delivery.
Maleimide: The maleimide group reacts with the sulfhydryl group of a cysteine residue through a Michael addition. This reaction is highly chemoselective for thiols within a pH range of 6.5-7.5.[4][8] At neutral pH, the reaction rate with thiols is approximately 1,000 times faster than with amines, allowing for highly specific targeting of cysteine residues.[5][9]
Performance Comparison
The choice between these linkers depends heavily on the specific goals of the bioconjugation, such as the need for payload release, the desired stability of the conjugate, and the level of site-specificity required.
| Feature | This compound | Maleimide Linker |
| Target Group | Primary amines (-NH₂) on lysines, N-terminus[7] | Sulfhydryl/Thiol groups (-SH) on cysteines[4] |
| Resulting Bond | Amide bond (linker to protein), Disulfide bond (within linker) | Thioether bond[8] |
| Bond Stability | Amide: Highly stable.[10] Disulfide: Cleavable by reducing agents (e.g., glutathione (B108866) in cells).[11] | Generally stable, but can be susceptible to a retro-Michael reaction, leading to payload loss, especially in the presence of other thiols.[12][13] |
| Cleavability | Yes (Cleavable at the disulfide bond)[1] | No (Forms a stable, non-cleavable bond)[5] |
| Optimal pH | 7.2 - 8.5[9] | 6.5 - 7.5[] |
| Specificity | Lower site-specificity due to the high abundance of lysine residues on protein surfaces, can lead to a heterogeneous product.[10] | High site-specificity, as cysteine residues are less abundant.[10] Site can be precisely controlled through protein engineering. |
| Key Advantage | Enables controlled, intracellular release of a conjugated payload. | Allows for precise, site-specific conjugation, leading to a more homogeneous product.[14] |
| Key Disadvantage | Random conjugation to lysine residues can potentially impact protein function and result in a heterogeneous drug-to-antibody ratio (DAR).[10] | The thioether bond can exhibit instability in vivo due to exchange with endogenous thiols like albumin or glutathione.[12][14] |
| Side Reactions | Hydrolysis of the NHS ester is a competing reaction that increases with pH.[6][7] | Can react with amines at pH > 7.5; the maleimide ring can undergo hydrolysis at higher pH, rendering it inactive.[][4] |
Experimental Protocols
Detailed and validated protocols are essential for successful and reproducible bioconjugation. The following are generalized workflows.
Protocol 1: NHS Ester Conjugation (e.g., with this compound)
Objective: To label a protein with an NHS ester-functionalized linker.
Materials:
-
Protein of interest (2-10 mg/mL)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (must be amine-free).
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0.[13]
-
Desalting column or dialysis cassette for purification.
Methodology:
-
Protein Preparation: Prepare a solution of the protein in the conjugation buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-20 mM.[13]
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution.[7]
-
Incubation: Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[13]
-
Quenching (Optional but Recommended): Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.[7]
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[13]
-
Characterization: Determine the degree of labeling and purity of the conjugate using methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.
Protocol 2: Maleimide Conjugation
Objective: To label a protein with a maleimide-functionalized molecule.
Materials:
-
Protein of interest containing free cysteine(s)
-
Maleimide reagent
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.5 (degassed).
-
(If needed) Reducing Agent: TCEP or DTT.
-
Desalting column or dialysis cassette.
Methodology:
-
Protein Preparation (Reduction Step): If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Dissolve the protein in conjugation buffer. Add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. Immediately remove the excess TCEP using a desalting column equilibrated with degassed conjugation buffer.[13]
-
Reagent Preparation: Immediately before use, dissolve the maleimide reagent in DMSO or DMF to a concentration of 10-20 mM.[13]
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the dissolved maleimide to the reduced protein solution.[13]
-
Incubation: Flush the reaction vial with nitrogen or argon to minimize re-oxidation of thiols. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[13]
-
Purification: Remove unreacted maleimide by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.[13]
-
Characterization: Assess the purity of the conjugate and determine the degree of labeling.
Conclusion and Recommendations
The choice between this compound and maleimide linkers is dictated by the strategic goals of the bioconjugate's design.
Choose this compound for:
-
Drug Delivery Systems: When the application requires the release of a payload (e.g., a cytotoxic drug) within the reducing environment of a target cell.
-
General Protein Labeling: When robust, stable attachment is needed and site-specificity is not the primary concern.
Choose Maleimide Linkers for:
-
Site-Specific Conjugation: When precise control over the linkage site is critical for preserving protein function and creating a homogeneous product. This is ideal for targeting engineered cysteine residues.[9]
-
Stable Conjugates: For applications where a stable, non-cleavable linkage is paramount and the potential for in vivo instability via retro-Michael reaction is considered an acceptable risk or has been mitigated by next-generation maleimide designs.[9]
For the development of next-generation ADCs and other advanced bioconjugates where stability, homogeneity, and controlled payload release are all critical, a careful evaluation of these and other emerging linker technologies is essential for therapeutic success.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Navigating Protein Interactions: A Comparative Guide to the Mass Spectrometry Analysis of Bis-SS-C3-NHS Ester and Alternative Crosslinkers
For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions is paramount. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to probe these interactions and elucidate protein structures. This guide provides a comprehensive comparison of the mass spectrometry analysis of conjugates formed with Bis-SS-C3-NHS ester, a disulfide-cleavable crosslinker, against a panel of popular alternatives, supported by experimental data and detailed protocols.
At the heart of XL-MS is the crosslinking reagent, a molecule with two or more reactive groups that form covalent bonds with specific amino acid residues, effectively tethering proteins in close proximity. The choice of this reagent is critical and dictates the subsequent analytical workflow and the quality of the resulting data. Here, we delve into the characteristics of this compound and compare its performance with widely-used MS-cleavable and non-cleavable crosslinkers.
Comparison of Crosslinking Reagents
This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., lysine (B10760008) residues and protein N-termini).[1][2] Its key feature is a central disulfide bond within its spacer arm, which can be cleaved under reducing conditions. While primarily marketed as a linker for Antibody-Drug Conjugates (ADCs), its properties are relevant for XL-MS studies.[1][2]
For a comprehensive comparison, we evaluate this compound against four common alternatives: the MS-cleavable reagents Disuccinimidyl sulfoxide (B87167) (DSSO) and Disuccinimidyl dibutyric urea (B33335) (DSBU), and the non-cleavable reagents Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog, Bis(sulfosuccinimide) suberate (BS3).
| Feature | This compound | DSSO | DSBU | DSS | BS3 |
| CAS Number | 98604-88-7[2] | 1341731-18-9 | 143309-84-4 | 68528-80-3 | 82436-77-9 |
| Molecular Weight | 432.47 g/mol [3] | 388.35 g/mol | 424.38 g/mol | 368.35 g/mol | 572.43 g/mol |
| Spacer Arm Length | ~15.7 Å | 10.1 Å | 12.5 Å[1] | 11.4 Å | 11.4 Å |
| Cleavability | Disulfide bond (chemically cleavable)[1] | MS-cleavable (CID)[4] | MS-cleavable (CID)[1][4] | Non-cleavable | Non-cleavable |
| Reactive Group | NHS ester | NHS ester | NHS ester | NHS ester | Sulfo-NHS ester |
| Solubility | Requires organic solvent (e.g., DMSO) | Requires organic solvent (e.g., DMSO)[5] | Requires organic solvent (e.g., DMSO)[5] | Requires organic solvent (e.g., DMSO) | Water-soluble |
| Cell Membrane Permeability | Permeable | Permeable[6] | Permeable | Permeable[6] | Impermeable[6] |
Experimental Workflow and Protocols
A typical XL-MS experiment follows a multi-step workflow, from initial crosslinking to the final data analysis. The choice of crosslinker, particularly its cleavability, introduces variations in the analytical strategy.
Detailed Experimental Protocol (General)
This protocol provides a general framework for in-vitro crosslinking. Optimal conditions, such as protein and crosslinker concentrations, should be empirically determined.
-
Protein Preparation: Prepare the protein sample at a concentration of 0.1-1 mg/mL in an amine-free buffer (e.g., HEPES or PBS, pH 7.5-8.0).[7] Buffers containing primary amines like Tris or glycine (B1666218) are incompatible with NHS-ester chemistry and must be avoided.[8]
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-ester crosslinker in an anhydrous organic solvent like DMSO or DMF to prepare a 10-25 mM stock solution.[7] For water-soluble crosslinkers like BS3, the stock solution can be prepared in the reaction buffer.[5]
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve a final concentration typically in the range of 0.5-2 mM. A 20- to 1000-fold molar excess of crosslinker over protein is a common starting point. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[7] This will consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry:
-
Denaturation, Reduction, and Alkylation: Denature the crosslinked proteins using 8 M urea. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA). Note: For disulfide-cleavable linkers like this compound, the reduction step is deferred if the goal is to analyze the intact crosslink first.
-
Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using a protease such as trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.[7][9]
-
Desalting: Acidify the peptide mixture with formic acid and desalt using a C18 column.[7]
-
-
LC-MS/MS Analysis: Resuspend the dried peptides in 0.1% formic acid and analyze using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[7][10] The data acquisition method will vary depending on the type of crosslinker used.
-
Data Analysis: Use specialized XL-MS search software (e.g., MeroX, pLink, xiSEARCH) to identify crosslinked peptides from the raw MS data.[7][11] These programs are designed to handle the complexity of identifying two peptides from a single precursor ion.
Mass Spectrometry Analysis: A Comparative Overview
The key difference in the mass spectrometry analysis lies in the cleavability of the crosslinker.
Non-Cleavable Crosslinkers (DSS, BS3)
For non-cleavable crosslinkers, the two crosslinked peptides remain covalently bound throughout the analysis. The resulting MS/MS spectra are complex, containing fragment ions from both peptides, making data analysis challenging.[12]
Disulfide-Cleavable Crosslinkers (this compound)
Disulfide-containing crosslinkers can be cleaved chemically prior to or during mass spectrometry analysis. In-source decay or specific fragmentation methods can lead to characteristic doublets in the mass spectra, which can aid in the identification of crosslinked peptides.[7][13][14] For instance, a characteristic 66 Da doublet has been reported for the disulfide-containing crosslinker DTSSP under MALDI-TOF/TOF-MS conditions.[13]
MS-Cleavable Crosslinkers (DSSO, DSBU)
MS-cleavable crosslinkers are designed to fragment in a predictable manner in the gas phase during collision-induced dissociation (CID).[4][5]
-
DSSO contains a sulfoxide bond that cleaves asymmetrically, producing signature peptide fragments with a defined mass difference.[12]
-
DSBU has a urea group that also fragments predictably.[1][15]
This in-source cleavage simplifies the MS/MS spectrum, as it can be used to trigger subsequent MS3 scans on the individual peptide fragments for sequencing. This significantly improves the confidence of crosslink identification.[5][12]
Quantitative Data and Performance
Direct, peer-reviewed quantitative comparisons involving this compound in a proteomics context are limited. However, extensive data exists for the alternatives, particularly the MS-cleavable linkers, which have become a popular choice for proteome-wide studies.[12][15]
Studies comparing MS-cleavable crosslinkers have shown that they significantly increase the number of identified crosslinks compared to non-cleavable alternatives, primarily by improving peptide backbone fragmentation and reducing the ambiguity of peptide identifications.[12]
Here is a summary of findings from a benchmarking study using a synthetic peptide library to compare DSBU and DSSO.[16]
| Crosslinker | Acquisition Method | Identified True Crosslinks | Calculated FDR |
| DSBU | Stepped HCD (MS2) | 162 | 49% |
| DSSO | Stepped HCD (MS2) | 128 | 33% |
| DSSO | CID-ETD | 141 | 0% |
| DSSO | MS2-MS3 | 150 | 6.2% |
Data adapted from a study using the MeroX and XlinkX search engines.[16] Note that performance can be highly dependent on the software and acquisition parameters used.
This data highlights that while simpler MS2-based methods are faster, more complex acquisition strategies like MS3 or those using alternative fragmentation (ETD) can improve accuracy for MS-cleavable linkers like DSSO.[12][16]
Conclusion
The choice of crosslinking reagent is a critical decision in any XL-MS study.
-
This compound , with its chemically cleavable disulfide bond, offers an alternative to traditional non-cleavable linkers and may be particularly useful in workflows that incorporate a chemical reduction step to simplify complex samples. Its primary application space, however, has been in the construction of ADCs.
-
Non-cleavable crosslinkers like DSS and BS3 are simple and robust but produce complex MS/MS spectra that pose a significant bioinformatic challenge. BS3's water solubility makes it ideal for applications targeting cell-surface proteins.[6]
-
MS-cleavable crosslinkers such as DSSO and DSBU represent a significant advancement in the field.[4][5] Their ability to be fragmented in the mass spectrometer simplifies data analysis and has been shown to improve the depth and accuracy of proteome-wide crosslinking studies.[12] The improved peptide backbone fragmentation is a key advantage, reducing the ambiguity of peptide identifications.[12]
For researchers embarking on protein interaction studies, MS-cleavable reagents like DSSO and DSBU currently offer the most advanced and well-supported workflows for achieving high-confidence, large-scale crosslink identification. While this compound presents an interesting option with its disulfide cleavability, its utility and performance in complex proteomics experiments require further direct comparative studies against the established MS-cleavable alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. omicsdi.org [omicsdi.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of disulfide-containing chemical cross-links in proteins using MALDI-TOF/TOF-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining the Drug-to-Antibody Ratio (DAR) of ADCs
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its therapeutic efficacy and safety. Accurate determination of the average DAR and the distribution of drug-loaded species is therefore paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of the most prevalent analytical techniques used for DAR determination, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for DAR Determination
A variety of analytical methods are available for determining the DAR of ADCs, each with its own set of advantages and limitations. The choice of technique often depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine vs. lysine-linked), the physicochemical properties of the drug-linker, and the developmental stage of the therapeutic. The four most common methods—Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—are compared below.
While all techniques can provide satisfactory DAR results, it is often recommended to use a combination of orthogonal methods to ensure accuracy and a comprehensive understanding of the ADC's characteristics.[1]
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Application |
| UV/Vis Spectroscopy | Measures absorbance at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the average DAR based on the Beer-Lambert law. | Average DAR. | Simple, rapid, and requires minimal sample preparation. Applicable to both cysteine and lysine-linked ADCs.[2][3] | Provides only the average DAR, not the distribution of different drug-loaded species.[2] Requires distinct absorbance maxima for the antibody and the drug. Can be affected by buffer components and pH.[4] | Rapid estimation of average DAR for purified ADC samples. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in their hydrophobicity under non-denaturing conditions. The addition of a hydrophobic drug-linker increases the hydrophobicity of the antibody. | Average DAR and drug load distribution (e.g., DAR0, DAR2, DAR4, etc.). | Considered the "gold standard" for cysteine-linked ADCs.[5] Provides information on the distribution of drug-loaded species. The analysis is performed under native conditions, preserving the ADC's structure.[6] | Can have lower resolution compared to RPLC, especially for higher DAR species.[5] Typically incompatible with direct MS analysis due to the high salt concentrations in the mobile phase.[] | Quality control and lot release testing of cysteine-linked ADCs. |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates the light and heavy chains of the ADC after reduction of disulfide bonds. The separation is based on the hydrophobicity of the chains. | Average DAR and drug load on individual light and heavy chains. | High resolution for reduced ADC subunits.[8] Can be directly coupled with Mass Spectrometry for detailed characterization.[9] | Denaturing conditions are not suitable for the analysis of intact ADCs, especially cysteine-linked ones. Resolution of heterogeneous lysine-linked conjugates can be challenging. | Orthogonal method for DAR determination of cysteine-linked ADCs and analysis of lysine-linked ADCs. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by liquid chromatography and detects their mass-to-charge ratio (m/z) using a mass spectrometer. The DAR is determined from the deconvoluted mass spectra. | Average DAR, drug load distribution, and precise molecular weight of each species. Can also identify conjugation sites. | Provides highly accurate and detailed information on DAR and drug distribution for both cysteine- and lysine-linked ADCs.[10] Requires less sample compared to HIC-UV/Vis.[10] | Higher DAR species may have different ionization efficiencies, potentially leading to discrepancies in calculated DAR values.[5] Can be a more complex and time-consuming method requiring specialized instrumentation.[4] | In-depth characterization of ADCs, including reference standard characterization and investigation of heterogeneity. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the key analytical methods.
UV/Vis Spectroscopy for Average DAR Determination
Objective: To rapidly estimate the average DAR of a purified ADC sample.
Methodology:
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the wavelength of maximum absorbance of the drug (λmax_drug).
-
Measure the absorbance of a known concentration of the free drug at 280 nm and λmax_drug.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths.
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the ADC sample at 280 nm (A280) and λmax_drug (Aλmax_drug).
-
-
Calculate Average DAR:
-
The concentrations of the antibody (CAb) and the drug (CDrug) in the ADC sample can be calculated using the following simultaneous equations based on the Beer-Lambert law:
-
A280 = (εAb, 280 * CAb) + (εDrug, 280 * CDrug)
-
Aλmax_drug = (εAb, λmax_drug * CAb) + (εDrug, λmax_drug * CDrug)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
Average DAR = CDrug / CAb
-
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR and drug load distribution.
Materials:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol
-
HIC Column: TSKgel Butyl-NPR or similar
Protocol:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Gradient:
-
0-2 min: 100% A
-
2-22 min: 0-100% B (linear gradient)
-
22-27 min: 100% B
-
27-30 min: 100% A (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
The weighted average DAR is calculated using the following formula:
-
Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100
-
-
Reversed-Phase Liquid Chromatography (RPLC) of Reduced ADC for Average DAR Determination
Objective: To determine the average DAR by analyzing the reduced light and heavy chains of the ADC.
Materials:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
RPLC Column: C4 column (e.g., Agilent PLRP-S)
-
Reducing Agent: Dithiothreitol (DTT)
Protocol:
-
Sample Preparation (Reduction):
-
To the ADC sample, add DTT to a final concentration of 10 mM.
-
Incubate at 37 °C for 30 minutes to reduce the inter-chain disulfide bonds.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80 °C
-
Detection: UV at 280 nm and/or Mass Spectrometry
-
Gradient: A suitable gradient from ~25% to 50% Mobile Phase B over 20-30 minutes is typically used to separate the light and heavy chains and their drug-conjugated forms.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
The weighted average DAR is calculated using the following formula:
-
Average DAR = 2 * [ (Σ Weighted Peak Area of Heavy Chain) + (Σ Weighted Peak Area of Light Chain) ] / 100
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact ADC Analysis
Objective: To determine the average DAR and drug load distribution of an intact ADC with high accuracy.
Materials:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC Column: Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S) or a size-exclusion column for native MS.
-
Optional: PNGase F for deglycosylation.
Protocol:
-
Sample Preparation (Optional Deglycosylation): To simplify the mass spectrum, the ADC can be treated with PNGase F to remove N-linked glycans.
-
LC-MS Conditions:
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 60-80 °C for denaturing conditions; ambient for native conditions.
-
Gradient: A shallow gradient of acetonitrile is used to elute the different ADC species.
-
MS Detection: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operated in positive ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.
-
The number of conjugated drugs is determined from the mass difference between the ADC species and the unconjugated antibody.
-
The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum, from which the weighted average DAR is calculated.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key DAR determination methods.
Caption: Workflow for average DAR determination using UV/Vis Spectroscopy.
References
- 1. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. repligen.com [repligen.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. lcms.cz [lcms.cz]
- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Disulfide Bond Cleavage in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The cleavage of disulfide bonds is a critical quality attribute (CQA) for a significant class of Antibody-Drug Conjugates (ADCs), directly impacting their efficacy and safety. This guide provides an objective comparison of common analytical techniques used to validate disulfide bond cleavage, supported by experimental data and detailed methodologies.
Experimental Workflow for Disulfide Bond Cleavage Validation
The validation of disulfide bond cleavage in ADCs typically follows a structured workflow, from sample preparation to data analysis. The following diagram illustrates the key stages involved in this process.
Caption: General Workflow for ADC Disulfide Bond Cleavage Validation.
Comparison of Analytical Techniques
The selection of an appropriate analytical method is crucial for accurately assessing disulfide bond cleavage. The following table summarizes and compares the performance of key techniques.
| Technique | Principle | Information Obtained | Throughput | Key Advantages | Key Disadvantages |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Drug-to-Antibody Ratio (DAR) distribution, quantification of reduced and intact ADC species. | Medium | High resolution for different drug-loaded species. | Can cause protein denaturation. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | DAR distribution, detection of fragments. | Medium | Preserves the native structure of the ADC. | Lower resolution compared to RP-HPLC. |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Detection of aggregation and fragmentation upon disulfide bond cleavage.[1] | High | Simple and robust method for monitoring changes in molecular size. | Does not provide information on DAR. |
| Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) | Separation based on molecular weight in a gel-filled capillary. | Quantification of intact ADC and its fragments (e.g., heavy and light chains).[2] | High | High resolution and reproducibility for fragment analysis. | Limited to size-based separation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS / LC-MS/MS) | Separation by chromatography followed by mass determination. | Precise mass measurement of intact ADC and its subunits, confirmation of cleavage sites, DAR determination.[3][4][5] | Low to Medium | Provides detailed structural information and high specificity.[4][5] | Requires more complex instrumentation and data analysis. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for key experiments used to validate disulfide bond cleavage.
In Vitro Disulfide Bond Reduction Assay
Objective: To assess the susceptibility of ADC disulfide bonds to cleavage by a reducing agent.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Reducing agent stock solution (e.g., 10 mM Tris(2-carboxyethyl)phosphine (TCEP))[2]
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching solution (e.g., 1 M N-Ethylmaleimide (NEM) in DMSO)
-
Analytical instrument (e.g., RP-HPLC, CE-SDS, or LC-MS system)
Procedure:
-
Prepare the ADC solution to a final concentration of 1 mg/mL in the reaction buffer.
-
Add the reducing agent to the ADC solution to achieve the desired final concentration (e.g., 1 mM TCEP).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the quenching solution to a final concentration of 20 mM NEM to block free thiols and prevent re-oxidation or disulfide scrambling.[6]
-
Analyze the quenched samples by the chosen analytical method (RP-HPLC, CE-SDS, or LC-MS) to determine the extent of disulfide bond cleavage over time.
Analysis of Disulfide Bond Cleavage by RP-HPLC
Objective: To quantify the different species resulting from disulfide bond cleavage based on their hydrophobicity.
Protocol:
-
Column: A C4 or C8 reversed-phase column suitable for protein separations.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Injection Volume: 20 µL.
Data Analysis: Integrate the peak areas corresponding to the intact ADC and the reduced species (e.g., light chain, heavy chain, and partially reduced ADC). Calculate the percentage of cleaved ADC at each time point.
Characterization of Cleavage Products by LC-MS
Objective: To confirm the identity of the cleavage products by accurate mass measurement.
Protocol:
-
LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C4 reversed-phase column with a suitable particle size (e.g., 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A shallow gradient optimized to separate the intact ADC from its fragments.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode, acquiring data in a mass range appropriate for the expected species (e.g., m/z 1000-4000).
-
Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the intact ADC and its cleavage products. Compare the experimental masses with the theoretical masses to confirm their identities.
Conclusion
The validation of disulfide bond cleavage is a critical aspect of ADC characterization. A combination of chromatographic, electrophoretic, and mass spectrometric techniques provides a comprehensive understanding of the stability and cleavage kinetics of the disulfide linker. The choice of method should be guided by the specific information required, balancing factors such as resolution, throughput, and the level of structural detail needed. Robust and well-documented experimental protocols are paramount for ensuring the quality, safety, and efficacy of these complex therapeutic agents.
References
- 1. agilent.com [agilent.com]
- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 3. rapidnovor.com [rapidnovor.com]
- 4. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. tandfonline.com [tandfonline.com]
Navigating the Plasma Proteome: A Comparative Guide to the Stability of Bis-SS-C3-NHS Ester Conjugates
For researchers, scientists, and drug development professionals, the stability of a linker in a bioconjugate, particularly within an antibody-drug conjugate (ADC), is a critical determinant of its therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity and reduced efficacy. This guide provides a comparative analysis of the plasma stability of Bis-SS-C3-NHS ester conjugates, benchmarking them against other common linker technologies using available experimental data.
The this compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) esters for reaction with primary amines and a central disulfide bond, rendering the linkage cleavable under reducing conditions. The stability of the resulting conjugate in plasma is a key consideration for its successful application.
Comparative Plasma Stability of Linker Technologies
The choice of linker chemistry profoundly impacts the stability of a bioconjugate in plasma. Linkers are broadly categorized as cleavable and non-cleavable, each with distinct stability profiles.
Quantitative Stability Data
In contrast, non-cleavable linkers, such as those formed by thioether bonds, typically exhibit high plasma stability.[2][3] The stability of these linkers is crucial for ensuring that the payload is delivered specifically to the target site before being released.[4]
Here is a summary of quantitative stability data for various linker types from preclinical studies:
| Linker Type | Conjugate Example | Species | Stability Metric | Value |
| Disulfide (Cleavable) | Maytansine Conjugate | In vivo | Deconjugation Half-life | ~9 days[5] |
| Peptide (Cleavable) | GGFG-Exatecan ADC | Human Serum | % DAR Loss (8 days) | 11.8%[6] |
| Peptide (Cleavable) | GGFG-Exatecan ADC | Mouse Serum | % DAR Loss (8 days) | 13.0%[6] |
| Peptide (Cleavable) | Ala-Ala-Exatecan ADC | Human Serum | % DAR Loss (8 days) | 1.3%[6] |
| Peptide (Cleavable) | Ala-Ala-Exatecan ADC | Mouse Serum | % DAR Loss (8 days) | 1.8%[6] |
| Thioether (Non-Cleavable) | LC-V205C Maleimide Conjugate | Human Plasma | % Intact Conjugate (72 h) | ~80%[7][8] |
| Thioether (Non-Cleavable) | Fc-S396C Maleimide Conjugate | Human Plasma | % Intact Conjugate (72 h) | ~20%[7][8] |
DAR: Drug-to-Antibody Ratio. Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Non-cleavable linkers, such as those formed using succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or bis(sulfosuccinimidyl) suberate (B1241622) (BS3), are designed to be highly stable in circulation.[3][9][10] Payload release from these conjugates relies on the degradation of the antibody backbone within the target cell.[4]
Experimental Protocols for Assessing Plasma Stability
Accurate assessment of conjugate stability in plasma is crucial for preclinical development. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay determines the rate of payload deconjugation from a bioconjugate in plasma from various species.[11]
Materials:
-
Test bioconjugate (e.g., ADC)
-
Frozen plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Protein precipitation solution (e.g., acetonitrile)
-
Analytical instruments (e.g., ELISA plate reader, LC-MS/MS)
Procedure:
-
Preparation: Thaw plasma at 37°C. Dilute the bioconjugate to a final concentration of approximately 100 µg/mL in the plasma. Prepare a control sample by diluting the conjugate in PBS to the same concentration.
-
Incubation: Incubate the plasma-conjugate and PBS-conjugate mixtures at 37°C.
-
Time Points: Collect aliquots of the mixtures at predetermined time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Processing: Immediately stop the reaction by freezing the samples at -80°C or by adding a quenching solution.
-
Analysis: Analyze the samples to determine the amount of intact conjugate and/or released payload. Common methods include:
-
ELISA: To quantify the concentration of total antibody and conjugated antibody.
-
LC-MS/MS: To quantify the concentration of the free payload after protein precipitation.[11]
-
In Vivo Pharmacokinetic Study
This study evaluates the stability and pharmacokinetic profile of the bioconjugate in an animal model.[11]
Procedure:
-
Administration: Administer a single dose of the bioconjugate to a suitable animal model (e.g., mice or rats) via intravenous injection.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Bioanalysis: Analyze the plasma samples using validated methods (e.g., ELISA or LC-MS/MS) to determine the concentrations of total antibody, intact conjugate, and free payload.
-
Data Analysis: Plot the plasma concentrations of each analyte versus time and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC). A difference in the pharmacokinetic profiles of the total antibody and the intact conjugate is indicative of in vivo linker cleavage.[12]
Visualizing Experimental Workflows
References
- 2. adcreview.com [adcreview.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 10. Thermo Scientific™ BS3 (bis(sulfosuccinimidyl)suberate) | Fisher Scientific [fishersci.ca]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Assessing the Impact of Bis-SS-C3-NHS Ester on Antibody Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules to antibodies is a cornerstone of modern therapeutics and diagnostics, particularly in the development of Antibody-Drug Conjugates (ADCs). The choice of linker is critical, as it can significantly influence the stability, efficacy, and, importantly, the binding affinity of the antibody. This guide provides a comparative analysis of Bis-SS-C3-NHS ester, a cleavable crosslinker, and its impact on antibody affinity, alongside other common conjugation strategies.
Introduction to this compound
This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups at either end of a spacer arm containing a disulfide bond. The NHS esters react with primary amines, such as the lysine (B10760008) residues on the surface of antibodies, to form stable amide bonds.[1] The disulfide bond within the linker is cleavable under reducing conditions, such as those found within the intracellular environment, making it a valuable tool for drug delivery applications where the release of a payload is desired.[1]
Impact on Antibody Affinity: A Comparative Overview
The process of conjugating a linker and payload to an antibody can potentially alter its three-dimensional structure, which may in turn affect its binding affinity for its target antigen. This is a critical consideration in the design of ADCs, as a reduction in affinity can compromise therapeutic efficacy.
While direct, publicly available quantitative data comparing the impact of this compound on antibody affinity to a wide range of other specific linkers is limited, we can infer potential effects based on the conjugation chemistry and linker type. Amine-reactive chemistries, such as those utilizing NHS esters, target lysine residues that are often distributed across the antibody surface.[2] If these residues are located within or near the antigen-binding site (paratope), their modification could sterically hinder antigen binding and reduce affinity.
Conversely, site-specific conjugation methods, which target engineered cysteine residues or other specific sites away from the antigen-binding region, are generally considered to have a lower impact on antibody affinity.[3]
The following table provides a template for comparing the quantitative impact of different linkers on antibody affinity, as determined by techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI). Researchers are encouraged to populate this table with their own experimental data.
| Linker Chemistry | Target Residue | Linkage Type | Cleavable/Non-cleavable | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) | Fold Change in KD vs. Unconjugated |
| Unconjugated Antibody | - | - | - | Experimental Value | Experimental Value | Experimental Value | 1.0 |
| This compound | Lysine | Amide & Disulfide | Cleavable | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Lysine & Cysteine | Amide & Thioether | Non-cleavable | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Maleimide-PEG4 | Cysteine | Thioether | Non-cleavable | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| DBCO-NHS ester (Click Chemistry) | Lysine & Azide | Triazole | Non-cleavable | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
Experimental Protocols
To quantitatively assess the impact of conjugation on antibody affinity, rigorous experimental design and execution are essential. The following are detailed protocols for antibody conjugation and subsequent affinity measurement using Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).
Protocol 1: Antibody Conjugation with this compound
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Protocol 2: Affinity Measurement using Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Unconjugated and conjugated antibody samples
-
Antigen of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the antigen solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5-5.5) to immobilize it on the chip surface.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the unconjugated and conjugated antibodies (analyte) in running buffer. A typical concentration range is from 0.1 to 100 nM, depending on the expected affinity.
-
Inject the analyte solutions over the immobilized antigen surface at a constant flow rate.
-
Monitor the association phase in real-time.
-
-
Dissociation:
-
After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the antibody-antigen complex.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., low pH glycine (B1666218) or high salt solution) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 3: Affinity Measurement using Bio-Layer Interferometry (BLI)
Materials:
-
BLI instrument and biosensors (e.g., Streptavidin or Protein A biosensors)
-
Unconjugated and conjugated antibody samples
-
Biotinylated antigen (for streptavidin biosensors) or antigen of interest
-
Kinetics buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)
Procedure:
-
Biosensor Hydration: Hydrate the biosensors in kinetics buffer for at least 10 minutes.
-
Ligand Immobilization:
-
For streptavidin biosensors, load the biotinylated antigen onto the biosensor tips.
-
For Protein A biosensors, load the antibody (unconjugated or conjugated) onto the biosensor tips.
-
-
Baseline: Establish a stable baseline by dipping the biosensors in kinetics buffer.
-
Association: Move the biosensors to wells containing a dilution series of the analyte (either the antibody for antigen-coated sensors or the antigen for antibody-coated sensors). Monitor the association in real-time.
-
Dissociation: Transfer the biosensors to wells containing only kinetics buffer and monitor the dissociation.
-
Data Analysis:
-
Align the sensorgrams to the baseline and dissociation steps.
-
Fit the data to a 1:1 binding model to calculate ka, kd, and KD.
-
Visualizing Workflows and Pathways
To better illustrate the experimental processes and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing the impact of conjugation on antibody affinity.
Caption: Signaling pathway of an ADC utilizing a cleavable disulfide linker.
Conclusion
The selection of a crosslinker is a critical step in the development of antibody conjugates. While this compound offers the advantage of cleavability, its impact on antibody affinity must be carefully evaluated. The random nature of amine coupling carries a risk of modifying lysine residues crucial for antigen recognition. It is imperative for researchers to empirically determine the effect of their chosen conjugation strategy on antibody affinity using robust techniques like SPR or BLI. By systematically comparing different linkers and conjugation methods, researchers can optimize the design of their antibody conjugates to ensure maximal therapeutic or diagnostic potential.
References
A Researcher's Guide to LC-MS Methods for Characterizing Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the characterization of cleavable linkers in Antibody-Drug Conjugates (ADCs). Supported by experimental data, this document details methodologies for evaluating linker stability and cleavage, crucial for the development of safe and efficacious ADC therapeutics.
The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload.[1] Cleavable linkers are designed to be stable in systemic circulation and release the payload under specific conditions within the tumor microenvironment or inside cancer cells.[1] LC-MS has become an indispensable and versatile tool for the characterization of ADCs, capable of analyzing a wide range of molecules from small-molecule payloads to intact proteins with high molecular resolution.[2] This guide explores the various LC-MS strategies for characterizing different types of cleavable linkers, providing detailed experimental protocols and comparative data to inform rational ADC design.
Comparison of Cleavable Linker Types and LC-MS Characterization Strategies
Cleavable linkers are primarily categorized based on their cleavage mechanism: enzyme-sensitive, pH-sensitive, and glutathione-sensitive. The choice of linker dictates the analytical strategy for its characterization.
| Linker Type | Cleavage Mechanism | Primary Analyte(s) for LC-MS | Key LC-MS Application(s) |
| Enzyme-Sensitive (e.g., Val-Cit) | Cleavage by specific proteases (e.g., Cathepsin B) in the lysosome.[3] | Released payload (e.g., MMAE), Intact/partially cleaved ADC. | Quantification of released payload, Determination of cleavage kinetics, In vitro and in vivo stability assessment (DAR monitoring).[3][4] |
| pH-Sensitive (e.g., Hydrazone) | Hydrolysis in the acidic environment of endosomes and lysosomes.[5] | Released payload, Intact ADC. | Quantification of released payload, Stability assessment at different pH values, DAR monitoring.[6] |
| Glutathione-Sensitive (e.g., Disulfide) | Reduction by intracellular glutathione. | Released payload, Intact ADC. | Quantification of released payload, Stability assessment in the presence of reducing agents, DAR monitoring. |
Quantitative Data on Linker Stability from LC-MS Analysis
The stability of the linker in plasma is a critical parameter to prevent premature payload release and associated off-target toxicity. LC-MS methods are pivotal in determining the stability of ADCs by monitoring the change in the average drug-to-antibody ratio (DAR) over time or by quantifying the released payload.
Table 1: Comparative Plasma Stability of Different Cleavable Linkers Determined by LC-MS
| Linker Type | ADC Example | Incubation Time (hours) | % Intact ADC Remaining (or % Payload Released) | Analytical Method | Reference |
| Valine-Citrulline | Trastuzumab-vc-MMAE | 168 | >85% (in human plasma) | LC-MS (DAR analysis) | [4] |
| Valine-Citrulline | C16 Site A-C6-VC-PABC-Aur0101 | 108 | ~50% cleaved (in mouse plasma) | HIC/LC-MS/MS | [7] |
| GGFG | T-DXd | 168 (7 days) | ~50% DAR decrease | LC-MS | [8] |
| Exo-Linker | Exo-EVC-Exatecan ADC | 168 (7 days) | >50% DAR retention | LC-MS | [8] |
Note: Direct comparison of stability data across different studies should be done with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment and comparison of ADC linkers.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time by monitoring the average Drug-to-Antibody Ratio (DAR).[4]
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human, mouse, or rat plasma at 37°C.[4]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[4]
-
Sample Freezing: Immediately freeze the collected aliquots at -80°C until analysis.[4]
-
Immunoaffinity Capture: Thaw plasma samples and capture the ADC using Protein A or Protein G magnetic beads.[4]
-
Washing: Wash the beads to remove unbound plasma proteins.[4]
-
Elution and Reduction: Elute the ADC from the beads and immediately neutralize the eluate. The sample is then reduced to separate the light and heavy chains.[4]
-
LC-MS Analysis:
-
Column: Reversed-phase column suitable for protein analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the light and heavy chains.
-
MS Detection: High-resolution mass spectrometer in positive ion mode.
-
-
Data Analysis: Deconvolute the mass spectra to determine the masses of unconjugated and drug-conjugated light and heavy chains. Calculate the relative abundance of each species to determine the average DAR at each time point.[4]
Protocol 2: Cathepsin B Cleavage Assay for Val-Cit Linkers
Objective: To quantify the rate of payload release from a valine-citrulline linker-containing ADC upon incubation with Cathepsin B.[3]
Methodology:
-
Reagent Preparation: Prepare ADC stock solution, assay buffer (50 mM Sodium Acetate, 1 mM EDTA, pH 5.5), activation buffer (assay buffer with 2 mM DTT), and quenching solution (cold acetonitrile with an internal standard).[3]
-
Enzyme Activation: Activate recombinant human Cathepsin B in the activation buffer.[3]
-
Reaction Setup: Combine the ADC and activated Cathepsin B in the assay buffer and incubate at 37°C.[3]
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[3]
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution.[3]
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins and collect the supernatant.[3]
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient for the separation of the released payload.
-
MS/MS Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.[3]
Protocol 3: LC-MS/MS Quantification of Released Payload in Plasma
Objective: To quantify the concentration of free payload released from an ADC in plasma.
Methodology:
-
Sample Preparation: Precipitate plasma proteins from samples collected during an in vitro or in vivo stability study using a cold organic solvent (e.g., acetonitrile).[1]
-
Extraction: For highly hydrophobic payloads, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to enhance recovery.[2]
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient: A suitable gradient for the separation of the payload from matrix components.
-
MS/MS Detection: Triple quadrupole mass spectrometer in MRM mode for sensitive and specific quantification.
-
-
Data Analysis: Generate a calibration curve using standards of the free payload to quantify its concentration in the plasma samples.
Visualizing Experimental Workflows
dot
Caption: Workflow for the in vitro plasma stability assessment of ADCs.
dot
Caption: Workflow for an in vitro enzymatic cleavage assay.
dot
Caption: Cleavage mechanisms for different types of cleavable linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assays for Measuring Disulfide Bond Reduction in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of disulfide bonds is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs), directly impacting their efficacy, safety, and homogeneity. The reduction of interchain disulfide bonds is a common strategy for conjugating cytotoxic payloads to monoclonal antibodies (mAbs). Therefore, accurate and robust analytical methods are essential to monitor and quantify the extent of disulfide bond reduction during ADC development and manufacturing. This guide provides a detailed comparison of common assays used for this purpose, complete with experimental protocols and supporting data.
Introduction to Disulfide Bond Reduction in ADCs
Cysteine-linked ADCs are frequently produced by partially or fully reducing the interchain disulfide bonds of the antibody to generate free sulfhydryl groups, which then serve as sites for drug-linker conjugation. The number of reduced disulfide bonds directly influences the drug-to-antibody ratio (DAR), a key parameter that affects the ADC's potency and therapeutic index. Insufficient reduction leads to a low DAR and reduced efficacy, while excessive reduction can compromise the structural integrity of the antibody, leading to fragmentation and aggregation.
This guide explores and compares the primary analytical techniques used to assess disulfide bond reduction: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and the Ellman's Assay.
Comparison of Key Analytical Methodologies
The selection of an appropriate assay depends on the specific information required, the stage of development, and the nature of the ADC. The following table provides a comparative summary of the most widely used techniques.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. The addition of hydrophobic drug-linkers increases the protein's hydrophobicity. | Drug-to-Antibody Ratio (DAR) distribution (DAR0, DAR2, DAR4, etc.).[1][2] | Preserves the native structure of the ADC[2]; Good resolution for species with different drug loads. | Not a direct measure of disulfide reduction; Resolution can be challenging for complex ADCs or positional isomers.[3] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions, often after reduction of the ADC into light and heavy chains.[4] | Average DAR by quantifying conjugated and unconjugated light and heavy chains.[3][4] | High resolution for separated chains[5]; Orthogonal method to HIC[2]; Compatible with MS.[2] | Denaturing conditions can alter the ADC structure; Indirectly measures reduction through post-conjugation analysis.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by LC followed by mass determination. Can be performed under native or denaturing conditions. | Precise mass of intact ADC, subunits, or peptides, confirming DAR, drug load distribution, and conjugation sites.[6][7] | High specificity and sensitivity; Provides detailed molecular-level information[6]; Can directly analyze the extent of reduction. | Requires specialized equipment and expertise; Data analysis can be complex. |
| Ellman's Assay | Colorimetric assay where Ellman's reagent (DTNB) reacts with free sulfhydryl groups to produce a colored product.[8][9] | Direct quantification of free sulfhydryl groups, indicating the extent of disulfide bond reduction.[5] | Simple, rapid, and cost-effective; Excellent for in-process control.[5][10] | Can be interfered with by other components in the sample; Provides an average measure and no information on the location of reduced bonds.[11] |
Experimental Workflows and Visualizations
The following diagrams illustrate the typical workflows for the key assays discussed.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rapidnovor.com [rapidnovor.com]
- 8. broadpharm.com [broadpharm.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Off-Target Cleavage of Disulfide Linkers In Vivo
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. Disulfide linkers, designed to be cleaved in the reducing environment of the cell, have been a mainstay in ADC development. However, the potential for their off-target cleavage in the bloodstream remains a significant concern. This guide provides an objective comparison of disulfide linkers with alternative technologies, supported by experimental data, to aid in the rational design of next-generation ADCs.
On-Target vs. Off-Target Cleavage of Disulfide Linkers
Disulfide linkers are designed to exploit the significant difference in glutathione (B108866) (GSH) concentration between the intracellular environment (millimolar) and the bloodstream (micromolar). Ideally, the disulfide bond remains stable in circulation and is only cleaved upon internalization of the ADC into the target cell, releasing the cytotoxic payload.
However, off-target cleavage can occur in the plasma due to the presence of reducing agents like free thiols, leading to premature drug release and potential systemic toxicity.[1][2][3] This has driven the development of sterically hindered disulfide linkers and alternative linker chemistries with improved in vivo stability.
Quantitative Comparison of Linker Performance In Vivo
The in vivo stability of an ADC is a key parameter evaluated during preclinical development. The following tables summarize quantitative data from various studies comparing the in vivo performance of different linker technologies.
| Linker Type | ADC Example | Animal Model | Half-life in Plasma | Key Findings |
| Disulfide (Unhindered) | Anti-CD22-DM1 | Mouse | ~1 day (for 50% drug loss) | Unhindered disulfide linkers can be unstable in circulation, leading to rapid payload loss. |
| Disulfide (Sterically Hindered) | huC242-SPDB-DM4 | Mouse | Not explicitly stated, but more stable than unhindered linkers | Steric hindrance around the disulfide bond significantly improves plasma stability compared to unhindered linkers.[4] |
| Disulfide (Engineered Cysteine) | Anti-CD22-DM1 (LC-K149C) | Mouse | >7 days (for >50% drug remaining) | Conjugation to specific engineered cysteine residues can shield the disulfide bond, leading to high plasma stability.[5] |
| Enzyme-Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | Rat | 75% reduction in bound drug over 7 days | Demonstrates susceptibility to enzymatic cleavage in plasma over time.[6] |
| Enzyme-Cleavable (Sulfatase) | Sulfatase-linker-containing ADC | Mouse | >7 days | Exhibited high plasma stability, superior to Val-Cit linkers in the same study.[5] |
| Non-Cleavable (Thioether) | huC242-SMCC-DM1 | Mouse | Metabolite AUC at tumor was ~2-fold greater than disulfide-linked ADCs over 7 days | Non-cleavable linkers generally exhibit high plasma stability, with payload release depending on antibody degradation.[2] |
| Acid-Cleavable (Silyl Ether) | Silyl ether linker-MMAE conjugate | Human Plasma (in vitro) | >7 days | Showed significant improvement in stability over traditional acid-cleavable linkers like hydrazones.[5] |
Experimental Protocols
Accurate assessment of ADC stability in vivo is crucial for preclinical development. The following are detailed methodologies for key experiments.
In Vivo Stability Assessment in Mice
This protocol outlines a general procedure for conducting a pharmacokinetic study in mice to evaluate the in vivo stability of an ADC.
Materials:
-
Antibody-Drug Conjugate (ADC) test article
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female BALB/c mice (or other appropriate strain), 6-8 weeks old
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., EDTA or heparin)
-
Centrifuge
Procedure:
-
ADC Administration: Administer a single intravenous (IV) bolus dose of the ADC to the mice. The dose is typically determined from previous efficacy and toxicity studies.
-
Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 5 minutes, 1 hour, 4 hours, 24 hours, 48 hours, 72 hours, 168 hours).
-
Plasma Isolation: Immediately process the blood samples by centrifugation to isolate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Quantification of Free Payload in Plasma by LC-MS/MS
This method is used to measure the concentration of prematurely released payload in the plasma.
Procedure:
-
Protein Precipitation: Thaw the plasma samples and add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) to remove plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant which contains the free payload.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The amount of free payload is quantified by comparing its signal to a standard curve prepared with known concentrations of the payload.[7]
Determination of Drug-to-Antibody Ratio (DAR) by ELISA
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the average DAR of the ADC in plasma samples over time. A decrease in DAR indicates payload deconjugation.
Procedure:
-
Plate Coating: Coat a high-binding ELISA plate with a capture antibody that specifically binds to the ADC's antibody component. Incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound capture antibody.
-
Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., PBS with 1% BSA). Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Add the plasma samples (diluted in blocking buffer) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody Incubation: Add a detection antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the payload. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Substrate Addition: Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The DAR can be calculated by comparing the signal from the samples to a standard curve generated with ADCs of known DARs.
Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
This method is used to quantify the formation of high molecular weight species (aggregates) of the ADC in plasma.
Procedure:
-
Sample Preparation: Thaw the plasma samples and dilute them in a suitable mobile phase.
-
SEC Analysis: Inject the samples onto a size exclusion chromatography (SEC) column. The column separates molecules based on their size, with larger aggregates eluting first.
-
Detection: Monitor the elution profile using a UV detector.
-
Quantification: Calculate the percentage of aggregates relative to the monomeric ADC peak area. An increase in the percentage of aggregates over time indicates instability.[8][9]
Visualizing ADC Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to ADC stability and analysis.
Caption: On-target vs. off-target cleavage of a disulfide-linked ADC.
Caption: Experimental workflow for assessing the in vivo stability of ADCs.
Conclusion
The in vivo stability of the linker is a critical attribute for the successful development of antibody-drug conjugates. While disulfide linkers offer the advantage of a defined cleavage mechanism, their susceptibility to off-target cleavage necessitates careful design and evaluation. Sterically hindered disulfide linkers and site-specific conjugation strategies have shown promise in improving plasma stability. Furthermore, alternative linker technologies, such as enzyme-cleavable and non-cleavable linkers, provide viable options with distinct stability profiles. The selection of the optimal linker technology should be based on a thorough understanding of the target biology, the properties of the payload, and comprehensive in vivo stability data. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation ADCs with an improved therapeutic window.
References
- 1. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mabtech.com [mabtech.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. agilent.com [agilent.com]
- 9. shimadzu.com [shimadzu.com]
A Comparative Guide to Analytical Techniques for Antibody-Drug Conjugate Characterization
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug.[1][2][3] The inherent complexity of these molecules, comprising an antibody, a potent payload, and a chemical linker, presents significant analytical challenges.[1][3] Comprehensive characterization is crucial to ensure their safety, efficacy, and batch-to-batch consistency.[1][3] This guide provides an objective comparison of key analytical techniques used for ADC characterization, supported by experimental data and detailed methodologies.
Critical Quality Attributes of ADCs
The analytical characterization of ADCs focuses on several critical quality attributes (CQAs) that can influence their pharmacokinetic, pharmacodynamic, and toxicity profiles.[1][3] Key CQAs include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical parameter affecting both potency and potential toxicity.[][5][6][7][8]
-
Drug Distribution: The distribution of different drug-loaded species contributes to the heterogeneity of the ADC product.[6][9]
-
Aggregation and Fragmentation: The presence of high molecular weight species (aggregates) or fragments can impact efficacy and immunogenicity.[10][11][12]
-
Charge Variants: Modifications to the antibody or conjugation process can lead to charge heterogeneity, potentially affecting stability and biological activity.[13][14][15][16]
-
Free Drug and Unconjugated Antibody: The levels of unconjugated payload and antibody must be monitored to ensure product purity and safety.
Comparison of Analytical Techniques for Key ADC Attributes
A variety of analytical techniques are employed to assess the CQAs of ADCs. The choice of method depends on the specific attribute being measured and the stage of development. The following tables provide a comparative overview of the most common techniques.
Drug-to-Antibody Ratio (DAR) and Drug Distribution Analysis
| Technique | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at different wavelengths to determine the concentrations of the antibody and the drug, based on their respective extinction coefficients.[][6] | Average DAR.[][5][6] | Simple, rapid, and convenient for initial estimation.[][5][6] | Provides only the average DAR, no information on drug distribution; lower accuracy compared to other methods.[5] Requires distinct absorbance maxima for the antibody and the drug.[6][17] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. Drug conjugation increases the hydrophobicity of the antibody. | Average DAR, drug load distribution, and presence of unconjugated antibody.[2][5][6] | Robust and widely used for cysteine-linked ADCs; provides detailed distribution information.[5][6] | Not suitable for lysine-linked ADCs due to high heterogeneity; mobile phases are often not compatible with mass spectrometry.[6][17] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates molecules based on hydrophobicity under denaturing conditions. | Average DAR and drug load distribution at the light and heavy chain level.[2][5] | Compatible with mass spectrometry, allowing for more detailed characterization.[17] | Denaturing conditions may not be suitable for all ADCs, especially those with non-covalent interactions.[9] |
| Mass Spectrometry (MS) - Native or LC-MS | Measures the mass-to-charge ratio of intact ADCs or their subunits to determine the mass increment from the conjugated drug.[18][19][20] | Precise average DAR, drug load distribution, and identification of different drug-loaded species.[][19][20] | High accuracy and provides detailed molecular information.[18][20] Can be used for intact, reduced, or fragmented ADCs. | Requires specialized instrumentation and expertise. Denaturing conditions in LC-MS can be a limitation for some ADCs.[9] |
Aggregation and Size Variant Analysis
| Technique | Principle | Information Provided | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies aggregates, monomers, and fragments.[2][10] | The industry standard for assessing aggregation; robust and reproducible.[11] Can be coupled with other detectors like MALS for absolute molecular weight determination.[11] | Limited resolution for complex mixtures; potential for non-specific interactions between the ADC and the column stationary phase.[21] |
| Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | Measures the rate at which molecules sediment in a centrifugal field, which is dependent on their size and shape. | Provides information on the size, shape, and distribution of aggregates. | A powerful, first-principles method that does not rely on a stationary phase. | Requires specialized equipment and significant data analysis expertise. |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution to determine their size distribution. | Provides the average particle size and an indication of the polydispersity of the sample. | Rapid and requires a small sample volume. | Sensitive to the presence of a small number of large aggregates; provides an intensity-weighted distribution which can be misleading. |
Charge Variant Analysis
| Technique | Principle | Information Provided | Advantages | Limitations |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net surface charge. | Identifies and quantifies acidic and basic charge variants.[9] | High resolution and widely used for monoclonal antibodies. | The complex charge profile of ADCs can make interpretation challenging.[13] Potential for non-specific interactions.[13] |
| Imaged Capillary Isoelectric Focusing (iCIEF) | Separates molecules based on their isoelectric point (pI) in a pH gradient.[14] | High-resolution separation of charge variants based on their pI.[16] | High resolution and the industry standard for charge variant analysis of therapeutic proteins.[16] | Can be challenging to couple directly to mass spectrometry for peak identification.[16] |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separates molecules based on their electrophoretic mobility and then detects them by mass spectrometry.[22][23][24][25] | Provides separation of charge variants with direct mass identification of the species in each peak.[26] | Combines high-resolution separation with precise mass information.[23] | Requires specialized instrumentation and method development expertise. |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data. Below are representative protocols for key ADC characterization experiments.
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the HIC mobile phase A (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Chromatographic System: Use an HPLC system equipped with a UV detector and a HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Method:
-
Equilibrate the column with 100% mobile phase A.
-
Inject 10-20 µL of the prepared sample.
-
Elute with a linear gradient from 100% mobile phase A to 100% mobile phase B (e.g., 25 mM sodium phosphate, pH 7.0) over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of species * DAR of species) / Σ (Total Peak Area)[7]
-
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the SEC mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8).
-
Chromatographic System: Use an HPLC or UHPLC system with a UV detector and an SEC column (e.g., Waters ACQUITY UPLC BEH200 SEC).
-
Method:
-
Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 10 µL of the prepared sample.
-
Perform an isocratic elution for 15-20 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to aggregates (high molecular weight species), the monomer, and fragments (low molecular weight species).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 3: Charge Variant Analysis by Imaged Capillary Isoelectric Focusing (iCIEF)
-
Sample Preparation: Prepare the sample mixture containing the ADC (at a final concentration of 0.1-0.2 mg/mL), carrier ampholytes, pI markers, and additives in deionized water.
-
Instrumentation: Use an iCIEF instrument (e.g., ProteinSimple iCE3).
-
Method:
-
Fill the capillary with the prepared sample mixture.
-
Apply a voltage for focusing (e.g., 1500 V for 1 minute followed by 3000 V for 8 minutes).
-
The whole capillary is then imaged by a UV detector at 280 nm.
-
-
Data Analysis:
-
The software automatically generates an electropherogram showing the separation of charge variants based on their pI.
-
Identify and quantify the main peak, acidic variants, and basic variants by integrating the respective peak areas.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental workflows can significantly aid in understanding. The following diagrams, created using the DOT language, illustrate key aspects of ADC analysis.
Caption: Overview of the analytical workflow for ADC characterization.
Caption: Comparison of techniques for Drug-to-Antibody Ratio (DAR) analysis.
Conclusion
The multifaceted nature of Antibody-Drug Conjugates necessitates a comprehensive suite of orthogonal analytical techniques for their thorough characterization.[9][20] While established methods like UV/Vis spectroscopy and SEC provide valuable initial assessments, more advanced techniques such as mass spectrometry and capillary electrophoresis are indispensable for a detailed understanding of the molecular attributes of these complex biotherapeutics.[18][22][27] The selection of an appropriate analytical strategy is critical for ensuring the quality, safety, and efficacy of ADCs, ultimately facilitating their successful development and clinical application.
References
- 1. veranova.com [veranova.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. adcreview.com [adcreview.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. benchchem.com [benchchem.com]
- 8. hpst.cz [hpst.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 14. agilent.com [agilent.com]
- 15. waters.com [waters.com]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 18. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 25. Characterization of Intact Antibody Drug Conjugate Variants Using Microfluidic Capillary Electrophoresis-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Bis-SS-C3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical reagents like Bis-SS-C3-NHS ester are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedural information for the safe disposal of this compound, a cleavable ADC (Antibody-Drug Conjugate) linker. Adherence to these procedures is paramount for mitigating risks associated with this reactive compound.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the product. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Protective Clothing: A lab coat is mandatory to prevent skin contact.[1]
Avoid contact with skin and eyes. In case of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical attention.[1] Do not ingest or inhale the compound.
II. Understanding the Hazards
This compound is a moisture-sensitive compound containing a reactive N-hydroxysuccinimide (NHS) ester group.[1] This group readily reacts with primary amines. The primary objective for the safe disposal of this compound is the deactivation of its reactive NHS ester group through quenching.[2][3]
| Hazard Type | Description | Mitigation |
| Reactivity | The NHS ester group is highly reactive towards primary amines and is susceptible to hydrolysis. | Quench the reactive group before final disposal. |
| Toxicity | Assumed to be harmful if swallowed or inhaled. | Handle with appropriate PPE in a ventilated area. |
| Environmental | Potentially toxic to aquatic life with long-lasting effects. | Do not dispose of down the drain.[1] |
III. Step-by-Step Disposal Procedures
The recommended disposal method for this compound involves quenching the reactive NHS ester followed by collection and disposal as hazardous waste.
Experimental Protocol for Quenching (Deactivation):
This protocol is designed for small quantities of this compound typically used in a laboratory setting.
-
Preparation: Conduct all operations within a certified chemical fume hood.
-
Dissolution (if solid): If the waste is in solid form, dissolve it in a minimal amount of a compatible solvent such as DMSO or DMF.[2]
-
Quenching: The NHS ester group can be deactivated through hydrolysis or by reaction with a primary amine.
-
Hydrolysis: Adjust the pH of aqueous solutions to between 7.0 and 8.5 using a suitable buffer like sodium bicarbonate. Allow the solution to stand at room temperature for at least 4-5 hours, or overnight, to ensure complete hydrolysis.[4]
-
Amine Quenching: Slowly add a 1 M solution of Tris or glycine (B1666218) to the this compound waste while stirring.[2] Allow the mixture to stand for at least 2 hours at room temperature to ensure a complete reaction.[1]
-
-
Waste Collection:
-
Liquid Waste: Collect the deactivated solution in a clearly labeled, sealed, and appropriate hazardous waste container. The label should indicate "Hazardous Waste" and the contents (e.g., "Deactivated this compound waste"). Do not pour it down the drain.[1]
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, tubes, gloves, and absorbent paper, should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound contaminated debris."[1][2]
-
IV. Final Disposal
All generated waste, both liquid and solid, must be disposed of through your institution's Environmental Health and Safety (EHS) office or an equivalent hazardous waste management program.[1][2] Ensure all waste containers are securely sealed, properly labeled, and stored in a designated hazardous waste accumulation area away from incompatible materials until collection.[1]
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Bis-SS-C3-NHS ester
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds like Bis-SS-C3-NHS ester is of utmost importance. This ADC linker, used in the synthesis of antibody-drug conjugates, requires careful management to ensure personnel safety and experimental integrity.[1][2][3][4] This guide provides crucial safety protocols, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
While the specific toxicological properties of this compound have not been thoroughly investigated, its classification as an N-hydroxysuccinimide (NHS) ester suggests potential hazards such as skin and eye irritation, respiratory irritation if inhaled, and harm if swallowed.[5][6][7] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5][6][7] | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.[5][6][8] | To prevent skin contact. Gloves should be changed regularly or immediately if contaminated.[5][8] |
| Body Protection | Laboratory coat or other protective clothing.[5][7] | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or N100).[5][6] | Required when handling the solid powder to avoid inhalation.[5] All handling should be performed in a well-ventilated area or a chemical fume hood.[5][7] |
Operational and Handling Plan
Proper handling and storage are critical to maintain the chemical integrity of this compound and to ensure a safe laboratory environment. The NHS ester group is sensitive to moisture and can hydrolyze.[9][10]
Step-by-Step Handling Protocol:
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[10][11]
-
Reagent Preparation: Conduct all work in a chemical fume hood.[5] Immediately before use, dissolve the ester in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7][9] Do not prepare stock solutions for long-term storage as the NHS ester will readily hydrolyze.[10][11]
-
Reaction Setup: Use buffers that do not contain primary amines (e.g., Tris or glycine), as these will compete with the intended reaction.[11][12] The optimal pH for the reaction with primary amines is typically between 7.0 and 8.5.[12]
Storage:
-
Store the solid ester at -20°C in a tightly sealed container, preferably with a desiccant.[9]
Disposal Plan: Managing Waste Safely
All materials that have come into contact with this compound should be treated as hazardous chemical waste. The primary step in disposal is the deactivation of the reactive NHS ester group.[11][13]
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Protocol |
| Unreacted Reagent (Solid) | Collect in a designated, labeled hazardous waste container for solids. Do not discard in regular trash.[13] |
| Unreacted Reagent (Solution) | Quench the reactive NHS ester by adding a solution of 1 M Tris, glycine, or a mild base like sodium bicarbonate.[6][11] Allow the mixture to stand for several hours to ensure complete deactivation.[13] Collect the quenched solution in a labeled hazardous waste container for liquids.[11] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a sealed bag and dispose of as solid chemical waste in a designated hazardous waste container.[11][13] |
| Empty Containers | Triple-rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[11] |
Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste pickup and disposal.[11]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
